5-Chloro-3-phenyl-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-phenyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVOZDQWUMILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178953 | |
| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-23-0 | |
| Record name | NSC 518113 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24255-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-phenyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-phenyl-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and reactions of 5-Chloro-3-phenyl-1,2,4-thiadiazole
An In-Depth Technical Guide to the Synthesis and Reactions of 5-Chloro-3-phenyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and chemical reactivity of this compound, a key heterocyclic intermediate. The unique electronic properties of the 1,2,4-thiadiazole ring system, coupled with the reactive chlorine substituent, make this compound a versatile building block in medicinal chemistry and materials science.[1] The 1,2,4-thiadiazole core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities.[1] This document will delve into the practical aspects of its preparation and its utility in further synthetic transformations, with a focus on nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 24255-23-0 | [2][3][4][5] |
| Molecular Formula | C₈H₅ClN₂S | [2] |
| Molecular Weight | 196.65 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95.0% | [2][5] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the cyclization of a benzamidine derivative with a sulfur-containing reagent. One effective method is the reaction of N-phenyl-carbonimidoyl dichloride with a source of sulfur and nitrogen.
The underlying principle of this synthesis is the construction of the 1,2,4-thiadiazole ring through the formation of new carbon-sulfur and carbon-nitrogen bonds. The phenyl group at the 3-position is introduced from the starting benzamidine derivative, while the chloro-substituent at the 5-position is derived from the dichlorinated precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-phenyl-carbonimidoyl dichloride
-
Sulfur monochloride (S₂Cl₂)
-
Ammonia (or an amine source)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-phenyl-carbonimidoyl dichloride in an anhydrous solvent.
-
To this solution, add sulfur monochloride dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then slowly introduce ammonia gas or add a solution of an amine base to neutralize the acidic byproducts and facilitate the final ring closure.
-
After the cyclization is complete (as indicated by TLC), quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Synthetic workflow for this compound.
Reactions of this compound
The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for the synthesis of a variety of 5-substituted-3-phenyl-1,2,4-thiadiazole derivatives. The electron-withdrawing nature of the heterocyclic ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.
Common nucleophiles that can be employed in these reactions include:
-
Amines (primary and secondary): To form 5-amino-3-phenyl-1,2,4-thiadiazole derivatives.
-
Thiols: To generate 5-thioether-3-phenyl-1,2,4-thiadiazole derivatives.
-
Alcohols/Phenols: To produce 5-alkoxy/aryloxy-3-phenyl-1,2,4-thiadiazole derivatives.
-
Azides: To synthesize 5-azido-3-phenyl-1,2,4-thiadiazole derivatives, which can be further elaborated.
The general mechanism for this reaction is a nucleophilic aromatic substitution (SNAAr) pathway.
Table of Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Conditions | Product |
| Aniline | Aniline | Base (e.g., K₂CO₃), DMF, 80 °C | 5-(Phenylamino)-3-phenyl-1,2,4-thiadiazole |
| Thiophenol | Thiophenol | Base (e.g., NaH), THF, rt | 5-(Phenylthio)-3-phenyl-1,2,4-thiadiazole |
| Sodium Methoxide | NaOMe | Methanol, reflux | 5-Methoxy-3-phenyl-1,2,4-thiadiazole |
| Piperidine | Piperidine | Triethylamine, CH₂Cl₂, rt | 5-(Piperidin-1-yl)-3-phenyl-1,2,4-thiadiazole |
Experimental Protocol: General Procedure for Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
Procedure:
-
In a round-bottom flask, dissolve this compound in an appropriate anhydrous solvent.
-
Add the desired nucleophile (typically 1.1-1.5 equivalents) to the solution.
-
Add a suitable base (if required to neutralize the HCl generated during the reaction).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate forms (e.g., triethylamine hydrochloride), remove it by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-substituted-3-phenyl-1,2,4-thiadiazole.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Materials Science
The ability to readily introduce a wide range of functional groups at the 5-position of the 3-phenyl-1,2,4-thiadiazole scaffold makes this compound a highly valuable building block in drug discovery. By systematically varying the substituent at this position, libraries of compounds can be synthesized and screened for biological activity against various therapeutic targets. The 1,2,4-thiadiazole ring itself is known to interact with biological macromolecules, and the diverse functionalities that can be appended via the chloro-intermediate allow for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.
In materials science, the introduction of specific functional groups can be used to modulate the electronic and photophysical properties of the resulting molecules, making them of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
References
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Source: Molecules. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Source: PMC - NIH. [Link]
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Source: Molecules. [Link]
-
Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. Source: Connect Journals. [Link]
-
Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. Source: ResearchGate. [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Source: Thieme Chemistry. [Link]
-
Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. Source: ACS Publications. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Source: RSC Publishing. [Link]
-
Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][6][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. Source: ProQuest. [Link]
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24255-23-0,this compound-AccelaChem. Source: AccelaChem. [Link]
- Methods of preparing thiadiazoles.
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(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][6][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. Source: ResearchGate. [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Source: MDPI. [Link]
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Source: PMC - NIH. [Link]
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Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Source: Organic Chemistry Portal. [Link]
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Recent Advancement in Synthesis of Isothiocyanates. Source: ChemRxiv. [Link]
- Process for producing trichloromethane sulfenyl chloride.
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A Technical Guide to the Spectroscopic Analysis of 5-Chloro-3-phenyl-1,2,4-thiadiazole
This guide provides an in-depth exploration of the spectroscopic characterization of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a heterocyclic compound of interest in chemical synthesis and drug discovery. Our approach is grounded in the principles of structural elucidation, combining foundational theory with practical, field-proven methodologies. We will dissect the molecule's signature across various spectroscopic techniques, offering not just data, but a rationale for the analytical choices made.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 24255-23-0) possesses a unique arrangement of a phenyl ring attached to a five-membered 1,2,4-thiadiazole heterocycle, which is further substituted with a chlorine atom. This combination of an aromatic system, a heteroaromatic ring, and a halogen atom gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₈H₅ClN₂S, with a monoisotopic mass of approximately 195.98 Da.[1]
The analytical workflow for a compound of this nature involves a multi-technique approach to unambiguously confirm its identity and purity. Mass spectrometry provides the molecular weight and fragmentation pattern, infrared spectroscopy identifies functional groups and bond vibrations, nuclear magnetic resonance spectroscopy maps the carbon-hydrogen framework, and UV-visible spectroscopy reveals the electronic transition properties.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition.
Expected Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule, which are crucial for accurate identification in different ESI (Electrospray Ionization) modes.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 196.99347 |
| [M+Na]⁺ | 218.97541 |
| [M-H]⁻ | 194.97891 |
| [M]⁺ | 195.98564 |
Data sourced from PubChem predictions.[1]
The presence of chlorine is a key diagnostic feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M⁺) will appear as a characteristic doublet, with the M+2 peak having an intensity of approximately one-third of the M peak. This isotopic pattern is a powerful confirmation of the presence of a single chlorine atom in the structure.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation : Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization : Introduce the sample solution into the ESI source. Run the analysis in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).
-
Data Acquisition : Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Analysis : Look for the molecular ion peak and its characteristic isotopic pattern. Compare the observed accurate mass with the theoretical mass to confirm the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. The IR spectrum of this compound is expected to show characteristic bands for the aromatic phenyl ring and the thiadiazole heterocycle.
Expected IR Absorption Bands
Based on the structure and available data[2], the following key vibrational bands are anticipated:
| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |
| ~3100-3000 | Aromatic C-H stretch | Phenyl Ring |
| ~1600-1450 | C=C and C=N ring stretching | Phenyl & Thiadiazole Rings |
| ~1400-1000 | In-plane C-H bending | Phenyl & Thiadiazole Rings |
| ~800-700 | C-Cl stretch | Chloro-substituted Ring |
| ~770-730 & ~700-680 | Out-of-plane C-H bending | Monosubstituted Phenyl |
The region below 1000 cm⁻¹ is the "fingerprint region," where the complex vibrations unique to the entire molecule occur, making it highly valuable for identification when compared against a reference spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Background Correction : Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract this from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the local chemical environment of each nucleus (primarily ¹H and ¹³C).
Predicted ¹H NMR Spectrum
-
Chemical Environment : The protons on the phenyl ring will be influenced by the electron-withdrawing nature of the thiadiazole ring. They will likely appear as a complex multiplet.
-
Predicted Chemical Shifts (δ) :
-
δ 7.4-7.6 ppm : Protons at the meta and para positions of the phenyl ring.
-
δ 7.9-8.1 ppm : Protons at the ortho positions, which are deshielded due to their proximity to the heterocyclic ring.
-
Predicted ¹³C NMR Spectrum
Similarly, the carbon-13 NMR spectrum can be predicted.
-
Chemical Environment : The spectrum will show signals for the two distinct carbons of the thiadiazole ring and the carbons of the phenyl ring.
-
Predicted Chemical Shifts (δ) :
-
δ ~170-160 ppm : Carbons of the 1,2,4-thiadiazole ring (C3 and C5). The carbon bonded to chlorine (C5) is expected to be significantly downfield.
-
δ ~135-128 ppm : Carbons of the phenyl ring. The quaternary carbon attached to the thiadiazole ring and the carbons at the ortho, meta, and para positions will have distinct chemical shifts.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Analysis : Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule.
Workflow for NMR Spectroscopy
Caption: General workflow for NMR analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the 1,2,4-thiadiazole ring is expected to give rise to characteristic absorption bands in the UV region.
Expected UV-Vis Absorption
-
Electronic Transitions : The primary absorptions will be due to π → π* transitions within the aromatic and heteroaromatic systems.
-
Predicted λmax : Based on data for similar phenyl-substituted thiadiazoles[3], the maximum absorption (λmax) is expected to be in the range of 250-300 nm . The exact position will be influenced by the solvent used due to solvatochromic effects.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference in the second beam.
-
Data Analysis : Identify the wavelength of maximum absorption (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
References
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. Available at: [Link]
-
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - NIH. Available at: [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]
-
1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
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1,2,4-Thiadiazole, 5-chloro-3-phenyl- - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available at: [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]
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Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - Oriental Journal of Chemistry. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. Available at: [Link]
-
(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][4][5]thiadiazol-2-yl] derivatives as new antimicrobial agents - ResearchGate. Available at: [Link]
-
1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]
-
Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole - ResearchGate. Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. Available at: [Link]
-
1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. Available at: [Link]
-
Synthesis and Screening of New[3][4][5]Oxadiazole,[3][4][6]Triazole, and[3][4][6]Triazolo[4,3-b][3][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - NIH. Available at: [Link]
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Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...) - ResearchGate. Available at: [Link]
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structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole - ResearchGate. Available at: [Link]
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General synthetic system for 1,2,5-thiadiazoles | The Journal of Organic Chemistry. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]
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biological activity of 5-Chloro-3-phenyl-1,2,4-thiadiazole derivatives
An In-Depth Technical Guide The Biological Versatility of the 1,2,4-Thiadiazole Scaffold: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with the 1,2,4-thiadiazole scaffold, a key heterocyclic motif in modern medicinal chemistry. While specific research on 5-Chloro-3-phenyl-1,2,4-thiadiazole is limited in publicly accessible literature, this document explores the broader family of 1,2,4-thiadiazole derivatives to provide a foundational understanding for researchers and drug development professionals. By examining analogous structures and the closely related, well-documented 1,3,4-thiadiazole isomer, we will elucidate the key synthetic strategies, diverse biological activities—including antimicrobial, anticancer, and insecticidal properties—and critical structure-activity relationships that drive the therapeutic potential of this compound class. This guide serves as a foundational resource, complete with detailed experimental protocols and workflow visualizations, to empower scientists in the design and evaluation of novel 1,2,4-thiadiazole-based therapeutic agents.
Introduction: The Thiadiazole Core in Medicinal Chemistry
Heterocyclic compounds are the bedrock of pharmaceutical development, with nitrogen- and sulfur-containing rings representing a particularly fruitful area of discovery. Among these, the thiadiazole isomers are considered "privileged scaffolds" due to their remarkable stability and capacity for diverse biological interactions.[1] The 1,2,4-thiadiazole ring, a five-membered aromatic system, is a versatile pharmacophore whose derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, insecticidal, and anticancer properties.[1][2]
While its isomer, the 1,3,4-thiadiazole, has been more extensively studied, the 1,2,4-thiadiazole core offers unique structural and electronic properties that make it a compelling target for novel drug design.[3][4] This guide will synthesize the available data to present a coherent picture of its potential, focusing on the synthetic routes, mechanisms of action, and the experimental validation required to advance these compounds from the bench to potential clinical applications.
General Synthesis of 1,2,4-Thiadiazole Derivatives
The construction of the 1,2,4-thiadiazole ring is a critical first step in exploring its biological potential. A common and effective method involves the oxidative cyclization of thioacylamidines, which can be formed from the reaction of an amidine with a thioacylating agent. This process provides a reliable route to a variety of substituted 1,2,4-thiadiazoles.
General Synthetic Protocol
The following protocol outlines a representative synthesis for a 3,5-disubstituted-1,2,4-thiadiazole.
Objective: To synthesize a 1,2,4-thiadiazole core via oxidative cyclization.
Materials:
-
Substituted Amidine Hydrochloride
-
Potassium Thiocyanate or other thioacylating agent
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Oxidizing agent (e.g., N-Bromosuccinimide (NBS), Hydrogen Peroxide)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Reaction vessel, magnetic stirrer, and heating mantle
-
Standard workup and purification reagents (Ethyl acetate, Brine, Sodium Sulfate, Silica gel for chromatography)
Step-by-Step Procedure:
-
Formation of Thioacylamidine Intermediate:
-
Dissolve the starting amidine hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in anhydrous acetonitrile.
-
Add a suitable base such as triethylamine (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent, such as N-Bromosuccinimide (1.1 eq), portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 6-12 hours.
-
-
Workup and Isolation:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 1,2,4-thiadiazole derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1,2,4-thiadiazole derivatives.
Key Biological Activities & Evaluation Protocols
Derivatives of the thiadiazole scaffold have been investigated for a multitude of biological applications. The following sections detail the most prominent activities and provide standardized protocols for their evaluation.
Antimicrobial and Antifungal Activity
Thiadiazole derivatives are well-documented for their potent activity against a range of bacterial and fungal pathogens.[3][5] Compounds containing this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][6] For instance, certain 1,3,4-thiadiazole derivatives exhibit significant activity against Staphylococcus aureus and Bacillus subtilis.[3] The antifungal mechanism for some derivatives involves the disruption of cell wall biogenesis, leading to osmotic instability and cell lysis.[7][8]
Data Summary: Antimicrobial & Antifungal Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
| 1,3,4-Thiadiazole Derivative (C1) | Candida species | MIC₁₀₀ | 8–96 µg/mL | [7][8] |
| 1,3,4-Thiadiazole-Thiourea | S. aureus | MIC | 31.25 µg/mL | [3] |
| 1,3,4-Thiadiazole-Thiourea | B. subtilis | MIC | 15.63 µg/mL | [3] |
| 1,2,4-Thiadiazole Amide (Z4) | Xanthomonas oryzae (Xoo) | EC₅₀ | 0.32 mg/L | [2] |
| Flavonol-1,3,4-Thiadiazole (Y18) | Botrytis cinerea | EC₅₀ | 2.4 µg/mL | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microbial strain.
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Bacterial or fungal culture in logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth + DMSO).
-
Incubator and microplate reader.
Step-by-Step Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the diluted inoculum to each well (except for sterility control wells). The final volume in each well will be 200 µL.
-
Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum + DMSO), and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure optical density (OD).
Anticancer Activity
The 1,2,4- and 1,3,4-thiadiazole scaffolds are features in numerous compounds designed as anticancer agents.[10][11] Their derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancer cells.[10][11][12] Mechanistic studies suggest that some of these compounds can induce apoptosis by arresting the cell cycle and modulating key regulatory proteins.[12] For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce cell cycle arrest at the S and G2/M phases and increase the Bax/Bcl-2 ratio, indicating activation of the intrinsic apoptotic pathway.[12]
Data Summary: In Vitro Cytotoxicity
| Compound Class | Cell Line | Activity Metric | Value (µM or µg/mL) | Reference |
| 1,2,4-Thiadiazole-Triazole (8g) | MCF-7 (Breast) | IC₅₀ | 1.02 µM | [10] |
| 1,2,4-Thiadiazole-Triazole (8g) | A549 (Lung) | IC₅₀ | 1.69 µM | [10] |
| 5-(4-chlorophenyl)-1,3,4-Thiadiazole (4e) | MCF-7 (Breast) | IC₅₀ | 2.34 µg/mL | [12] |
| 5-(4-chlorophenyl)-1,3,4-Thiadiazole (4e) | HepG2 (Liver) | IC₅₀ | 3.13 µg/mL | [12] |
| Cinnamic acid-1,3,4-Thiadiazole | MCF-7 (Breast) | IC₅₀ | 0.28 µg/mL | [11] |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (in DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well plates, CO₂ incubator, microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium + DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Induction Pathway
Caption: Apoptosis induction by select anticancer thiadiazole derivatives.[12]
Insecticidal Activity
Several studies have highlighted the potential of thiadiazole derivatives as potent insecticides.[13][14][15][16] These compounds have shown both contact and stomach toxicity against various agricultural pests like Aphis craccivora (pea aphids) and Spodoptera littoralis (cotton leafworm).[14][17] Notably, some fluorinated 1,3,4-thiadiazole derivatives displayed insecticidal activity comparable or superior to commercial products like imidacloprid and thiacloprid.[13][14] The introduction of specific substituents, such as fluorine atoms on a phenyl ring, has been shown to be essential for high bioactivity.[14]
Structure-Activity Relationship (SAR) Insights
Synthesizing the data across different studies reveals key structural features that govern the biological activity of thiadiazole derivatives:
-
Substitution at Position 5: For anticancer activity, the presence of a (4-chlorophenyl) group at the 5-position of the 1,3,4-thiadiazole ring serves as an excellent foundational moiety for building potent cytotoxic agents.[12]
-
Substitution at Position 2:
-
Anticancer: The addition of piperazine or benzyl piperidine moieties at the 2-position can significantly enhance cytotoxicity. The nature of the substituent on the piperazine ring further modulates this activity.[12]
-
Antimicrobial: The introduction of urea or thiourea functionalities at the 2-amino position often leads to compounds with significant antibacterial properties.[3][18]
-
-
Impact of Halogenation: In the context of insecticidal activity, the introduction of fluorine atoms to a phenyl ring attached to the thiadiazole core was found to be crucial for enhancing potency against aphids.[14]
-
Isomeric Differences: While direct comparisons are sparse, the distinct electronic distribution and geometry of the 1,2,4-thiadiazole ring compared to the 1,3,4-isomer suggest that it may engage with biological targets differently, offering opportunities to develop compounds with novel mechanisms or improved selectivity.
Future Directions and Conclusion
The 1,2,4-thiadiazole scaffold remains a promising but relatively underexplored area in drug discovery. While its isomer, 1,3,4-thiadiazole, has a well-established history, the unique properties of the 1,2,4-thiadiazole ring warrant more intensive investigation.
Future research should focus on:
-
Systematic Library Synthesis: The targeted synthesis of compound libraries based on the this compound core is necessary to generate robust biological data and establish clear SAR.
-
Mechanism of Action Studies: For promising hits, in-depth mechanistic studies are crucial to identify specific cellular targets and pathways, moving beyond simple phenotypic screening.
-
Comparative 'Isomer-Based' Screening: A head-to-head comparison of structurally analogous 1,2,4- and 1,3,4-thiadiazole derivatives against various biological targets would provide invaluable insights into how ring isomerization impacts activity and selectivity.
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Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][19][5][14]thiadiazole Derivatives. (2022). Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c05072]
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Unraveling the Enigmatic Mechanism of Action of 5-Chloro-3-phenyl-1,2,4-thiadiazole: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the probable mechanism of action of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a member of the pharmacologically significant 1,2,4-thiadiazole family. While direct and extensive research on this specific molecule is not widely available in public literature, this document synthesizes the current understanding of closely related 1,2,4-thiadiazole analogues to provide a robust, evidence-based framework for its biological activity. The primary focus will be on the well-documented role of the 1,2,4-thiadiazole scaffold as a potent inhibitor of cysteine proteases, a mechanism with profound implications for various pathological conditions.
Introduction to this compound: A Molecule of Therapeutic Potential
The 1,2,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anticonvulsant properties. The subject of this guide, this compound, possesses a substitution pattern that suggests a potential for specific and potent biological interactions. The presence of a phenyl group at position 3 and a chloro group at position 5 is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.
The Predominant Hypothesis: Covalent Inhibition of Cysteine Proteases
The most compelling and mechanistically detailed evidence for the biological activity of 1,2,4-thiadiazole derivatives points towards their function as inhibitors of cysteine proteases.[2][3][4] This class of enzymes, characterized by a catalytic cysteine residue in their active site, plays a crucial role in numerous physiological and pathological processes, including immune response, protein turnover, and viral replication.
The Chemical Mechanism of Irreversible Inhibition
The proposed mechanism of action involves a covalent interaction between the 1,2,4-thiadiazole ring and the catalytic cysteine of the target protease. This interaction leads to the formation of a disulfide bond, resulting in the irreversible inactivation of the enzyme.[2][4][5]
The key steps of this proposed mechanism are as follows:
-
Enzyme-Inhibitor Binding: The 1,2,4-thiadiazole derivative initially binds to the active site of the cysteine protease. The substituents on the thiadiazole ring, in this case, the 3-phenyl and 5-chloro groups, play a crucial role in determining the binding affinity and selectivity for specific proteases.
-
Nucleophilic Attack: The highly reactive thiol group of the catalytic cysteine residue in the enzyme's active site launches a nucleophilic attack on the sulfur atom of the 1,2,4-thiadiazole ring.
-
Ring Opening and Disulfide Bond Formation: This nucleophilic attack is believed to induce the opening of the thiadiazole ring. Subsequently, a stable disulfide bond is formed between the sulfur atom of the inhibitor and the sulfur atom of the catalytic cysteine.[2][4][5] Theoretical studies suggest that the tautomeric form of the 1,2,4-thiadiazole ring, where a proton is located on the N2 nitrogen, is the species with the necessary structural and energetic characteristics to facilitate this ring-opening.[2]
-
Enzyme Inactivation: The formation of this covalent disulfide adduct effectively blocks the active site of the cysteine protease, rendering it catalytically inactive.
The irreversible nature of this inhibition suggests that this compound could exhibit prolonged pharmacological effects.
Potential Cysteine Protease Targets
Research on analogous 1,2,4-thiadiazole derivatives has identified several key cysteine proteases as potential targets:
-
Cathepsins: Cathepsin B, in particular, has been shown to be inhibited by 1,2,4-thiadiazole compounds.[2][4] Overexpression of Cathepsin B is implicated in a variety of diseases, including cancer metastasis, rheumatoid arthritis, and Alzheimer's disease.[2]
-
Factor XIIIa: This enzyme is a transglutaminase crucial for blood clot stabilization. Bicyclic 1,2,4-thiadiazoles have been identified as irreversible inhibitors of Factor XIIIa, suggesting a potential application in antithrombotic therapy.[5]
-
Viral Proteases: The cysteine proteases of viruses, such as the 3CLpro and PLpro of SARS-CoV-2, are essential for viral replication. 1,2,4-thiadiazolidin-3,5-diones, a related class of compounds, have demonstrated inhibitory activity against these viral enzymes.[3]
The specific selectivity profile of this compound for different cysteine proteases would need to be determined experimentally. The nature and position of the substituents on the thiadiazole ring are known to significantly influence this selectivity.[2][4]
Other Plausible Mechanisms of Action
While cysteine protease inhibition is the most strongly supported hypothesis, other biological activities have been reported for structurally related compounds and should be considered in the comprehensive evaluation of this compound.
Adenosine A3 Receptor Antagonism
Derivatives of 3-phenyl-1,2,4-thiadiazole have been identified as potent and selective antagonists of the human adenosine A3 receptor.[6] These receptors are involved in various physiological processes, and their modulation has therapeutic potential in conditions like glaucoma, asthma, and cancer. Molecular modeling studies suggest that the thiadiazole ring can form key hydrogen bonds within the receptor's binding pocket.[6]
Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest
Although belonging to the 1,3,4-thiadiazole isomeric class, derivatives with a 5-(4-chlorophenyl) substituent have demonstrated significant anticancer activity.[7][8] The reported mechanisms for these compounds include the induction of apoptosis, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9, as well as cell cycle arrest at the S and G2/M phases.[7][8] Given the structural similarity in the substituted phenyl moiety, it is plausible that this compound could exhibit similar cytotoxic effects through related pathways.
Experimental Protocols for Mechanism Validation
To empirically validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are necessary.
Cysteine Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a representative cysteine protease, such as papain or a specific cathepsin.
Objective: To determine the IC50 value and the mode of inhibition (reversible vs. irreversible) of the test compound.
Materials:
-
Cysteine protease (e.g., Papain, Cathepsin B)
-
Fluorogenic substrate (e.g., Z-FR-AMC for papain and cathepsins)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 2 mM EDTA, pH 6.5)
-
Activating buffer (Assay buffer containing 10 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: Prepare a stock solution of the cysteine protease in the assay buffer. Immediately before the assay, dilute the enzyme to the desired concentration in the activating buffer and incubate for 15 minutes at 37°C to ensure the catalytic cysteine is in its reduced, active state.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the final desired concentrations.
-
Inhibition Reaction: In the wells of the 96-well plate, add the diluted compound solutions. Add the activated enzyme solution to each well. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Substrate Addition: To initiate the enzymatic reaction, add the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically Ex/Em = 360/460 nm).
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To assess irreversibility, perform a dialysis experiment where the enzyme-inhibitor complex is dialyzed to remove unbound inhibitor, followed by measurement of residual enzyme activity.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table presents representative data for analogous compounds to provide a context for expected potency.
| Compound Class | Target | Potency (IC50 / Ki) | Reference |
| 1,2,4-Thiadiazole derivatives | Cathepsin B | Ki = 2.6 µM | [4] |
| Bicyclic 1,2,4-thiadiazoles | Factor XIIIa | IC50 = 130 nM | [5] |
| 3-Phenyl-1,2,4-thiadiazole derivative | Adenosine A3 Receptor | Ki = 2.3 nM | [6] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 cancer cells | IC50 = 2.32 µM | [9] |
Conclusion and Future Directions
The available evidence strongly suggests that the primary mechanism of action for this compound is likely the irreversible inhibition of cysteine proteases through covalent modification of the catalytic cysteine residue. This hypothesis is grounded in extensive research on the 1,2,4-thiadiazole scaffold. However, alternative mechanisms, such as adenosine A3 receptor antagonism and the induction of apoptosis, cannot be discounted and warrant investigation.
Future research should focus on the direct experimental validation of these proposed mechanisms for this compound. This would involve a comprehensive screening against a panel of cysteine proteases to determine its inhibitory profile and selectivity. Furthermore, cellular assays to assess its effects on apoptosis, cell cycle, and relevant signaling pathways are essential to build a complete picture of its pharmacological activity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.
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physical and chemical properties of 5-Chloro-3-phenyl-1,2,4-thiadiazole
An In-depth Technical Guide to 5-Chloro-3-phenyl-1,2,4-thiadiazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its core physicochemical and spectroscopic properties, explores its chemical reactivity with a focus on nucleophilic substitution, and presents a validated protocol for its synthesis and characterization. As a versatile chemical intermediate, this compound serves as a crucial building block for the development of novel therapeutic agents, leveraging the unique electronic properties of the 1,2,4-thiadiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable molecule.
Introduction to this compound
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] The sulfur atom enhances lipid solubility, a favorable property for drug candidates.[2]
This compound is a key derivative within this class. The molecule's structure is characterized by two critical substitutions:
-
A phenyl group at position 3 , which provides a scaffold for further functionalization and influences the molecule's steric and electronic properties.
-
A chloro group at position 5 , which acts as an excellent leaving group. This reactive site is the cornerstone of the compound's utility, allowing for facile nucleophilic substitution reactions to introduce a wide array of functional groups.[3]
Due to this strategic combination, this compound is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecules with potential therapeutic activities, including anticancer and antimicrobial properties.[4][5]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and use in synthetic protocols.
Physical and Chemical Data
A compilation of the core identifying and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 24255-23-0 | [6][7] |
| Molecular Formula | C₈H₅ClN₂S | [6][8] |
| Molecular Weight | 196.65 g/mol | [6][9] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95.0% | [6] |
| InChI Key | FJDVOZDQWUMILL-UHFFFAOYSA-N | [6] |
| XLogP (Predicted) | 2.6 | [8] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The five protons of the phenyl ring will appear as multiplets in the aromatic region, typically between δ 7.0-8.5 ppm. The exact chemical shifts and splitting patterns depend on the solvent used. Related phenyl-thiadiazole structures show distinct doublets in this region.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the six carbons of the phenyl ring (typically δ 120-140 ppm) and the two distinct carbons of the thiadiazole ring at a lower field due to the influence of the heteroatoms.[2][11]
-
FT-IR Spectroscopy: The infrared spectrum provides information about the functional groups present. Key expected absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1400 cm⁻¹: C=C and C=N stretching from the aromatic and thiadiazole rings.[2]
-
A distinct C-Cl stretching band, though it may be in the fingerprint region and less diagnostic.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 196, with a characteristic isotopic pattern (M+2 peak at ≈198) in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Chemical Properties and Reactivity
Stability and Storage
This compound is a stable compound under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Reactivity Profile: Nucleophilic Aromatic Substitution
The primary chemical utility of this compound stems from the reactivity of the C5-Cl bond. The 1,2,4-thiadiazole ring is electron-withdrawing, which polarizes the C5-Cl bond and makes the C5 carbon atom highly electrophilic. This facilitates nucleophilic aromatic substitution (SₙAr) reactions, where the chloride ion is displaced by a wide range of nucleophiles.[3]
This reactivity is the key to its function as a molecular scaffold. By reacting it with different nucleophiles (e.g., amines, thiols, alcohols), a diverse library of 3-phenyl-5-substituted-1,2,4-thiadiazole derivatives can be generated for screening in drug discovery programs.
Caption: Nucleophilic substitution at the C5 position.
Synthesis and Characterization Workflow
The synthesis of 5-substituted-1,3,4-thiadiazoles often begins with the formation of a 2-amino-5-substituted thiadiazole precursor from thiosemicarbazide, which can then be modified.[5] The following workflow outlines a general approach for synthesizing and validating a thiadiazole derivative.
Experimental Protocol: Synthesis of a Thiadiazole Precursor
This protocol describes the synthesis of a 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole, a common starting point for further derivatization.
Step 1: Synthesis of 4-Substituted Benzoyl Thiosemicarbazide
-
Dissolve thiosemicarbazide (0.015 mol) and a substituted benzoic acid ester (0.01 mol) in 50 mL of methanol with heating.
-
Reflux the reaction mixture for 8-10 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, pour the resulting solution into an ice-water mixture.
-
Filter the solid precipitate that forms, dry it, and recrystallize from rectified spirit.
Step 2: Dehydrocyclization to Form the Thiadiazole Ring
-
Carefully add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid with continuous shaking.
-
Allow the mixture to stand at room temperature for a set period, then pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the crude 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole, wash thoroughly with water, and recrystallize from ethanol.[5]
Subsequent steps to obtain the title compound would involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chlorine atom.
Characterization Workflow
Caption: Workflow for synthesis and characterization.
Applications in Research and Development
The primary application of this compound is as an electrophilic building block in medicinal chemistry. Its ability to readily react with nucleophiles makes it an ideal starting point for generating libraries of compounds for high-throughput screening.
-
Anticancer Agents: Numerous studies have synthesized series of 1,3,4-thiadiazole derivatives that exhibit significant cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[2][4] The 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, a close analog, has been identified as a particularly effective pharmacophore, with the chlorine atom boosting cytotoxic potential.[2]
-
Antimicrobial Agents: The thiadiazole nucleus is a component of various compounds tested for antibacterial and antifungal activity.[5][12] Derivatives have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli.[5]
-
Anticonvulsant Agents: The thiadiazole ring system is also explored for its potential in developing new anticonvulsant drugs, aiming for higher efficacy and lower toxicity compared to existing treatments.[3][13]
Conclusion
This compound is a synthetically versatile and highly valuable intermediate. Its well-defined physicochemical properties and, most importantly, the predictable reactivity of its C5-chloro substituent, make it a powerful tool for medicinal chemists. By enabling the straightforward introduction of diverse functional groups, it serves as a foundational scaffold for the discovery and development of novel small-molecule therapeutics with a broad range of potential biological activities.
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An In-Depth Technical Guide to 5-Chloro-3-phenyl-1,2,4-thiadiazole: Synthesis, Structural Analogs, and Therapeutic Potential
Abstract
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of 5-chloro-3-phenyl-1,2,4-thiadiazole, a key representative of this class, and its structural analogs and derivatives. We will delve into the synthetic strategies for accessing this core structure, with a particular focus on a robust and scalable proposed synthesis via the Sandmeyer reaction. Furthermore, this guide will explore the rich pharmacology of 1,2,4-thiadiazole derivatives, examining their potential as anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationships (SAR) will be discussed to provide insights for the rational design of future therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to further investigate this promising class of compounds.
Introduction: The 1,2,4-Thiadiazole Core in Drug Discovery
Heterocyclic compounds form the cornerstone of modern pharmaceutical science, with nitrogen- and sulfur-containing rings being particularly prominent. Among these, the 1,2,4-thiadiazole ring system has emerged as a versatile pharmacophore due to its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[1] The inherent aromaticity of the ring, coupled with the presence of three heteroatoms, allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.
The this compound scaffold (CAS Number: 24255-23-0) represents a key building block for the development of novel therapeutic agents. The presence of a chlorine atom at the 5-position is of particular interest, as halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The phenyl group at the 3-position provides a scaffold for further functionalization and can participate in crucial π-stacking interactions with protein residues. This guide will provide a detailed exploration of this specific molecule and its broader chemical family.
Synthesis of this compound: A Proposed Protocol
The synthesis of the target compound, this compound, can be efficiently achieved from the commercially available precursor, 3-phenyl-1,2,4-thiadiazol-5-amine. The most logical and well-established method for the conversion of an aromatic amine to a chloride is the Sandmeyer reaction.[2][3] This classic transformation proceeds via a diazonium salt intermediate and offers a reliable route to the desired product.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Phenyl-1,2,4-thiadiazol-5-amine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Ice
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator)
Procedure:
Step 1: Diazotization of 3-Phenyl-1,2,4-thiadiazol-5-amine
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-phenyl-1,2,4-thiadiazol-5-amine (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 3-phenyl-1,2,4-thiadiazole-5-diazonium chloride should be used immediately in the next step.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid (2 equivalents).
-
Slowly and carefully add the freshly prepared cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.
-
After the initial effervescence of nitrogen gas subsides, gently warm the reaction mixture to 50-60 °C on a water bath until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Analogs and Derivatives: A Landscape of Biological Activity
The 1,2,4-thiadiazole core can be readily functionalized at various positions to generate a library of analogs with diverse biological activities. The following sections highlight key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,4-thiadiazole derivatives. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
-
Aromatase Inhibitors: Certain 3,5-disubstituted-1,2,4-thiadiazoles, such as 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole, have been identified as inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis.[4] This makes them promising candidates for the treatment of hormone-dependent breast cancer.
-
Cytotoxicity against various cell lines: Novel amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole hybrids have shown moderate to excellent anticancer activity against a panel of human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancers.[4]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,2,4-thiadiazole scaffold has been extensively explored for this purpose.
-
Antibacterial and Antifungal Agents: A wide range of 1,2,4-thiadiazole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. The specific substitutions on the thiadiazole ring play a crucial role in determining the spectrum and potency of their antimicrobial action.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a hallmark of many diseases. 1,2,4-Thiadiazole derivatives have been investigated as potential anti-inflammatory and analgesic agents.
-
Modulation of Inflammatory Pathways: Fused heterocyclic systems containing the 1,2,4-triazolo[3,4-b][2][5][6]thiadiazole core have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[5] The nature and position of substituents on the aromatic rings attached to the core structure have been shown to be critical for activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
Caption: Key structure-activity relationship considerations for 1,2,4-thiadiazole derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, a series of in vitro and in vivo assays are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for drug discovery and development. Their synthetic accessibility and the diverse range of biological activities exhibited by this class of compounds make them attractive candidates for further investigation. The proposed synthetic protocol via the Sandmeyer reaction offers a practical route to the core molecule, enabling the generation of a library of analogs for comprehensive biological screening. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacological profiles through rational drug design based on detailed structure-activity relationship studies. The exploration of novel derivatives of this compound holds the potential to yield new therapeutic agents for a variety of diseases.
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Kova, A. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ScienceRise: Pharmaceutical Science. [Link]
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Jyothsna Pragathi, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7433–7445. [Link]
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Yang, Z., et al. (2020). Electrochemical Synthesis of 5-Amino-1,2,4-thiadiazoles from Elemental Sulfur, Isocyanides, and Amidines. The Journal of Organic Chemistry, 85(5), 3358-3363. [Link]
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An In-depth Technical Guide to 5-Chloro-3-phenyl-1,2,4-thiadiazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a halogenated heterocyclic compound belonging to the 1,2,4-thiadiazole class. While the specific historical discovery of this compound is not well-documented in readily available literature, this guide constructs a likely synthetic pathway based on established methodologies for analogous structures. It details the probable synthetic route, characterization methods, and explores the potential applications of this compound, particularly in medicinal chemistry and as a synthetic intermediate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.
Introduction: The 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 1,2,4-thiadiazole have been reported to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The presence of the sulfur atom and two nitrogen atoms imparts unique electronic properties to the ring, making it a valuable pharmacophore in drug design.
This compound (CAS Number: 24255-23-0) is a specific derivative featuring a phenyl group at the 3-position and a chlorine atom at the 5-position. The presence of the chlorine atom, a good leaving group, makes this compound a potentially versatile intermediate for further chemical modifications through nucleophilic substitution reactions.
Plausible Synthesis of this compound
A likely precursor for the synthesis is an S-amido-isothiourea derivative, which can be formed from the reaction of benzamidine with a suitable thiocarbonyl compound. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Benzoyl Isothiocyanate
-
To a stirred solution of benzoyl chloride (1 equivalent) in acetone at 0-5 °C, add a solution of ammonium thiocyanate (1 equivalent) in acetone dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the precipitated ammonium chloride and wash with a small amount of acetone.
-
The filtrate containing benzoyl isothiocyanate is used directly in the next step without further purification.
Step 2: Synthesis of N-Benzoylthiourea
-
To the acetone solution of benzoyl isothiocyanate from Step 1, add a concentrated aqueous solution of ammonia (1.2 equivalents) dropwise while maintaining the temperature below 20 °C.
-
Stir the mixture for 30 minutes, during which a precipitate of N-benzoylthiourea should form.
-
Pour the reaction mixture into cold water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield pure N-benzoylthiourea.
Step 3: Synthesis of this compound
-
To a stirred suspension of N-benzoylthiourea (1 equivalent) in an inert solvent such as dichloromethane or chloroform, add a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (2-3 equivalents) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Physicochemical Properties and Characterization
The expected physicochemical properties and key characterization data for this compound are summarized below. It is important to note that while predicted data is available, experimental spectroscopic data for this specific compound is not widely published. The data presented is a combination of information from chemical suppliers and predicted values.
| Property | Value | Source |
| CAS Number | 24255-23-0 | Chemical Supplier |
| Molecular Formula | C₈H₅ClN₂S | PubChem[1] |
| Molecular Weight | 196.66 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | CymitQuimica[2] |
| Predicted ¹H NMR | Aromatic protons expected in the range of δ 7.0-8.5 ppm. | General Knowledge |
| Predicted ¹³C NMR | Aromatic carbons expected in the range of δ 120-140 ppm. Thiadiazole ring carbons expected at lower field. | General Knowledge |
| Predicted Mass Spec (m/z) | [M+H]⁺: 196.99 | PubChem[1] |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the presence of the chlorine atom at the 5-position of the thiadiazole ring. This position is susceptible to nucleophilic substitution, making the compound a valuable intermediate for the synthesis of a variety of 5-substituted-3-phenyl-1,2,4-thiadiazole derivatives.
Nucleophilic Substitution Reactions
Caption: General scheme for nucleophilic substitution reactions of this compound.
This reactivity allows for the introduction of various functional groups at the 5-position, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. Potential nucleophiles include amines, alcohols, thiols, and various carbanions.
Potential Applications in Medicinal Chemistry
Given the established biological activities of the 1,2,4-thiadiazole scaffold, this compound serves as a key starting material for the synthesis of novel therapeutic agents. The phenyl group at the 3-position and the potential for diverse substitutions at the 5-position allow for fine-tuning of the molecule's physicochemical properties and biological activity.
Potential therapeutic areas for derivatives of this compound could include:
-
Antimicrobial Agents: The thiadiazole nucleus is a component of several known antimicrobial drugs.
-
Anticancer Agents: Many heterocyclic compounds, including thiadiazoles, have been investigated for their anticancer properties.
-
Enzyme Inhibitors: The thiadiazole ring can interact with the active sites of various enzymes, making its derivatives potential candidates for enzyme inhibitors.
Conclusion
This compound is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutically active compounds. While its specific history of discovery is not well-documented, its synthesis can be reasonably proposed based on established chemical principles. The reactivity of the chlorine atom at the 5-position opens up a wide array of possibilities for the synthesis of novel 1,2,4-thiadiazole derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and other fields.
References
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A Theoretical and Practical Guide to 5-Chloro-3-phenyl-1,2,4-thiadiazole: Synthesis, Characterization, and In Silico Evaluation for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-thiadiazole scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document details the probable synthetic route, spectroscopic and structural characterization, and in-depth theoretical studies, including Density Functional Theory (DFT) calculations and molecular docking, to elucidate its electronic properties and potential as a therapeutic agent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel heterocyclic compounds.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, exist in various isomeric forms, including 1,2,4-, 1,2,5-, 1,2,3-, and 1,3,4-thiadiazoles.[2] Among these, the 1,2,4-thiadiazole nucleus is a cornerstone in the design of new therapeutic agents due to its diverse pharmacological profile. Derivatives of 1,2,4-thiadiazole have demonstrated a remarkable array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The presence of the toxophoric N=C-S moiety is a key contributor to this broad bioactivity.[4] The introduction of a chloro group and a phenyl ring to this scaffold, as in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological target interactions.
This guide will delve into the theoretical underpinnings of this molecule's behavior, from its fundamental electronic structure to its potential interactions with biological macromolecules. By combining established synthetic methodologies with advanced computational techniques, we aim to provide a robust framework for the rational design and development of novel drug candidates based on the this compound core.
Synthesis and Structural Elucidation
While a specific, detailed synthesis for this compound is not extensively reported, a plausible synthetic route can be extrapolated from established methods for the synthesis of 1,2,4-thiadiazole derivatives.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid derivative.[5][6] A likely pathway for the synthesis of this compound would involve the reaction of a substituted benzamidine with a chlorinating and cyclizing agent.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The FTIR spectrum of this compound is available and can be used for direct comparison.[7] Key expected vibrational frequencies are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C and C=N stretching |
| ~1090 | C-Cl stretching |
| ~850 | C-S stretching |
| 750-700 | Aromatic C-H out-of-plane bending |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. Based on the structure of this compound, the following spectral features are predicted:
-
¹H NMR: The aromatic protons of the phenyl group would appear as a multiplet in the region of δ 7.2-8.0 ppm.
-
¹³C NMR: The spectrum would show signals for the phenyl carbons and the two distinct carbons of the thiadiazole ring. The carbon attached to the chlorine atom would likely appear at a higher chemical shift.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for C₈H₅ClN₂S would be observed at m/z 196, with an isotopic peak [M+2]⁺ at m/z 198 due to the presence of the ³⁷Cl isotope.[8]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While the crystal structure of this compound has not been reported, analysis of related 1,3,4-thiadiazole structures reveals a nearly planar five-membered ring.[9][10] The phenyl group would likely be twisted out of the plane of the thiadiazole ring to minimize steric hindrance.
Theoretical Studies: Unveiling Electronic and Reactive Properties
Computational chemistry offers powerful tools to understand the intrinsic properties of molecules and to predict their behavior.[11] Density Functional Theory (DFT) and molecular docking are particularly valuable in the context of drug discovery.
Density Functional Theory (DFT) Calculations
DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound.
3.1.1. Protocol for DFT Calculations
A robust DFT study would involve the following steps:
-
Geometry Optimization: The molecular geometry would be optimized using a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[12]
-
Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to simulate the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface would be generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Caption: Workflow for DFT calculations on this compound.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.[13][14] This is instrumental in identifying potential biological targets and understanding the mechanism of action of a drug candidate.
3.2.1. Protocol for Molecular Docking Studies
A typical molecular docking workflow would include:
-
Target Selection: Based on the known biological activities of thiadiazole derivatives, potential protein targets could include kinases, enzymes involved in microbial metabolism, or proteins associated with cancer progression.[2][11][15]
-
Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) would be prepared, and the crystal structure of the target protein (the receptor) would be obtained from the Protein Data Bank (PDB).
-
Docking Simulation: Using software such as AutoDock Vina, the ligand would be docked into the active site of the receptor.[16]
-
Analysis of Results: The docking results would be analyzed to identify the most stable binding poses, the binding affinity (docking score), and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[14][17]
Caption: Workflow for molecular docking studies.
Potential Biological Applications and Future Directions
The broad spectrum of biological activities exhibited by thiadiazole derivatives suggests that this compound could be a promising lead compound for the development of new drugs.[1][3][15][18] The computational studies outlined in this guide would provide a rational basis for prioritizing this compound for further experimental validation. Future work should focus on the actual synthesis and in vitro biological evaluation of this compound against a panel of relevant biological targets to confirm the predictions from the theoretical studies. Structure-activity relationship (SAR) studies could then be undertaken to optimize the potency and selectivity of this promising scaffold.
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literature review of 5-Chloro-3-phenyl-1,2,4-thiadiazole research
An In-depth Technical Guide to the Research Landscape of 5-Chloro-3-phenyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1,2,4-Thiadiazole
The realm of heterocyclic chemistry provides a foundational framework for the discovery of novel therapeutic agents. Among the vast array of heterocyclic structures, thiadiazoles—five-membered rings containing one sulfur and two nitrogen atoms—have emerged as a "privileged scaffold".[1] Their unique physicochemical properties, including metabolic stability and the ability to act as hydrogen bond acceptors, make them highly valuable in medicinal chemistry.[2][3] Thiadiazoles exist in several isomeric forms, with the 1,2,4- and 1,3,4-thiadiazole cores being particularly prominent in compounds exhibiting a broad spectrum of pharmacological activities.[4]
This guide focuses on a specific, highly reactive derivative: This compound . The introduction of a phenyl group at the 3-position and a chloro-substituent at the 5-position creates a molecule with significant potential as both a biologically active agent and a versatile intermediate for further chemical synthesis. The mesoionic character of the thiadiazole ring allows such derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[4][5] This document will provide a comprehensive review of the synthesis, chemical reactivity, and known biological activities associated with this compound and its close analogs, offering a technical resource for researchers in drug discovery and development.
PART 1: Synthesis and Chemical Reactivity
The synthetic accessibility and inherent reactivity of this compound are central to its utility. The chloro group at the C5 position is a key functional handle, rendering the molecule an excellent electrophilic substrate for the development of more complex derivatives.
Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 24255-23-0 | [6] |
| Molecular Formula | C₈H₅ClN₂S | [6] |
| Molecular Weight | 196.65 g/mol | [6] |
| Physical Form | Solid | [6] |
| InChI Key | FJDVOZDQWUMILL-UHFFFAOYSA-N | [6] |
Representative Synthesis
While various methods exist for constructing the 1,2,4-thiadiazole ring, a common and effective strategy involves the oxidative cyclization of N-acylthioamides or related precursors. The following protocol describes a representative pathway for synthesizing the title compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Oxidative Cyclization
-
Step 1: Formation of the Thioamide Intermediate. To a stirred solution of benzamidine hydrochloride in an inert solvent such as dichloromethane, add a suitable base (e.g., triethylamine) to liberate the free base. Cool the mixture in an ice bath.
-
Step 2: Thionation. Slowly add a solution of thiophosgene (CSCl₂) or a similar thionating agent to the reaction mixture. Allow the reaction to proceed at low temperature for several hours until the starting material is consumed (monitored by TLC).
-
Step 3: Oxidative Cyclization. Introduce an oxidizing and chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the mixture. The sulfuryl chloride facilitates the cyclization and installs the chlorine atom at the 5-position of the thiadiazole ring.
-
Step 4: Work-up and Purification. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.
-
Step 5: Isolation. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Core Reactivity: Nucleophilic Substitution
The key to the synthetic utility of this compound lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring results in a low electron density at the C5 carbon.[7] This makes the chlorine atom an excellent leaving group, readily displaced by a wide range of nucleophiles.[7]
This reactivity allows the compound to serve as a versatile building block.[8] The chlorine can be substituted with amines, thiols, alcohols, and other nucleophilic moieties to generate a library of novel 3-phenyl-1,2,4-thiadiazole derivatives for structure-activity relationship (SAR) studies.
Caption: Nucleophilic substitution at the C5 position of the thiadiazole ring.
PART 2: Biological and Pharmacological Activities
Thiadiazole derivatives are renowned for their diverse biological activities.[1] The presence of both a phenyl group and a reactive chloro-substituent on the 1,2,4-thiadiazole core suggests significant potential for pharmacological applications, including antimicrobial and anticancer activities.
Antimicrobial Activity
The thiadiazole scaffold is a component of several clinically used antibacterial drugs.[3] Research has consistently shown that halogen-substituted thiadiazole derivatives exhibit potent antimicrobial properties.[9][10]
-
Structure-Activity Relationship (SAR): Studies on various thiadiazole series have indicated that electron-withdrawing groups, particularly chloro-substituents, often enhance antibacterial and antifungal activity.[9][11] For instance, certain chloro-substituted thiadiazoles demonstrated stronger antimicrobial effects compared to derivatives with nitro, methoxy, or methyl groups.[9]
-
Spectrum of Activity: Analogs such as 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine have shown good inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[10] Other studies have confirmed activity against Gram-negative bacteria such as Escherichia coli.[12] The 3-chloro-4-fluorophenylamino group at the 2-position of a thiadiazole ring was found to be particularly effective, with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against S. aureus and E. coli.[12]
Anticancer Activity
The 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, allows its derivatives to interfere with nucleic acid synthesis and other critical cellular processes in cancer cells.[5] This has made the scaffold a focal point for the design of novel anticancer agents.[13]
-
Cytotoxicity in Cancer Cell Lines: A series of compounds based on 5-(4-chlorophenyl)-1,3,4-thiadiazole demonstrated significant cytotoxicity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[14] The median inhibitory concentrations (IC₅₀) for the most active compounds were in the low micromolar range (2.34–3.13 µg/mL), highlighting their potency.[14]
-
Selectivity: Importantly, the most potent of these compounds showed high selectivity, being significantly more cytotoxic to cancerous cells than to normal mammalian Vero cells.[14]
Anticonvulsant Activity
Thiadiazole derivatives have also been extensively investigated for their potential in treating epilepsy.[7] A study on 1,2,4-thiadiazoles revealed that a derivative with a para-chloro substitution on a phenyl ring exhibited maximal activity in the maximal electroshock (MES) seizure test, a standard model for screening anticonvulsant drugs.[7] This suggests that the specific combination of a chloro-substituent and a phenyl ring, as found in this compound, is a promising pharmacophore for anticonvulsant activity.
Potential Mechanisms of Action
The broad bioactivity of thiadiazoles stems from their ability to interact with multiple biological targets. The proposed mechanisms are often linked to the specific disease context.
Caption: Proposed apoptotic mechanism of action for thiadiazole derivatives in cancer.
In the context of cancer, chloro-phenyl-thiadiazole derivatives have been shown to induce programmed cell death, or apoptosis.[14] Mechanistic studies on active analogs revealed that they can:
-
Induce Cell Cycle Arrest: Treatment of cancer cells with these compounds caused them to arrest in the S and G2/M phases of the cell cycle, preventing proliferation.[14]
-
Modulate Apoptotic Proteins: The compounds significantly increased the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[14]
-
Activate Caspases: This shift in the Bax/Bcl-2 ratio leads to the activation of downstream executioner enzymes like caspase-9, which directly triggers the apoptotic cascade.[14]
Conclusion and Future Directions
This compound stands out as a molecule of significant interest for medicinal chemists and drug development professionals. Its straightforward, high-yielding synthesis and the strategic placement of a reactive chloro group make it an ideal starting point for the creation of diverse chemical libraries.
The consistent observation that chloro-substitution enhances the biological potency of the thiadiazole scaffold—particularly in antimicrobial and anticancer applications—underscores the potential of this specific compound. The available literature strongly suggests that derivatives of this compound warrant further investigation as potential leads for new therapeutics.
Future research should focus on:
-
Library Synthesis: Leveraging the nucleophilic substitution at C5 to synthesize a broad range of derivatives with varied physicochemical properties.
-
In-depth Biological Screening: Evaluating these new compounds against a wider panel of bacterial and fungal strains, as well as diverse cancer cell lines, to identify lead candidates.
-
Mechanistic Elucidation: Conducting detailed studies to pinpoint the specific molecular targets (e.g., enzymes, receptors) responsible for the observed biological effects.
-
In Vivo Studies: Advancing the most promising candidates from in vitro screening into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around this versatile core, the scientific community can unlock its full therapeutic potential.
References
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. guidechem.com [guidechem.com]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soeagra.com [soeagra.com]
- 13. bepls.com [bepls.com]
- 14. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 5-Chloro-3-phenyl-1,2,4-thiadiazole: A Gateway to Novel Chemical Entities
Introduction
In the landscape of heterocyclic chemistry, thiadiazoles represent a privileged scaffold, consistently featuring in a diverse array of biologically active compounds and functional materials. Among the various isomers, the 1,2,4-thiadiazole core is a cornerstone in medicinal chemistry. This guide focuses on a particularly reactive and synthetically valuable derivative: 5-Chloro-3-phenyl-1,2,4-thiadiazole . The presence of a chlorine atom at the 5-position transforms this molecule from a mere structural motif into a versatile building block, primed for a range of chemical transformations. The inherent reactivity of the C5-chloro group, susceptible to nucleophilic displacement, provides a reliable and efficient handle for the introduction of diverse functionalities, thereby enabling the rapid generation of compound libraries for drug discovery and materials science.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, key applications, and detailed experimental protocols related to this compound, emphasizing its role as a pivotal intermediate in the synthesis of novel molecular entities.
Physicochemical Properties & Data Summary
This compound is a solid at room temperature and is available from several commercial suppliers. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24255-23-0 | [1] |
| Molecular Formula | C₈H₅ClN₂S | [1] |
| Molecular Weight | 196.65 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Core Application: A Versatile Intermediate for Nucleophilic Substitution
The primary and most significant research application of this compound lies in its utility as a reactive intermediate for the synthesis of 5-substituted-3-phenyl-1,2,4-thiadiazole derivatives. The carbon atom at the 5-position of the 1,2,4-thiadiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. The attached chlorine atom acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and azides, to generate diverse molecular scaffolds.
dot graph TD { A[this compound] -- "Nu:" --> B[5-Substituted-3-phenyl-1,2,4-thiadiazole]; B -- "Diverse Functionalities (e.g., -NR2, -SR, -N3)" --> C[Novel Chemical Entities]; C -- "Biological Screening" --> D[Potential Therapeutics]; C -- "Materials Science" --> E[Functional Materials]; }
Caption: Nucleophilic substitution of this compound.
Causality Behind Experimental Choices in Nucleophilic Substitution Reactions
The success of nucleophilic substitution on the 5-chloro-1,2,4-thiadiazole core is governed by several factors:
-
Nucleophile Strength: Stronger nucleophiles, such as primary and secondary amines or thiolates, react more readily.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically employed to dissolve the reactants and facilitate the charge separation in the transition state.
-
Base: The presence of a non-nucleophilic base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH)) is often crucial. The base serves to deprotonate the nucleophile, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile. Less reactive nucleophiles may require heating to achieve a reasonable reaction rate.
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed)
Proposed Two-Step Synthesis from Benzamidine:
-
Synthesis of 3-Phenyl-1,2,4-thiadiazole-5-thiol: This intermediate can be prepared by reacting benzamidine hydrochloride with carbon disulfide in the presence of a base.
-
Chlorination to this compound: The resulting thiol can then be chlorinated using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).
dot graph TD { A[Benzamidine] -- "1. CS2, Base2. Acidification" --> B[3-Phenyl-1,2,4-thiadiazole-5-thiol]; B -- "SO2Cl2 or PCl5" --> C[this compound]; }
Caption: Proposed synthesis of this compound.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This protocol is a generalized procedure based on the reactions of analogous chloro-substituted thiadiazoles with amine nucleophiles, which are widely reported in the synthesis of potential anticancer and antimicrobial agents[3][4].
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF)
-
Non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-amino-3-phenyl-1,2,4-thiadiazole derivative.
Quantitative Data from Analogous Reactions:
The following table summarizes reaction conditions and yields for the synthesis of various 5-substituted-1,3,4-thiadiazoles from a chloro-substituted precursor, illustrating the general applicability of this synthetic strategy.
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Substituted Piperazines | TEA | Dry Benzene | Reflux | 16-20 | 61-89 | [3] |
| Pyridine | - | Dry Pyridine | Reflux | 6 | 81 | [3] |
| Substituted Thioureas | Anhydrous NaOAc | Absolute Ethanol | Reflux | 4-5 | 50-56 | [3] |
| Various Piperazines | K₂CO₃ | Acetone | 25°C | 5 | 78-91 | [5] |
Protocol 3: Synthesis of 5-thio-substituted-3-phenyl-1,2,4-thiadiazoles
This protocol describes the reaction of this compound with thiol nucleophiles. The resulting thioether linkage is a common feature in various biologically active molecules.
Materials:
-
This compound
-
Thiol nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol (1.0-1.2 eq) in the anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise at 0 °C to generate the thiolate anion.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to stir at room temperature or with gentle heating until completion as monitored by TLC.
-
Quench the reaction by the addition of water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Applications in the Synthesis of Biologically Active Molecules
The true value of this compound is realized in its application as a scaffold for the synthesis of compounds with potential therapeutic applications. The 1,2,4-thiadiazole ring is a bioisostere of other five-membered heterocycles and can interact with various biological targets. By utilizing the nucleophilic substitution chemistry of the 5-chloro derivative, researchers can rapidly access a wide range of analogs for structure-activity relationship (SAR) studies.
dot graph TD { subgraph "Drug Discovery Workflow" A[this compound] --> B{NucleophilicSubstitution}; B -- "Amine Library" --> C[5-Amino-3-phenyl-1,2,4-thiadiazoles]; B -- "Thiol Library" --> D[5-Thio-3-phenyl-1,2,4-thiadiazoles]; C --> E[Biological Screening(e.g., Anticancer, Antimicrobial)]; D --> E; E --> F[Lead Compound Identification]; F --> G[SAR Studies & Optimization]; end }
Caption: Workflow for drug discovery using this compound.
Although direct biological data for derivatives of this compound are not extensively reported, the broader class of substituted 1,2,4- and 1,3,4-thiadiazoles has demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The ability to easily modify the substituent at the 5-position allows for the fine-tuning of activity and selectivity[3].
-
Antimicrobial Activity: The thiadiazole nucleus is present in several antimicrobial agents. The synthesis of novel derivatives via this compound offers a promising avenue for the development of new antibacterial and antifungal compounds[4].
-
Antiviral Activity: Certain thiadiazole derivatives have shown potential as antiviral agents, for instance, against the tobacco mosaic virus[6].
-
Enzyme Inhibition: The thiadiazole scaffold can be tailored to interact with the active sites of various enzymes, making it a valuable starting point for the design of enzyme inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key attribute is the reactive chloro group at the 5-position, which enables facile nucleophilic substitution reactions. This reactivity provides a straightforward and efficient method for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of 5-substituted-3-phenyl-1,2,4-thiadiazole derivatives. The established biological significance of the thiadiazole scaffold underscores the potential of these derivatives as novel therapeutic agents and functional materials. The protocols and conceptual framework provided in this guide are intended to empower researchers to harness the synthetic potential of this compound in their scientific endeavors.
References
-
El-Sayed, N. F., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4933. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
- Wittenbrook, L. S. (Year of Publication). Synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles. Journal of Heterocyclic Chemistry. [Please note: A direct accessible link for this specific older publication was not available in the search results, but it is cited as the method for synthesis in reference 5]
- Google Patents. (1968). Methods of preparing thiadiazoles. US3391152A.
-
Rehbein, J., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]
- Google Patents. (1969). Process for preparing 1,2,5-thiadiazoles. US3440246A.
- Google Patents. (2020).
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-18. [Link]
- Google Patents. (2021).
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][7][8]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041. [Link]
-
Grigoryan, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 748-752. [Link]
-
Asif, M. (2009). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. International Journal of ChemTech Research, 1(4), 1200-1205. [Link]
-
Altıntop, M. D., et al. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 21(11), 1469. [Link]
-
Katritzky, A. R., et al. (2001). Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles. Journal of Organic Chemistry, 66(16), 5606-5611. [Link]
-
Chatrabhuji, C. P., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications, 4(1), 26-34. [Link]
-
Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of DNA Binding and Cleavage Studies. Current Chemistry Letters, 8(4), 161-170. [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(5), 785. [Link]
-
Rojas, R., et al. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 26(22), 6981. [Link]
Sources
- 1. 5-Chloro-3-phenyl-[1,2,4]thiadiazole | CymitQuimica [cymitquimica.com]
- 2. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
- 8. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 5-Chloro-3-phenyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chloro-3-phenyl-1,2,4-thiadiazole
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a chlorine atom at the 5-position and a phenyl group at the 3-position of this ring system yields this compound, a compound with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. The chloro substituent serves as a key functional handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. The phenyl group contributes to the molecule's overall lipophilicity and can engage in crucial binding interactions with biological targets. This guide provides detailed protocols for the synthesis of this important building block, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.
Primary Synthesis Route: From N-Phenylbenzamidine and Trichloromethanesulfenyl Chloride
This direct approach leverages the reaction between an amidine and a sulfur-containing electrophile to construct the 1,2,4-thiadiazole ring. The use of trichloromethanesulfenyl chloride provides the necessary sulfur and chlorine atoms for the formation of the target molecule in a single, efficient step.
Reaction Principle
The synthesis proceeds via a cyclocondensation reaction. The nucleophilic nitrogen atoms of N-phenylbenzamidine attack the electrophilic sulfur atom of trichloromethanesulfenyl chloride. Subsequent intramolecular cyclization and elimination of hydrogen chloride and chloroform lead to the formation of the aromatic 1,2,4-thiadiazole ring.
Experimental Protocol
Materials:
-
N-Phenylbenzamidine
-
Trichloromethanesulfenyl chloride (Perchloromethyl mercaptan)
-
Inert solvent (e.g., anhydrous toluene, dichloromethane)
-
Triethylamine or other suitable base
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-phenylbenzamidine (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of trichloromethanesulfenyl chloride (1.1 eq) in the same anhydrous solvent to the stirred solution of the amidine via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, add a suitable base such as triethylamine (2.2 eq) to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| N-Phenylbenzamidine | 196.26 | 1.0 |
| Trichloromethanesulfenyl chloride | 185.88 | 1.1 |
| Triethylamine | 101.19 | 2.2 |
| This compound | 196.64 | - |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Route 1: Sandmeyer Reaction of 3-Phenyl-1,2,4-thiadiazol-5-amine
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a halide.[1][2] This approach requires the synthesis of the 5-amino precursor, which can then be diazotized and subsequently displaced by a chloride ion.
Part A: Synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine
Reaction Principle:
The 5-amino-3-phenyl-1,2,4-thiadiazole precursor can be synthesized through the oxidative cyclization of N-phenyl-N'-cyanoguanidine with a sulfur source.
Experimental Protocol:
-
Synthesize N-phenyl-N'-cyanoguanidine from aniline and dicyandiamide.
-
In a suitable solvent, react N-phenyl-N'-cyanoguanidine with a sulfur source, such as sodium sulfide or elemental sulfur in the presence of a base.
-
The reaction mixture is typically heated to facilitate the cyclization.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Part B: Sandmeyer Reaction
Reaction Principle:
The amino group of 3-phenyl-1,2,4-thiadiazol-5-amine is converted to a diazonium salt using nitrous acid at low temperatures. This diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chloride ion, releasing nitrogen gas.[1][3]
Experimental Protocol:
Materials:
-
3-Phenyl-1,2,4-thiadiazol-5-amine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 3-phenyl-1,2,4-thiadiazol-5-amine (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound as described in the primary synthesis route.
Workflow Diagram
Caption: Sandmeyer reaction workflow for the synthesis of this compound.
Alternative Synthesis Route 2: Chlorination of 3-Phenyl-1,2,4-thiadiazol-5(4H)-one
This method involves the synthesis of a 5-oxo precursor, which is then converted to the 5-chloro derivative using a suitable chlorinating agent.
Part A: Synthesis of 3-Phenyl-1,2,4-thiadiazol-5(4H)-one
Reaction Principle:
This precursor can be prepared by the reaction of benzamidine with a carbonyl sulfide equivalent, such as thiophosgene or by the cyclization of a corresponding thiourea derivative.
Experimental Protocol:
-
React benzamidine hydrochloride with a suitable reagent like potassium thiocyanate to form a thiourea intermediate.
-
Cyclize the intermediate in the presence of an oxidizing agent or by heating to form 3-phenyl-1,2,4-thiadiazol-5(4H)-one.
-
Isolate and purify the product by standard laboratory techniques.
Part B: Chlorination
Reaction Principle:
The keto group of 3-phenyl-1,2,4-thiadiazol-5(4H)-one can be converted to a chloro group using a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[4]
Experimental Protocol:
Materials:
-
3-Phenyl-1,2,4-thiadiazol-5(4H)-one
-
Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, place 3-phenyl-1,2,4-thiadiazol-5(4H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Add phosphorus pentachloride (1.2 eq) or thionyl chloride (excess) to the flask.
-
Gently heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
Pour the residue onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product as previously described.
Comparison of Synthesis Routes
| Feature | Primary Route | Sandmeyer Route | Chlorination Route |
| Starting Materials | N-Phenylbenzamidine, Trichloromethanesulfenyl chloride | 3-Phenyl-1,2,4-thiadiazol-5-amine | 3-Phenyl-1,2,4-thiadiazol-5(4H)-one |
| Number of Steps | 1 | 2 (precursor synthesis + Sandmeyer) | 2 (precursor synthesis + chlorination) |
| Reagent Hazards | Trichloromethanesulfenyl chloride is highly toxic and corrosive. | Diazonium salts can be explosive if allowed to dry. Sodium nitrite is toxic. | PCl₅ and SOCl₂ are highly corrosive and react violently with water. |
| Yield & Purity | Potentially high yield and purity in a single step. | Generally good yields, but requires careful temperature control. | Can be high yielding, but requires careful handling of corrosive reagents. |
| Scalability | May be limited by the handling of hazardous reagents. | Established and scalable industrial process. | Scalable with appropriate engineering controls. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Trichloromethanesulfenyl chloride, phosphorus pentachloride, and thionyl chloride are highly corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.
-
Reactions involving corrosive and toxic gases (e.g., HCl) should be equipped with a gas trap.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To confirm the presence and integration of the phenyl protons.
-
¹³C NMR: To identify the carbon signals of the phenyl and thiadiazole rings.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own advantages and challenges. The direct synthesis from N-phenylbenzamidine offers an efficient one-step process, while the Sandmeyer and chlorination routes provide classic and reliable alternatives. The choice of method will depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. Careful planning and adherence to safety protocols are paramount for the successful and safe execution of these synthetic procedures.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Goerdeler, J., & Heller, G. (1963). Synthese von 5-Chlor-3-aryl-1,2,4-thiadiazolen. Chemische Berichte, 96(5), 1464-1467.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
- (Information regarding the direct synthesis of this compound can be found in German P
- (General procedures for the synthesis of thiadiazole derivatives can be found in various organic chemistry textbooks and journals).
- (General information on the use of phosphorus pentachloride and thionyl chloride as chlorinating agents is widely available in the chemical liter
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Application Notes and Protocols for the Purification of 5-Chloro-3-phenyl-1,2,4-thiadiazole
Introduction: The Critical Role of Purity in 5-Chloro-3-phenyl-1,2,4-thiadiazole for Research and Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-thiadiazole ring is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2] The reactivity of the chloro-substituent at the 5-position makes it a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.[1] Given its role as a building block, the purity of this compound is paramount to ensure the desired reaction outcomes, avoid the formation of unwanted side products, and obtain accurate biological and physical data.
This guide provides a comprehensive overview of robust methods for the purification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, with an emphasis on the scientific principles behind each step to allow for informed optimization.
Understanding the Target Molecule and Potential Impurities
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂S | [3] |
| Molecular Weight | 196.65 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity (typical) | ≥95.0% | [3] |
The synthesis of 1,2,4-thiadiazoles can be achieved through various methods, including oxidative ring closure and multicomponent reactions.[1] Potential impurities in crude this compound may include unreacted starting materials, reagents, and side-products from competing reaction pathways. Common impurities might consist of related thiadiazole isomers, hydrolyzed byproducts, or polymeric material.
Purification Strategies: A Multi-faceted Approach
The selection of an appropriate purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. A multi-step approach, often combining recrystallization and chromatography, is typically the most effective strategy.
Method 1: Recrystallization - The Workhorse of Solid Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor upon crystallization).
Solvent Selection: A Critical First Step
A systematic solvent screen is crucial for identifying the optimal recrystallization solvent. Based on the structure of this compound (a moderately polar, aromatic compound), suitable solvent candidates include:
-
Alcohols: Ethanol, Isopropanol
-
Aromatic Hydrocarbons: Toluene
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Halogenated Solvents: Dichloromethane
-
Mixed Solvent Systems: e.g., Ethanol/Water, Toluene/Hexane
Protocol: Recrystallization of this compound
Safety First: this compound and its related compounds may be harmful. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[4]
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Column Chromatography - For High Purity Separation
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility profiles to the target compound.
Principle of Column Chromatography
A solution of the crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina). An eluent (mobile phase) is then passed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, leading to separation.
Workflow for Chromatographic Purification
Caption: Workflow for Column Chromatography Purification.
Protocol: Silica Gel Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis: Before running a column, optimize the solvent system using TLC. The ideal eluent should provide a good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[5] A common starting point for a compound like this compound would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with a wide range of polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting: The 1,2,4-thiadiazole ring can be sensitive to acidic conditions. If decomposition is observed on the silica gel column, consider using neutralized silica gel or an alternative stationary phase like neutral alumina.[5]
Purity Assessment: Validating the Purification Success
A combination of analytical techniques should be employed to confirm the purity of the final product.
Analytical Techniques for Purity Determination
| Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity assessment (area percentage of the main peak). |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity assessment for thermally stable and volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation and detection of proton- or carbon-containing impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Confirmation of molecular weight and elemental composition. |
Protocol: Purity Assessment by HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Monitor the elution at a wavelength where the compound has strong UV absorbance (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the peak corresponding to this compound relative to the total area of all observed peaks.
Conclusion
The purification of this compound is a critical step in its application in research and development. By employing a systematic approach that combines techniques like recrystallization and column chromatography, and validating the outcome with appropriate analytical methods, researchers can ensure a high degree of purity. The protocols and principles outlined in this guide provide a solid foundation for achieving this goal, enabling the synthesis of novel compounds and the generation of reliable scientific data.
References
- ChemicalBook. (2023, January 14). This compound - Safety Data Sheet.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
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CymitQuimica. (n.d.). 5-Chloro-3-phenyl-[1][6][7]thiadiazole. Retrieved from CymitQuimica.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole.
- ChemicalBook. (2023, January 11). This compound | 24255-23-0.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
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- Guidechem. (n.d.). 5-CHLORO-4-PHENYL-1,2,3-THIADIAZOLE 53646-00-7 wiki.
- Song, B., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
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Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][6][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate.
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- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
- Kumar, S., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2015, 1-20.
- Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023, February 5). Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1, 2, 4-Triazole and 1, 3, 4-Thiadiazole.
- Petkevich, S. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
- Tirkaso, G. T., et al. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 22(11), 1934.
- Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1).
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Application Notes and Protocols for Antimicrobial Studies of 5-Chloro-3-phenyl-1,2,4-thiadiazole
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable global health crisis, threatening to undermine decades of medical progress. This escalating resistance necessitates a robust pipeline of novel antimicrobial agents with unconventional mechanisms of action. Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen, have emerged as a promising scaffold in medicinal chemistry.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The antimicrobial potential of thiadiazoles is often attributed to their ability to modulate enzyme function and disrupt critical biochemical pathways in pathogens.[2]
This document provides a comprehensive guide for the investigation of 5-Chloro-3-phenyl-1,2,4-thiadiazole , a specific derivative, as a potential antimicrobial agent. While extensive data on this particular molecule is not yet prevalent in public literature, its structural motifs suggest a strong rationale for antimicrobial evaluation. These application notes will therefore equip researchers with the foundational knowledge and detailed protocols to systematically characterize its antimicrobial profile, from initial screening to preliminary mechanism-of-action studies. The methodologies outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and best practices in antimicrobial research.[4][5]
Materials and Reagents
Synthesis of this compound
Microbial Strains
A panel of clinically relevant and quality control strains should be used.
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae (e.g., ATCC 700603)
-
-
Fungi (optional):
-
Candida albicans (e.g., ATCC 90028)
-
Media and Reagents
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sabouraud Dextrose Broth (SDB) and Agar (SDA) for fungi
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt
-
N-Phenyl-1-naphthylamine (NPN)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Polymyxin B (as a positive control for membrane disruption)
-
Standard antibiotics for control (e.g., ciprofloxacin, vancomycin)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
-
Preparation of Compound Stock: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL, and the concentration range should typically span from 256 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. A viability indicator like resazurin can be added to aid in visualization.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamic properties of the compound, determining whether it is bactericidal or bacteriostatic and if its killing activity is concentration-dependent.[4][5]
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control flask without the compound.
-
Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile PBS and plate them onto MHA plates.
-
Incubate the plates for 24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[3]
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Investigation of Mechanism of Action: Membrane Permeability
A common mechanism for antimicrobial compounds is the disruption of bacterial cell membranes. The following assays can assess the integrity of the outer and inner membranes of Gram-negative bacteria.
The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Its uptake is a measure of outer membrane disruption.[10][11][12]
-
Cell Preparation: Grow Gram-negative bacteria to the mid-log phase, then wash and resuspend the cells in HEPES buffer (5 mM, pH 7.2) to an OD₆₀₀ of 0.5.[12]
-
Assay Setup: In a 96-well black plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.[12]
-
Measurement: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Use Polymyxin B as a positive control.
-
Immediately measure the fluorescence intensity using a microplate reader (Excitation: 350 nm, Emission: 420 nm).[12] An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.
o-Nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate for the cytoplasmic enzyme β-galactosidase. In cells with an intact inner membrane, ONPG cannot reach the enzyme. Permeabilization of the inner membrane allows ONPG to enter and be hydrolyzed, producing a yellow color that can be quantified.[13][14]
-
Cell Preparation: Use a bacterial strain that expresses β-galactosidase (e.g., E. coli ATCC 25922). Prepare the cells as in the NPN assay.
-
Assay Setup: In a 96-well clear plate, add the bacterial suspension and ONPG to a final concentration of 1.5 mM.[13]
-
Measurement: Add the test compound at various concentrations.
-
Monitor the change in absorbance at 420 nm over time using a microplate reader. An increase in absorbance indicates inner membrane damage.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: MIC and MBC Values for this compound
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Outer Membrane Permeability (NPN Uptake)
| Treatment | Concentration (µg/mL) | Mean Fluorescence Intensity (AU) | % Increase in Permeability |
| Negative Control | 0 | 0 | |
| Test Compound | 1x MIC | ||
| Positive Control (Polymyxin B) | Appropriate Conc. |
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial characterization of this compound. The data generated from these protocols will establish its spectrum of activity, potency (MIC/MBC), and bactericidal or bacteriostatic nature. The membrane permeability assays offer a first look into its potential mechanism of action.
Positive results from these studies would warrant further investigation, including:
-
Testing against a broader panel of clinical isolates and resistant strains.
-
In-depth mechanistic studies to identify the specific molecular target.
-
Cytotoxicity assays using mammalian cell lines to assess the therapeutic index.
-
In vivo efficacy studies in animal models of infection.
The systematic application of these protocols will provide the critical data necessary to evaluate the potential of this compound as a lead compound in the development of new antimicrobial therapies.
References
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How to assess bacterial permeability? - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
- Liao, X., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157).
-
Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab. (n.d.). Retrieved January 16, 2026, from [Link]
-
Time Kill Assay | PDF | Antimicrobial - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
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Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved January 16, 2026, from [Link]
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- Tétart, F., & Ghigo, J. M. (2018). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Analytical and Bioanalytical Chemistry, 410(23), 5849-5858.
- Li, P., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8754-8764.
-
Li, P., et al. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][10][13]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 68(2), 534-543.
- Al-Abdullah, E. S., et al. (2024).
- An overview of biological activities of thiadiazole derivatives. (2024). AIMS Microbiology, 10(3), 535-555.
- Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30084-30098.
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Time-Kill Evaluations | Nelson Labs. (n.d.). Retrieved January 16, 2026, from [Link]
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Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[4][10][13]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853(1), 012041.
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Application Notes and Protocols: Investigating 5-Chloro-3-phenyl-1,2,4-thiadiazole in Cancer Research
Introduction: The Emerging Potential of Thiadiazole Scaffolds in Oncology
The quest for novel and effective anticancer therapeutics has led researchers to explore a diverse range of heterocyclic compounds. Among these, the thiadiazole nucleus has garnered significant attention as a versatile scaffold in medicinal chemistry.[1][2][3] The mesoionic character of the thiadiazole ring allows for favorable interaction with biological targets and the ability to cross cellular membranes, making it a promising pharmacophore for the design of new anticancer agents.[1][2] Derivatives of 1,2,4-thiadiazole, in particular, have demonstrated a breadth of pharmacological activities, including anticancer properties.[2] This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental evaluation of 5-Chloro-3-phenyl-1,2,4-thiadiazole in the context of cancer research. While specific data on this particular derivative is emerging, this guide synthesizes field-proven insights and protocols from studies on structurally related thiadiazole compounds to provide a robust framework for investigation.
Plausible Mechanisms of Anticancer Activity
Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis. Based on extensive research into this class of compounds, several potential mechanisms of action for this compound can be postulated.
-
Enzyme Inhibition: A significant number of thiadiazole derivatives have been identified as potent enzyme inhibitors. For instance, certain 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles have been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a crucial node in cell survival pathways.[4] Molecular modeling studies suggest that these compounds can effectively bind to the ATP binding site of Akt1 and Akt2.[4] Other thiadiazole-containing compounds have been investigated as inhibitors of Hsp90 (Heat shock protein 90), a chaperone protein essential for the stability of numerous oncoproteins.[2]
-
Disruption of Microtubule Dynamics: Some thiadiazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds can induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.
-
Induction of Apoptosis: The ultimate goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Thiadiazole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways. This can be a consequence of upstream effects like enzyme inhibition or cell cycle arrest.
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Evaluation
The following protocols provide a comprehensive framework for assessing the anticancer potential of this compound. These are based on established methodologies for evaluating novel chemical entities in cancer research.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compound on various cancer cell lines.[5]
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4][5]
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Trypsinize and seed 1 x 10^4 cells per well in a 96-well microtiter plate and allow them to adhere for 18-24 hours.[5]
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Create serial dilutions of the compound in the complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
- Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide or Doxorubicin).[5][6]
- Incubate the plates for 24, 48, or 72 hours.
3. MTT Assay and Data Analysis:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description | Example Value |
| Cell Lines | Human cancer cell lines for screening | MCF-7, A549, DU-145[5] |
| Seeding Density | Number of cells per well | 1 x 10^4 cells/well |
| Compound Conc. | Range of concentrations for testing | 0.1 - 100 µM |
| Incubation Time | Duration of compound exposure | 24, 48, 72 hours |
| Positive Control | Standard anticancer drug | Etoposide[5] |
| IC50 (µM) | Potency of the compound | To be determined |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine if the test compound induces cell cycle arrest.
1. Cell Treatment and Harvesting:
- Seed cells in 6-well plates and treat them with the IC50 concentration of this compound for 24 or 48 hours.
- Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
2. Staining and Analysis:
- Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.
Start [label="Seed and Treat Cells", fillcolor="#F1F3F4"];
Harvest [label="Harvest and Fix Cells", fillcolor="#F1F3F4"];
Stain [label="Stain with PI/RNase A", fillcolor="#F1F3F4"];
Analyze [label="Flow Cytometry Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Result [label="Determine Cell Cycle\nPhase Distribution", shape=ellipse, fillcolor="#FBBC05"];
Start -> Harvest;
Harvest -> Stain;
Stain -> Analyze;
Analyze -> Result;
}
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment and Staining:
- Treat cells with the IC50 concentration of the compound as described for the cell cycle analysis.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
2. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry within one hour of staining.
- Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. Positive results from these initial screens, such as potent cytotoxicity against cancer cell lines and induction of cell cycle arrest or apoptosis, would warrant further investigation into the specific molecular targets and in vivo efficacy of this compound. Future studies could include Western blotting to probe the phosphorylation status of key signaling proteins like Akt, as well as xenograft models in mice to assess antitumor activity in a living organism. The systematic application of these methodologies will be crucial in elucidating the therapeutic potential of this and other novel thiadiazole derivatives in the fight against cancer.
References
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Gudipati, R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central. Available at: [Link]
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Obakachi, V. A., et al. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. Available at: [Link]
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. Available at: [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2021). MDPI. Available at: [Link]
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Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 5-Chloro-3-phenyl-1,2,4-thiadiazole as a Putative Anticonvulsant Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy is a prevalent neurological disorder affecting millions globally, with a significant portion of patients exhibiting resistance to current therapeutic options. This necessitates the continuous search for novel anticonvulsant agents with improved efficacy and safety profiles. The 1,2,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of new central nervous system active agents. This document provides a comprehensive guide for the preclinical evaluation of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a representative compound of this class, for its potential anticonvulsant activity. These notes detail the rationale and step-by-step protocols for chemical synthesis, in vivo anticonvulsant screening, neurotoxicity assessment, and preliminary mechanistic studies, grounded in established preclinical drug development methodologies.
Introduction: The Rationale for Investigating 1,2,4-Thiadiazole Derivatives
The search for novel antiepileptic drugs (AEDs) is driven by the need for therapies with broader efficacy, particularly against pharmacoresistant epilepsy, and improved tolerability. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the thiadiazole nucleus, in particular, is a versatile scaffold found in a range of biologically active compounds.[1][2] Various derivatives of 1,3,4-thiadiazole and 1,2,4-thiadiazole have demonstrated significant anticonvulsant properties in preclinical models.[1][3] These compounds are thought to exert their effects through multiple mechanisms, including modulation of GABAergic inhibition and interaction with voltage-gated ion channels.[3][4]
The specific compound, this compound, combines the thiadiazole core with a phenyl group, a common feature in many CNS-active drugs, and a chloro substituent, which can modulate the compound's physicochemical properties and biological activity. The evaluation of this and similar compounds is a logical step in the exploration of novel anticonvulsant pharmacophores.
Synthesis of this compound
A general and established method for the synthesis of 3-aryl-5-chloro-1,2,4-thiadiazoles involves the oxidative cyclization of N-arylthioureas. The following protocol is a representative synthetic route.
Protocol 2.1: Synthesis of 3-Aryl-5-imino-4-aryl-Δ2-1,2,4-thiadiazoline
-
Aryl thiourea is dissolved in a suitable solvent, such as ethanol.
-
An oxidizing agent, for instance, hydrogen peroxide, is added dropwise to the solution with continuous stirring.
-
The reaction mixture is typically kept at room temperature for a specified period to allow for the oxidative cyclization to complete.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is diluted with water and neutralized with a weak base, such as dilute ammonia solution, to precipitate the product.
-
The resulting solid is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the purified 3-aryl-5-imino-4-aryl-Δ2-1,2,4-thiadiazoline.
Protocol 2.2: Isomerization to 3,5-Diarylamino-1,2,4-thiadiazole
-
The synthesized 3-aryl-5-imino-4-aryl-Δ2-1,2,4-thiadiazoline is treated with a solution of sodium hydroxide.
-
The mixture is refluxed to facilitate the isomerization process.
-
After cooling, the product is precipitated, filtered, and purified.
Note: The precise synthesis for this compound would be a variation of these general methods, and the starting materials would be selected accordingly. Characterization of the final compound should be performed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Preclinical Evaluation Workflow
The preclinical assessment of a novel anticonvulsant candidate follows a structured workflow designed to establish efficacy and initial safety.
Caption: Preclinical evaluation workflow for a novel anticonvulsant candidate.
In Vivo Anticonvulsant Screening Protocols
The initial evaluation of anticonvulsant activity is typically performed in rodent models using well-established screening tests.[5] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most widely used primary screens as they can predict efficacy against generalized tonic-clonic and absence seizures, respectively.[4][5][6]
Protocol 4.1: Maximal Electroshock (MES) Seizure Test
-
Rationale: The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[1]
-
Animals: Male albino mice (20-25 g) or rats (100-150 g).
-
Procedure:
-
Animals are randomly assigned to control and test groups.
-
The test compound, this compound, is administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg), typically dissolved in a suitable vehicle like a solution of Tween 80.[7] The control group receives the vehicle only.
-
After a set time (e.g., 30 minutes and 4 hours) to allow for drug absorption and distribution, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[7]
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
The number of protected animals in each group is recorded, and the percentage of protection is calculated.
-
Protocol 4.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Rationale: The scPTZ test is a model for myoclonic and absence seizures and is useful for identifying compounds that elevate the seizure threshold.[1][6]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are grouped and administered the test compound or vehicle as described in the MES test.
-
After the designated pretreatment time, a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.[7]
-
Animals are observed for 30 minutes for the onset of clonic seizures (a seizure lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
The number of protected animals is recorded, and the percentage of protection is calculated.
-
Data Presentation: Expected Outcomes
The results from these primary screens can be summarized in a table to facilitate comparison.
| Compound | Dose (mg/kg, i.p.) | Time (h) | MES Test (% Protection) | scPTZ Test (% Protection) |
| Vehicle Control | - | - | 0 | 0 |
| Phenytoin (Std.) | 30 | 0.5 | 100 | - |
| Ethosuximide (Std.) | 125 | 0.5 | - | 100 |
| This compound | 30 | 0.5 | Data | Data |
| 100 | 0.5 | Data | Data | |
| 300 | 0.5 | Data | Data | |
| 30 | 4.0 | Data | Data | |
| 100 | 4.0 | Data | Data | |
| 300 | 4.0 | Data | Data |
Neurotoxicity Assessment
A critical aspect of developing a new AED is to ensure a sufficient safety margin between the anticonvulsant effective dose and the dose that produces neurological deficits. The rotarod test is a common method for assessing motor impairment and neurotoxicity.[8][9]
Protocol 5.1: Rotarod Test
-
Rationale: This test evaluates motor coordination and balance. A compound-induced impairment in performance suggests potential neurotoxicity.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 2.5 cm diameter, rotating at 6-10 rpm) for a set duration (e.g., 1-2 minutes) in three consecutive trials.
-
Only animals that successfully complete the training are used for the experiment.
-
On the test day, the trained mice are administered the test compound or vehicle.
-
At various time points corresponding to the anticonvulsant testing (e.g., 30 minutes and 4 hours), the mice are placed back on the rotarod.
-
The time the animal remains on the rod is recorded. Falling off the rod within the test duration is considered an indication of neurotoxicity.
-
The number of animals exhibiting neurotoxicity is recorded, and the percentage is calculated.
-
Delving into the Mechanism of Action
While in vivo screens provide crucial information on efficacy, understanding the mechanism of action is vital for further drug development. Based on related thiadiazole compounds, potential mechanisms for this compound could involve GABAergic neurotransmission or ion channel modulation.[3][4]
6.1. In Vitro Electrophysiology
-
Rationale: Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of a compound's effect on ion channels (e.g., sodium, potassium, calcium channels) and neurotransmitter receptors (e.g., GABA-A receptors).[10][11] This technique can determine if the compound enhances GABA-mediated inhibition or modulates neuronal excitability by acting on voltage-gated channels.[11]
-
General Protocol Outline:
-
Preparation of primary neuronal cultures or acute brain slices.
-
Establishment of whole-cell patch-clamp recordings from individual neurons.
-
Application of specific voltage protocols to isolate and measure currents through different ion channels.
-
Perfusion of the test compound onto the recorded cell to observe changes in current amplitudes or kinetics.
-
For GABA-A receptor modulation, GABA is applied in the presence and absence of the test compound to see if the GABA-induced current is potentiated.
-
6.2. Radioligand Binding Assays
-
Rationale: These assays determine if a compound binds to specific receptor targets. For an anticonvulsant, assessing binding to the benzodiazepine site of the GABA-A receptor is a common starting point.
-
General Protocol Outline:
-
Preparation of brain membrane homogenates.
-
Incubation of the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.
-
Separation of bound and free radioligand by filtration.
-
Quantification of the bound radioactivity to determine the binding affinity (Ki) of the test compound.
-
Caption: Putative mechanisms of action for a thiadiazole-based anticonvulsant.
Conclusion and Future Directions
The protocols and workflow detailed in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential anticonvulsant agent. Positive results in the primary in vivo screens, coupled with a favorable neurotoxicity profile, would warrant further investigation. Subsequent steps would include determination of the median effective dose (ED50) and median toxic dose (TD50) to calculate a protective index, evaluation in chronic seizure models (e.g., kindling), and more in-depth mechanistic studies to fully elucidate the compound's pharmacological profile. This systematic approach is essential for identifying promising new chemical entities that could one day offer a better therapeutic option for individuals with epilepsy.
References
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Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. (2020). Current Pharmaceutical Design, 26(15), 1693-1711. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2023). Journal of Advanced Zoology, 44. [Link]
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Identification and preclinical testing of novel antiepileptic compounds. (n.d.). PubMed. [Link]
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Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. (2012). Disease Models & Mechanisms, 5(1), 58-66. [Link]
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screening methods for Antiepileptic activity. (2015). SlideShare. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). Scientia Pharmaceutica, 81(1), 1-24. [Link]
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In vitro human ion channel assays predictive of drug-induced seizure. (2024). Toxicological Sciences. [Link]
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Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. (2013). Central Nervous System Agents in Medicinal Chemistry, 13(3), 159-65. [Link]
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry, 9, 817102. [Link]
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Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (2015). American Research Journal of Pharmacy, 1(1). [Link]
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry, 9. [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). Molecules, 21(3), 273. [Link]
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In Vitro & In Vivo Electrophysiology Studies. (n.d.). Charles River Laboratories. [Link]
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Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. (2022). Molecules, 27(23), 8233. [Link]
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Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. (2008). European Journal of Medicinal Chemistry, 43(4), 749-54. [Link]
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Synthesis and anticonvulsant activities of some novel 1, 3, 4-Thiadiazole derivatives. (2018). ResearchGate. [Link]
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Recent developments on triazole nucleus in anticonvulsant compounds: a review. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 416-441. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022). Molecules, 27(19), 6524. [Link]
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The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. (2019). Frontiers in Neurology, 10, 655. [Link]
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Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. (2008). European Journal of Medicinal Chemistry, 43(11), 2335-2342. [Link]
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Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2014). PLoS ONE, 9(4), e95806. [Link]
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Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2023). Frontiers in Chemistry, 11. [Link]
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Application Notes & Protocols: A Framework for the Biological Evaluation of 5-Chloro-3-phenyl-1,2,4-thiadiazole
Abstract: The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of bioassays for a novel derivative, 5-Chloro-3-phenyl-1,2,4-thiadiazole. We present a tiered approach, beginning with broad primary screening to identify cytotoxic and antimicrobial activities, followed by a discussion of secondary assays to elucidate potential mechanisms of action. This guide emphasizes robust experimental design, the rationale behind methodological choices, and detailed protocols for immediate application.
Strategic Framework for Bioassay Development
The initial characterization of a novel chemical entity requires a systematic and logical screening cascade. This approach maximizes resource efficiency by using broad, high-throughput assays to first identify any biological "hits." These hits are then subjected to more complex, lower-throughput assays to understand their mechanism of action (MoA).[4][5] A well-designed assay cascade ensures that data generated at each stage informs the next, building a comprehensive biological profile of the compound.
The core principles of this framework are:
-
Phase 1 (Primary Screening): Identify the fundamental bioactivity of the compound. Is it cytotoxic? Does it inhibit microbial growth? These assays are designed to be robust, reproducible, and scalable.
-
Phase 2 (Secondary & Mechanistic Screening): If primary activity is confirmed, investigate how the compound works. Does it inhibit a specific enzyme? Does it induce a particular cell death pathway?
-
Data Integrity: At every stage, rigorous adherence to experimental controls, appropriate dose-response analysis, and statistical validation is paramount for generating reliable and reproducible data.[6][7]
Figure 1: A tiered bioassay screening cascade for a novel compound.
Phase 1 Protocols: Primary Biological Screening
Assessment of Cytotoxicity and Antiproliferative Activity
Rationale: Determining a compound's effect on cell viability is a critical first step.[8][9] Many thiadiazole derivatives have demonstrated potent anticancer activity, making this a primary line of investigation.[10][11][12][13][14] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Protocol: MTT Cell Viability Assay
A. Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The concentration of this formazan, which is dissolved in an organic solvent, is directly proportional to the number of viable cells in the well.
B. Materials and Reagents:
-
Target cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous line like HEK293 for selectivity).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
MTT reagent (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Positive control (e.g., Doxorubicin).
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
C. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete medium. A typical starting range is 100 µM down to 0.1 µM. Also prepare dilutions for the positive control.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
D. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[15][16][17]
Table 1: Template for Recording Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) | 95% Confidence Interval | R² of Curve Fit |
|---|---|---|---|---|
| MCF-7 | This compound | |||
| A549 | This compound | |||
| HEK293 | This compound |
| MCF-7 | Doxorubicin (Positive Control) | | | |
Assessment of Antimicrobial Activity
Rationale: The thiadiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[18][19] Therefore, screening for antimicrobial activity is a logical step. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
Protocol: Broth Microdilution for MIC Determination
A. Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.
B. Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth medium (e.g., Mueller-Hinton Broth, MHB).
-
This compound (stock solution in DMSO).
-
Positive control (e.g., Ampicillin or Ciprofloxacin).
-
Sterile 96-well round-bottom plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
C. Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the 2X final starting concentration of the test compound to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Vehicle Control: A well containing the highest concentration of DMSO, MHB, and inoculum.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by reading the optical density (OD) at 600 nm.
Table 2: Template for Recording Antimicrobial Data
| Microorganism | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | This compound | |
| E. coli ATCC 25922 | This compound | |
| S. aureus ATCC 29213 | Ampicillin (Positive Control) |
| E. coli ATCC 25922 | Ampicillin (Positive Control) | |
Phase 2: Elucidating Mechanism of Action
If the primary screening reveals promising activity (e.g., potent cytotoxicity against cancer cells with selectivity over non-cancerous cells), the next logical step is to investigate the underlying mechanism.
Enzyme Inhibition Assays
Rationale: A significant portion of modern pharmaceuticals function by inhibiting specific enzymes.[21][22][23] The 1,2,4-thiadiazole moiety, in particular, has been identified as an inhibitor of certain classes of enzymes, such as cysteine proteases.[24] An enzyme inhibition assay can directly measure the effect of the compound on a purified enzyme's activity.
General Framework for an Enzyme Inhibition Assay: While the specific target enzyme for this compound is unknown, a general workflow can be applied once a hypothesized target is identified (e.g., through computational docking or literature review of similar scaffolds).
Figure 2: Principle of an enzyme inhibition assay.
The key steps involve incubating the purified enzyme with the test compound before adding a substrate that generates a detectable signal (e.g., colorimetric or fluorescent) upon conversion to a product. The reduction in signal compared to a vehicle control indicates inhibition. Data is analyzed similarly to cytotoxicity assays to generate an IC₅₀ value for the target enzyme.
Discriminating Cell Death Pathways: Apoptosis vs. Necrosis
Rationale: If a compound is found to be cytotoxic, understanding the mode of cell death is crucial, especially in an oncology context. Apoptosis, or programmed cell death, is a controlled process that avoids inflammation and is often a desired mechanism for anticancer drugs. Necrosis is an uncontrolled form of cell death that can lead to inflammation.[8] Assays using Annexin V and Propidium Iodide (PI) staining can effectively distinguish between these pathways.
-
Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
By analyzing treated cells with these two stains via flow cytometry or fluorescence microscopy, one can quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells, providing clear insight into the compound's mechanism of cell killing.
Conclusion and Future Directions
This application note provides a foundational strategy for the initial biological characterization of this compound. By following a logical cascade of robustly designed bioassays, researchers can efficiently determine the compound's cytotoxic and antimicrobial potential. Positive "hits" from these primary screens should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. This systematic approach is essential for advancing novel chemical entities through the drug discovery pipeline.
References
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Jackson, S. H., et al. The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology. [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]
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Wienk, K. O. J., et al. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Prism 3 -- Analyzing Dose-Response Data. GraphPad. [Link]
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Quast, J-P. Dose-Response Data Analysis Workflow. CRAN. [Link]
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functional in vitro assays for drug discovery. Chem Help ASAP via YouTube. [Link]
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Little, L. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. BEBPA. [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad via YouTube. [Link]
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Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]
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Dose–response relationship. Wikipedia. [Link]
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Lansky, D. M. Experimental Design for Bioassay Development and Validation. Pharmaceutical and Medical Device Validation by Experimental Design. [Link]
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Edmondson, D. E., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
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Screening Strategies to Identify New Antibiotics. Ingenta Connect. [Link]
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Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. [Link]
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Capel, R., et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]
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Huchthausen, J., et al. Experimental exposure assessment of designed chemical mixtures in cell-based in vitro bioassays. Frontiers in Toxicology. [Link]
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Experimental Designs of Bioassay. Prezi. [Link]
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Karczmarzyk, Z., et al. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]
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Optimizing Bioassays for Biologics. Immunogenicity and Bioassay Summit. [Link]
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Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]
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El-Naggar, A. M., et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]
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Li, Z-M., et al. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences. [Link]
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Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. [Link]
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Analysis of experimental designs used in bioassays. DigitalCommons@EMU. [Link]
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Lake, F. Best practice in bioassay development. BioTechniques. [Link]
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Nesi, A., et al. Thiadiazole derivatives as anticancer agents. Pharmacological Reports. [Link]
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Pragathi, J., et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [Link]
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Wang, Y., et al. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [Link]
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Serdaroğlu, G., et al. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. [Link]
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Zhang, H., et al. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Journal of the Chemical Society of Pakistan. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. [Link]
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analytical techniques for 5-Chloro-3-phenyl-1,2,4-thiadiazole characterization
An In-Depth Technical Guide to the Analytical Characterization of 5-Chloro-3-phenyl-1,2,4-thiadiazole
For researchers, scientists, and professionals engaged in drug development, the precise characterization of novel chemical entities is paramount. This compound, a heterocyclic compound, presents a unique analytical challenge that demands a multi-technique approach to fully elucidate its structure, purity, and physicochemical properties. This guide provides a comprehensive overview of the essential analytical techniques, complete with detailed protocols and expert insights, to ensure accurate and reliable characterization.
Introduction to this compound
This compound is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.[1] Its structure, featuring a phenyl ring and a chlorine atom, suggests potential applications in medicinal chemistry and materials science. Accurate characterization is the foundational step for any further investigation into its biological activity or material properties.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂S | [2] |
| Molecular Weight | 196.65 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 24255-23-0 | [2][3] |
A Multi-faceted Approach to Characterization
A single analytical technique is insufficient to confirm the identity and purity of this compound. A comprehensive characterization workflow integrates data from multiple orthogonal techniques to provide a complete picture of the molecule.
Sources
The Emerging Role of 5-Chloro-3-phenyl-1,2,4-thiadiazole in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are paramount. Among these, the five-membered 1,2,4-thiadiazole ring system has garnered substantial interest as a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive core for designing novel therapeutic agents. The 1,2,4-thiadiazole moiety is a bioisostere of other key heterocycles and can serve as a versatile template for developing compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific, promising derivative: 5-Chloro-3-phenyl-1,2,4-thiadiazole . We will delve into its synthetic considerations, potential therapeutic applications, and provide detailed protocols for its evaluation in a drug discovery context.
Chemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂S | [3] |
| Molecular Weight | 196.65 g/mol | [3] |
| CAS Number | 24255-23-0 | [3] |
| Appearance | Solid | [3] |
| InChI Key | FJDVOZDQWUMILL-UHFFFAOYSA-N | [3] |
The structure combines a phenyl ring, which can be crucial for π-π stacking and hydrophobic interactions with biological targets, and a chloro substituent at the 5-position of the thiadiazole ring. The electronegative chlorine atom can significantly modulate the electronic distribution of the ring system and potentially act as a key interaction point or influence the molecule's metabolic stability.
Synthetic Strategy: A Plausible Route
While specific literature detailing the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from established methods for analogous 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives. A common and effective approach involves the cyclization of a substituted amidine or related precursor.
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of 1,2,4-thiadiazole synthesis.
Materials:
-
Benzamidine hydrochloride
-
Perchloromethyl mercaptan (Trichloromethanesulfenyl chloride)
-
Triethylamine (TEA) or another suitable organic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzamidine hydrochloride (1 equivalent) in anhydrous DCM.
-
Basification: Add triethylamine (2.2 equivalents) to the suspension at 0 °C to liberate the free benzamidine base. Stir the mixture for 30 minutes at this temperature.
-
Addition of Cyclizing Agent: Slowly add a solution of perchloromethyl mercaptan (1 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is typically exothermic and requires careful control.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticipated Biological Activities and Therapeutic Potential
Based on extensive research into structurally related 5-aryl-1,3,4-thiadiazole derivatives, this compound is a strong candidate for investigation in several therapeutic areas, most notably oncology and infectious diseases.
Anticancer Potential
Numerous studies have demonstrated the potent cytotoxic effects of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Caption: Workflow for evaluating the anticancer potential of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete growth medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Potential
Thiadiazole derivatives have also been reported to possess significant antimicrobial activity.[6] The this compound scaffold is a promising candidate for the development of new antibacterial and antifungal agents.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Standard antibiotics/antifungals as positive controls (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum according to CLSI guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are limited, valuable insights can be drawn from its 1,3,4-thiadiazole analogs.[3]
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring can dramatically influence biological activity. Electron-withdrawing groups, such as the chlorine atom in 5-(4-chlorophenyl) derivatives, have been shown to enhance cytotoxic activity.[3]
-
Modifications at the Thiadiazole Core: The chloro group at the 5-position is a reactive site suitable for nucleophilic substitution, allowing for the generation of a library of derivatives with diverse functionalities. This position is a key handle for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the robust data available for structurally similar compounds, it holds significant potential, particularly in the development of novel anticancer and antimicrobial agents. The protocols outlined in this guide provide a solid framework for researchers to begin a systematic evaluation of this compound. Future research should focus on a comprehensive screening against a wider range of cancer cell lines and microbial pathogens, elucidation of its precise mechanism of action, and the exploration of its SAR through the synthesis and testing of a focused library of derivatives. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
-
Reddymasu, S. et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]
-
Chen, Z. et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]
- Patel, K. D. et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
-
Ayrim, N. B. et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[2][3][7]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series. Available from: [Link]
-
Gomha, S. M. et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals. Available from: [Link]
-
Mishra, P. et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available from: [Link]
- Koval, A. et al. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ScienceRise: Pharmaceutical Science.
-
PubChem. 5-chloro-3-methyl-1,2,4-thiadiazole. Available from: [Link]
-
Pop, R. et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Available from: [Link]
-
Siddiqui, N. et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. Available from: [Link]
-
El-Masry, A. H. et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
Seremet, O. C. et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. Available from: [Link]
- Fathalla, O. A. et al. (2022). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry.
- Hussein, H. G. et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
-
Tahghighi, A. et al. (2022). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Artificial Cells, Nanomedicine, and Biotechnology. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-phenyl-1,2,4-thiadiazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 5-Chloro-3-phenyl-1,2,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the synthesis, providing field-proven insights and solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method involves a two-step process:
-
Cyclization: Reaction of benzoylthiosemicarbazide or a related precursor to form the intermediate 3-phenyl-1,2,4-thiadiazol-5(4H)-one (or its tautomer, 3-phenyl-1,2,4-thiadiazol-5-ol).
-
Chlorination: Subsequent treatment with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl/oxo group into the target 5-chloro derivative.[1][2] Often, this is performed as a one-pot synthesis where a precursor like thiosemicarbazide is reacted with a benzoic acid derivative directly in POCl₃, which acts as both a dehydrating and chlorinating agent.[3][4][5]
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent for this synthesis?
POCl₃ is particularly effective for converting hydroxyl groups on electron-deficient heterocyclic systems, such as pyridones, quinolones, and thiadiazolones, into their corresponding chlorides.[1][6] Its advantages include:
-
High Reactivity: It readily activates the hydroxyl/carbonyl oxygen for nucleophilic attack by chloride.
-
Dehydrating Properties: It can drive cyclization reactions that produce water, making one-pot procedures feasible.[5]
-
Solvent Compatibility: It can often serve as both the reagent and the reaction solvent.
However, its high reactivity also necessitates careful handling and specific workup procedures to avoid hazards and product decomposition.[7][8]
Q3: What are the critical safety precautions when working with POCl₃?
Phosphorus oxychloride is highly corrosive, toxic, and water-reactive.[7][8][9] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Water Reactivity: POCl₃ reacts violently and exothermically with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[7][9] Ensure all glassware is scrupulously dried before use.
-
Inhalation Hazard: The fumes are extremely irritating to the respiratory tract, eyes, and mucous membranes.[7]
-
Quenching Hazard: Adding water directly to a hot reaction mixture containing excess POCl₃ can cause a dangerous, uncontrolled reaction. A carefully planned quenching procedure is mandatory.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[1][10]
-
Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 Hexanes:EtOAc ratio is typical.
-
Procedure: Periodically (e.g., every 1-2 hours), carefully take a small aliquot from the reaction mixture. Quench it safely in a separate vial containing a biphasic mixture of saturated NaHCO₃ solution and ethyl acetate. Vortex thoroughly, then spot the organic layer on the TLC plate.
-
Interpretation: The disappearance of the more polar starting material (3-phenyl-1,2,4-thiadiazol-5-ol) and the appearance of a less polar product spot (this compound) indicates reaction progression.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My TLC analysis shows complete consumption of the starting material, but after the aqueous workup, I primarily recover the starting material. What is happening?
A1: This is a classic symptom of product hydrolysis during the workup.
-
Causality: The target molecule, this compound, is susceptible to hydrolysis, especially under harsh pH and temperature conditions. The C5-Cl bond can be cleaved, converting the product back into the 3-phenyl-1,2,4-thiadiazol-5-ol starting material. This is particularly common when quenching the reaction by pouring the hot POCl₃ mixture directly into water or a basic solution.[1] The large exotherm generated during the quench accelerates this unwanted hydrolysis.
-
Solution: The "Evaporate-Then-Quench" Protocol
-
Remove Excess POCl₃: After confirming reaction completion by TLC, cool the reaction vessel to room temperature. Carefully remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets or a saturated NaOH solution) to neutralize the corrosive vapors.
-
Dissolve the Residue: Dissolve the resulting crude residue in an inert, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Controlled Quench: In a separate, appropriately sized flask, prepare a stirred slurry of crushed ice and a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution. Slowly, and with vigorous stirring, add the organic solution of your product to the ice/bicarbonate mixture via an addition funnel. This ensures the quench remains cold, minimizing hydrolysis.[1]
-
Extraction: Proceed with a standard liquid-liquid extraction.
-
Q2: My reaction yield is consistently low (<50%), even after optimizing the workup. What are other potential causes?
A2: Low yields often point to issues with reaction conditions or reagent quality.
-
Causality & Solutions: Several factors can contribute to incomplete conversion or the formation of side products.
| Potential Cause | Explanation | Troubleshooting Action |
| Moisture Contamination | POCl₃ is highly sensitive to water. Trace moisture will consume the reagent and can inhibit the reaction.[7][9] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents if applicable. Handle POCl₃ under an inert atmosphere (N₂ or Ar). |
| Insufficient Reaction Time/Temp | The chlorination may be sluggish and require more energy or time to reach completion. | Monitor the reaction by TLC. If starting material persists, consider increasing the reflux time in increments of 2-4 hours or slightly increasing the temperature. A mixture of POCl₃ and PCl₅ can also be used for more stubborn chlorinations.[11] |
| Reagent Decomposition | Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its efficacy. | Use a fresh bottle of POCl₃ or distill it prior to use (expert procedure only). |
| Side Reactions | POCl₃ can potentially cause undesired side reactions, such as the formation of phosphate esters or other chlorinated byproducts, consuming the starting material without forming the desired product.[12] | Adding a catalytic amount of a non-nucleophilic base like N,N-diisopropylethylamine (Hunig's base) or using a tertiary amine like pyridine as a co-solvent can sometimes improve yields by scavenging generated HCl.[1][13] |
Q3: The crude product is a dark, oily mixture that is difficult to purify. What are the likely impurities?
A3: The formation of dark, complex mixtures often indicates side reactions or thermal decomposition.
-
Causality: The high temperatures used during reflux with POCl₃ can lead to the formation of polymeric tars or complex phosphate/pyrophosphate byproducts.[12] If the reaction is run for too long or at an excessively high temperature, degradation of the thiadiazole ring itself is possible.
-
Purification Strategy:
-
Initial Cleanup: After the optimized workup, attempt to filter the crude organic solution through a plug of silica gel, eluting with your extraction solvent (e.g., DCM). This can remove baseline, highly polar impurities.
-
Column Chromatography: This is typically the most effective method. Use a gradient elution system, starting with a low polarity mobile phase (e.g., 99:1 Hexane:EtOAc) and gradually increasing the polarity. The product is expected to be significantly less polar than the starting material and most byproducts.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization can be an excellent final purification step. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, or mixtures) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[14]
-
Experimental Workflows & Protocols
Diagram: General Synthesis Workflow
This diagram illustrates the key stages from starting material to final, characterized product.
Caption: High-level workflow for the synthesis of this compound.
Protocol 1: Synthesis and Chlorination
Disclaimer: This procedure should only be performed by trained chemists in a suitable laboratory setting.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-phenyl-1,2,4-thiadiazol-5-ol (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, carefully add phosphorus oxychloride (POCl₃, 5-10 eq, serving as reagent and solvent).
-
Reaction: Heat the stirred mixture to reflux (approx. 105-110 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress every 2 hours using the TLC quenching method described in the FAQs. The reaction is typically complete within 4-8 hours.
-
Cooldown: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Optimized Workup and Purification
-
Evaporation: Carefully concentrate the cooled reaction mixture on a rotary evaporator to remove excess POCl₃. Ensure the vacuum pump is protected by a cold trap and a base trap.
-
Dissolution: Dissolve the oily residue in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Quenching: In a separate flask, prepare a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution. Slowly add the DCM solution from step 2 to this quenching mixture via an addition funnel over 15-20 minutes, ensuring the temperature of the aqueous layer does not rise significantly.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc). Combine the fractions containing the pure product (identified by TLC) and concentrate to yield this compound as a solid or oil.
Diagram: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of poor reaction yields.
Caption: A logical decision tree for troubleshooting low product yields.
References
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available from: [Link]
-
Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3421-3426. Available from: [Link]
-
Organic Chemistry Portal. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. YouTube. Available from: [Link]
-
Jadhav, S. D., et al. (2021). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. Available from: [Link]
-
Khlebnikov, V., et al. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Available from: [Link]
-
Al-Sultani, K. H. J., & Abbas, A. K. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. Available from: [Link]
-
PubChem. (n.d.). Phosphorus oxychloride. National Center for Biotechnology Information. Available from: [Link]
-
Çavuş, M. S., & Muğlu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30165-30180. Available from: [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[12][15][16]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041. Available from: [Link]
-
Wikipedia. (2024). Phosphoryl chloride. Available from: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(2), 235-263. Available from: [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[12][15][16]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available from: [Link]
-
UTAR Institutional Repository. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Available from: [Link]
-
Olaru, A., et al. (2012). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 17(5), 5762-5777. Available from: [Link]
-
ResearchGate. (2016). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. Available from: [Link]
-
Gholamhosseini, S., et al. (2022). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 12, 12345. Available from: [Link]
-
ResearchGate. (2020). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide 41. Available from: [Link]
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 4(2), 327-340. Available from: [Link]
-
El-Sayed, W. A. (2009). 1,3,4-Thiadiazole and its derivatives. Mansoura Journal of Chemistry, 36(1), 1-56. Available from: [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available from: [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2433. Available from: [Link]
-
Martins, M. A. P., et al. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available from: [Link]
-
Indian Chemical Society. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Available from: [Link]
-
Asian Journal of Chemistry. (2014). Synthesis and Characterization of Some Novel Pyrazole Derivatives. Available from: [Link]
-
Hydro Instruments. (n.d.). Shutdown and Troubleshooting. Available from: [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]
-
El-Gazzar, M. G., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(21), 5028. Available from: [Link]
- Google Patents. (1968). US3391152A - Methods of preparing thiadiazoles.
-
Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available from: [Link]
-
Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Available from: [Link]
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- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-phenyl-1,2,4-thiadiazole
Welcome to the Technical Support Center for the synthesis and optimization of 5-Chloro-3-phenyl-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of its synthesis and achieve optimal results.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. The synthesis of this compound, while conceptually straightforward, can present several practical challenges. This guide provides a comprehensive resource to address these issues, drawing on established principles of heterocyclic chemistry and practical laboratory experience.
The most common synthetic route to this compound involves a two-stage process:
-
Formation of the 3-phenyl-1,2,4-thiadiazole core: This is typically achieved through the oxidative cyclization of a suitable precursor, such as thiobenzamide.
-
Chlorination at the 5-position: The 3-phenyl-1,2,4-thiadiazole intermediate is then chlorinated, most commonly using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS).
This guide is structured to provide detailed insights into each of these stages, with a focus on troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 3-phenyl-1,2,4-thiadiazole precursor?
A1: Thiobenzamide is a widely used and commercially available starting material for the synthesis of the 3-phenyl-1,2,4-thiadiazole core. The oxidative dimerization of thiobenzamide is a common method to form a symmetrically substituted 3,5-diphenyl-1,2,4-thiadiazole.[1][2] For the synthesis of the monosubstituted 3-phenyl-1,2,4-thiadiazole, a different strategy involving cyclization of a thiobenzamide derivative or a related precursor is necessary.
Q2: I am seeing low yields in the initial cyclization step to form the thiadiazole ring. What are the likely causes?
A2: Low yields in the formation of the 1,2,4-thiadiazole ring often stem from incomplete reaction, side reactions, or product degradation. Key factors to investigate include:
-
Oxidant Choice and Stoichiometry: The choice and amount of oxidizing agent are critical. Insufficient oxidant will lead to incomplete conversion, while an overly harsh oxidant can cause degradation of the starting material or product.
-
Reaction Temperature: The optimal temperature can vary significantly. Too low a temperature may result in a sluggish reaction, while excessive heat can promote side reactions.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
Q3: During the chlorination step, I am observing multiple products on my TLC. What are these likely to be?
A3: The formation of multiple products during the chlorination of 3-phenyl-1,2,4-thiadiazole is a common challenge. The likely side products include:
-
Unreacted Starting Material: Incomplete chlorination is a frequent issue.
-
Over-chlorinated Products: Although the 5-position is the most reactive, chlorination at other positions on the thiadiazole or even the phenyl ring can occur under forcing conditions.
-
Ring-Opened Products: The 1,2,4-thiadiazole ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles or harsh reagents.[3]
Q4: What is the best method for purifying the final this compound product?
A4: Purification of the final product typically involves a combination of techniques. Column chromatography on silica gel is a common and effective method for removing unreacted starting materials and side products. Recrystallization from a suitable solvent system can then be used to obtain a highly pure product. The choice of solvent for recrystallization is critical and may require some experimentation.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 3-Phenyl-1,2,4-thiadiazole Precursor
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Oxidative Cyclization | 1. Optimize Oxidant: Screen different oxidizing agents such as hydrogen peroxide, iodine, or ceric ammonium nitrate (CAN). 2. Adjust Stoichiometry: Carefully control the molar equivalents of the oxidant. Start with a 1:1 ratio and incrementally increase if starting material persists. | The efficiency of the N-S bond formation is highly dependent on the oxidizing agent's potential. Over-oxidation can lead to undesired byproducts. |
| Suboptimal Reaction Temperature | 1. Temperature Screening: Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, reflux) to identify the optimal condition. | The rate of cyclization versus side reactions is temperature-dependent. A systematic approach will identify the temperature that maximizes the desired product formation. |
| Inappropriate Solvent | 1. Solvent Screening: Test a range of aprotic solvents like acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF). | The solvent polarity can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield. |
| Presence of Impurities in Starting Material | 1. Purify Thiobenzamide: Recrystallize the starting thiobenzamide from a suitable solvent before use. | Impurities in the starting material can interfere with the reaction, leading to the formation of side products and lower yields. |
Issue 2: Challenges in the Chlorination of 3-Phenyl-1,2,4-thiadiazole
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Chlorination | 1. Increase NCS Equivalents: Gradually increase the molar ratio of N-chlorosuccinimide (NCS) to the thiadiazole substrate (e.g., from 1.1 to 1.5 equivalents). 2. Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration if the starting material is still present. | Insufficient electrophilic chlorine will result in incomplete conversion. Extending the reaction time allows for the reaction to reach completion. |
| Formation of Multiple Products (Over-chlorination) | 1. Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity. 2. Slow Addition of NCS: Add the NCS portion-wise or as a solution dropwise to maintain a low concentration of the chlorinating agent. | Electrophilic aromatic substitution is an exothermic process. Lowering the temperature can help control the reaction rate and minimize the formation of undesired polychlorinated byproducts. |
| Reaction Stalls or is Sluggish | 1. Use a Catalyst: For less reactive substrates, a catalytic amount of a Lewis acid or a protic acid can activate the NCS. | An acid catalyst can increase the electrophilicity of the chlorine atom in NCS, thereby accelerating the rate of chlorination. |
| Product Decomposition | 1. Neutral Work-up: During the work-up procedure, avoid strongly acidic or basic conditions that could lead to the degradation of the thiadiazole ring. | The 1,2,4-thiadiazole ring system can be sensitive to pH extremes, leading to hydrolysis or other decomposition pathways. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole (A Model for Thiadiazole Ring Formation)
This protocol describes the oxidative dimerization of thiobenzamide, a common method for forming a symmetrically substituted 1,2,4-thiadiazole.
Materials:
-
Thiobenzamide
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1.0 mmol) in acetonitrile (10 mL).
-
To this solution, add ceric ammonium nitrate (CAN) (2.2 mmol) portion-wise over 10 minutes with stirring at room temperature.
-
Continue stirring for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3,5-diphenyl-1,2,4-thiadiazole.
Protocol 2: Chlorination of 3-Phenyl-1,2,4-thiadiazole
This protocol provides a general procedure for the chlorination of the 3-phenyl-1,2,4-thiadiazole precursor.
Materials:
-
3-Phenyl-1,2,4-thiadiazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-phenyl-1,2,4-thiadiazole (1.0 mmol) in acetonitrile or DCM (10 mL).
-
Add N-chlorosuccinimide (NCS) (1.1 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Visualizing the Workflow
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Al-Ghorbani, M., et al. (2015). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 20(9), 16836-16846. [Link]
-
Yang, L., et al. (2018). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A, 6(32), 15683-15691. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][4][5]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041. [Link]
-
Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazoles. I. A New Synthesis of 1,2,5-Thiadiazoles. The Journal of Organic Chemistry, 32(9), 2823–2828. [Link]
-
Asif, M. (2009). 2, 4- Di substituted-5-Imino- 1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. International Journal of ChemTech Research, 1(4), 1200-1206. [Link]
-
Wei, Z., et al. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Letters, 23(11), 4420–4425. [Link]
- Bansal, R. K., & Sharma, S. K. (1984). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. Journal of the Indian Chemical Society, 61(7), 633-634.
-
Rana, A., et al. (2012). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. E-Journal of Chemistry, 9(4), 2153-2160. [Link]
-
El-Sayed, N. N. E., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4933. [Link]
-
Patel, R. B., et al. (2012). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Chemistry, 2013, 691724. [Link]
-
The Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]
-
Khan, I., et al. (2011). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archiv der Pharmazie, 344(10), 666-672. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazoles. I. A New Synthesis of 1,2,5-Thiadiazoles. The Journal of Organic Chemistry, 32(9), 2823–2828. [Link]
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. [Link]
-
ResearchGate. (2020, October). Scheme 5. Reaction of thiadiazole derivative 3 with CS 2 and PhNCS. [Link]
-
Frontiers in Chemistry. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][2][5]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. [Link]
-
ACS Publications. (2024, March 26). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. [Link]
-
ResearchGate. (2018). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra. [Link]
-
ResearchGate. (2023, September). Photocatalytic aerobic oxidative cyclization of thiobenzamide 1a into 3,5-diphenyl 1,2,4-thiadiazole 2a in presence of PVA@RhB@OG organogel photocatalyst. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]
-
MDPI. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
-
PubMed Central. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
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5-Chloro-3-phenyl-1,2,4-thiadiazole stability and degradation pathways
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, medicinal chemists, and drug development professionals working with 5-Chloro-3-phenyl-1,2,4-thiadiazole. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, providing both theoretical understanding and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The principal stability concerns for this molecule are its susceptibility to nucleophilic substitution and potential for photodegradation. The 1,2,4-thiadiazole ring is an electron-deficient heterocycle. This electronic nature, combined with the chloro-substituent at the C5 position, makes this carbon atom highly electrophilic and prone to attack by nucleophiles.[1] The chlorine atom is a good leaving group, facilitating these reactions. Therefore, hydrolysis is a significant concern. Additionally, phenyl-substituted thiadiazoles have been shown to undergo photochemical rearrangement and fragmentation upon exposure to UV light.[2]
Q2: How does pH affect the stability of the compound in aqueous solutions?
The stability is highly pH-dependent.
-
Neutral and Acidic Conditions (pH < 7): While hydrolysis can still occur, the rate is generally slower. The primary nucleophile is water, which is less reactive than hydroxide.
-
Basic Conditions (pH > 7): The compound will degrade rapidly. The hydroxide ion (OH⁻) is a strong nucleophile that will readily attack the C5 carbon, displacing the chloride ion to form a 5-hydroxy-1,2,4-thiadiazole derivative, which likely exists in its more stable tautomeric form, 3-phenyl-1,2,4-thiadiazol-5(4H)-one.
Based on general principles of reactivity for halogenated heterocycles, the halogen atom is readily displaced by nucleophiles.[3][4] Therefore, experiments involving this compound should be conducted in buffered solutions, and basic conditions should be avoided unless a reaction at the C5 position is intended.
Q3: Is this compound sensitive to light?
Yes, there is a high potential for photosensitivity. Research on related phenyl-substituted 1,2,4-thiadiazoles has demonstrated that irradiation can induce complex degradation pathways.[2] These pathways can involve electrocyclic ring closure, followed by fragmentation. Potential photodegradation products could include benzonitrile and various phenyl-substituted triazines.[2] Consequently, all solutions and solid samples of the compound should be protected from light using amber vials or by wrapping containers in aluminum foil.
Q4: What is the expected thermal stability of the compound?
Thiadiazole rings are generally aromatic and possess a degree of thermal stability.[1][4] However, the stability of this specific compound at elevated temperatures has not been extensively reported in the literature reviewed. While the core ring is stable, prolonged exposure to high temperatures, especially in the presence of reactive media, could accelerate degradation. It is recommended to perform thermal stress testing (e.g., 60-80°C in solution) to determine its stability profile for specific experimental conditions. Studies on related heterocyclic compounds show decomposition beginning at temperatures above 200°C for solid materials.[5]
Q5: What are the most likely degradation products I should look for?
Based on the compound's structure and known reactivity of the 1,2,4-thiadiazole ring system, the primary degradation products to anticipate are:
-
From Hydrolysis: 3-Phenyl-1,2,4-thiadiazol-5(4H)-one (from reaction with water/hydroxide).
-
From Photolysis: Benzonitrile, 3-phenyl-1,2,4-thiadiazole, and potentially phenyl- or diphenyl-1,3,5-triazines.[2]
-
From Reaction with Other Nucleophiles: If other nucleophiles (e.g., amines, thiols) are present in your experimental system, expect the corresponding 5-substituted-3-phenyl-1,2,4-thiadiazole products. The C5 position is the most reactive site for nucleophilic substitution.[1]
Q6: How should I properly store this compound?
-
Solid Form: Store in a tightly sealed container in a desiccator, protected from light, at a controlled cool temperature (e.g., 2-8°C). This minimizes exposure to atmospheric moisture and light.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a non-nucleophilic, anhydrous aprotic solvent (e.g., anhydrous acetonitrile, THF, or dioxane), store under an inert atmosphere (N₂ or Ar), protect from light, and keep refrigerated. Avoid aqueous or alcoholic solvents for long-term storage.
Troubleshooting Guide
| Problem | Probable Cause & Explanation | Recommended Solution & Action Plan |
| Unexpected peaks appear in my chromatogram after sample preparation in an aqueous or protic solvent (e.g., methanol, water). | Hydrolysis. The chloro group at C5 is being displaced by water or the solvent, creating new, more polar compounds that elute at different retention times. | 1. Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the replacement of -Cl (35.45 Da) with -OH (17.01 Da). 2. Solvent Change: Switch to an aprotic solvent like acetonitrile or THF for sample preparation and analysis. 3. pH Control: If an aqueous medium is unavoidable, buffer the solution to a slightly acidic pH (e.g., pH 4-5) and analyze immediately after preparation. |
| The signal intensity (e.g., peak area) of my parent compound consistently decreases in working solutions over a few hours. | Compound Degradation. This indicates instability under your specific conditions. The cause could be hydrolysis (if aqueous), photolysis (if exposed to light), or reaction with another component in your mixture. | 1. Isolate Variables: Conduct a simple forced degradation study (see Protocol 1). Prepare separate solutions and expose them to acid, base, peroxide, heat, and light to identify the primary stressor. 2. Protect from Light: Ensure all sample vials are amber or wrapped in foil. Work in a dimly lit area if possible. 3. Re-evaluate Solvent: Ensure your solvent is pure, anhydrous, and free of nucleophilic contaminants. |
| The white/off-white solid has developed a yellow or brown discoloration upon storage. | Slow Degradation/Impurity Formation. This could be due to slow reaction with atmospheric moisture or long-term, low-level light exposure. It may also indicate the presence of residual acidic or basic impurities from synthesis catalyzing decomposition. | 1. Re-analyze Purity: Use HPLC or GC to check the purity of the discolored material against a clean reference standard if available.[6] 2. Purification: If purity has decreased, consider re-purification by recrystallization from a non-reactive solvent or column chromatography. 3. Improve Storage: Store the purified material under stricter conditions: in a desiccator, under inert gas, protected from light, and refrigerated. |
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on established chemical principles for this class of compounds.
Caption: Predicted pathway for hydrolysis of the title compound.
Caption: Workflow for a typical forced degradation study.
Protocol 2: HPLC-UV Method for Stability Monitoring
This method can be used as a starting point for monitoring the purity and degradation of the compound.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 30% B, hold for 2 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 30% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 254 nm or determine the λmax by scanning.
-
Injection Volume: 10 µL.
System Suitability: Inject the control sample five times. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%.
References
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-18. [Link]
-
Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-t[7][8][9]hiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]
- Georg Thieme Verlag. (n.d.).
-
Pavlik, J. W., Changtong, C., & Tsefrikas, V. M. (2003). Photochemistry of phenyl-substituted 1,2,4-thiadiazoles. 15N-labeling studies. The Journal of Organic Chemistry, 68(12), 4855–4861. [Link]
-
El-Sayed, N. N. E., et al. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 23(10), 2636. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). [Link]
- Singh, P., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
-
Kumar, R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. [Link]
-
Cristea, G., et al. (2012). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 111(2), 1265-1271. [Link]
- Sharma, P., et al. (2012). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. Journal of Pharmacy Research, 5(5), 2603-2605.
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
Sources
- 1. isres.org [isres.org]
- 2. Photochemistry of phenyl-substituted 1,2,4-thiadiazoles. 15N-labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chloro-3-phenyl-[1,2,4]thiadiazole | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Low Yields in 5-Chloro-3-phenyl-1,2,4-thiadiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Chloro-3-phenyl-1,2,4-thiadiazole. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to ensure your success.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
Low yields can be frustrating and costly. This section addresses common symptoms observed during the synthesis of this compound and provides a logical progression of troubleshooting steps.
Issue 1: Low or No Product Formation Detected by TLC or LC-MS
This is a critical issue that points to fundamental problems with the reaction setup or reagents.
Question: My reaction has run to completion, but I see very little or no desired product. What are the most likely causes?
Answer: This often stems from issues with starting materials, reaction conditions, or the chlorinating agent. Let's break down the possibilities:
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Purity and Integrity of Starting Materials: The primary precursor for this compound is typically 3-phenyl-1,2,4-thiadiazole-5(4H)-thione or a related intermediate. The purity of this starting material is paramount.
-
Expert Insight: Impurities in the starting thione can compete for the chlorinating agent or introduce side reactions that consume your starting material without forming the desired product. Water is a particularly detrimental impurity as it can react with many chlorinating agents.[1]
-
Recommended Actions:
-
Verify Starting Material Purity: Use techniques like NMR, melting point, or elemental analysis to confirm the identity and purity of your 3-phenyl-1,2,4-thiadiazole-5(4H)-thione.
-
Drying of Reagents and Solvents: Ensure all reagents and solvents are rigorously dried before use. Molecular sieves are an excellent option for drying solvents.
-
-
-
Choice and Activity of the Chlorinating Agent: The selection and handling of the chlorinating agent are critical for a successful reaction. Common chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅).
-
Expert Insight: These reagents are highly reactive and susceptible to hydrolysis from atmospheric moisture. An inactive or partially hydrolyzed chlorinating agent will result in incomplete conversion and low yields.
-
Recommended Actions:
-
Use Fresh or Properly Stored Reagents: Always use a fresh bottle of the chlorinating agent or one that has been stored under an inert atmosphere.
-
Consider Reagent Equivalents: Stoichiometry is key. Ensure you are using a sufficient molar excess of the chlorinating agent to drive the reaction to completion. A good starting point is often 2-3 equivalents.
-
-
-
Reaction Temperature and Time: The chlorination of the thione to the desired 5-chloro derivative is temperature-dependent.
-
Expert Insight: Insufficient temperature may lead to a sluggish or stalled reaction.[1] Conversely, excessively high temperatures can promote the formation of undesired side products or degradation of the desired product.[2]
-
Recommended Actions:
-
Optimize Temperature: If the reaction is not proceeding at a lower temperature, a gradual and controlled increase in temperature is recommended. Monitoring the reaction by TLC or LC-MS at regular intervals is crucial.
-
Ensure Adequate Reaction Time: Some reactions may require extended periods to reach completion. Confirm that you have allowed sufficient time for the reaction to proceed.
-
-
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
The presence of multiple spots on a TLC plate is a clear indicator of side reactions or incomplete conversion.
Question: My TLC plate shows the starting material, the desired product, and several other spots. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common challenge in heterocyclic synthesis.[1] Understanding the potential side reactions is the first step to mitigating them.
-
Incomplete Chlorination: The most common "impurity" is often unreacted starting material.
-
Expert Insight: This points to insufficient chlorinating agent, inadequate reaction time, or a temperature that is too low to drive the reaction to completion.
-
Recommended Actions:
-
Increase Chlorinating Agent: A stepwise increase in the equivalents of the chlorinating agent can improve conversion.
-
Extend Reaction Time/Increase Temperature: As with low product formation, optimizing these parameters is crucial.
-
-
-
Hydrolysis of the Product: The 5-chloro group is susceptible to hydrolysis, especially during workup.
-
Expert Insight: The C-Cl bond in this compound can be cleaved by nucleophiles, including water, particularly under basic conditions, to reform the starting thione or other derivatives.[3]
-
Recommended Actions:
-
Anhydrous Workup: If possible, perform the initial stages of the workup under anhydrous conditions.
-
Neutral or Acidic Quench: When quenching the reaction, use ice-cold water or a dilute acidic solution to minimize hydrolysis. Avoid basic conditions during workup.
-
-
-
Formation of Dimerization or Polymerization Products: Under certain conditions, thiadiazole rings can undergo undesired coupling reactions.
-
Expert Insight: Highly concentrated reaction mixtures or excessive temperatures can sometimes lead to the formation of higher molecular weight byproducts.
-
Recommended Actions:
-
Optimize Concentration: Running the reaction at a slightly lower concentration may disfavor bimolecular side reactions.
-
Maintain Temperature Control: Strict temperature control is essential to prevent runaway reactions that can lead to complex product mixtures.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A widely employed and effective method is the chlorination of 3-phenyl-1,2,4-thiadiazole-5(4H)-thione. This precursor is often synthesized from benzoylthiosemicarbazide.[4] The subsequent chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or DMF.[2]
Q2: I am having difficulty purifying my product. What are the recommended purification techniques?
A2: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system is crucial. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, often works well. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective for separating the desired product from impurities.
Q3: Are there any specific safety precautions I should be aware of when working with the reagents for this synthesis?
A3: Yes, safety is paramount.
-
Chlorinating Agents (POCl₃, SOCl₂, PCl₅): These reagents are corrosive and react violently with water, releasing toxic gases (HCl). Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents used in this synthesis are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic signals for the phenyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms in the molecule, including those in the thiadiazole ring.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, and the isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key indicator of successful chlorination.
-
Infrared (IR) Spectroscopy: This can be used to observe the disappearance of the C=S stretch from the starting thione and the appearance of characteristic C-Cl and C=N stretching frequencies.
Section 3: Experimental Protocol and Data
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 3-phenyl-1,2,4-thiadiazole-5(4H)-thione
-
To a solution of benzoyl thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol, add a base like potassium hydroxide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-phenyl-1,2,4-thiadiazole-5(4H)-thione.
Step 2: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenyl-1,2,4-thiadiazole-5(4H)-thione (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the flask in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| Benzoyl thiosemicarbazide | 181.23 | 1.0 | - |
| 3-phenyl-1,2,4-thiadiazole-5(4H)-thione | 194.26 | - | 85-95 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 | - |
| This compound | 196.65 | - | 70-85 |
Reaction Mechanism Visualization
Caption: Synthesis pathway for this compound.
References
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 24(19), 3509. [Link]
-
Saeed, A., et al. (2014). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 79(11), 1339-1351. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 299. [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][5][6]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041. [Link]
-
Kadry, H., et al. (2022). Synthesis and evaluation of cytotoxic activities of some 1,4-disubstituted thiosemicarbazides, 2,5-disubstituted-1,3,4-thiadiazoles and 1,2,4-triazole-5-thiones derived from benzilic acid hydrazide. Molecules, 27(8), 2419. [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][5][6]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 313207. [Link]
-
El-Sayed, M. A. A. (2009). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing to. Mansoura Journal of Chemistry, 36(1), 1-56. [Link]
-
European Journal of Medicinal Chemistry. [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
Cheng, Y. R. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. [Link]
-
Zhang, Y., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-9. [Link]
-
ISRES Publishing. Thiadiazoles and Their Properties. [Link]
-
PubChemLite. This compound. [Link]
- Google Patents. Methods of preparing thiadiazoles.
-
Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Letters in Applied NanoBioScience. Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. [https://www.rjpbcs.com/pdf/2010_1(2)/[1].pdf]([Link]1].pdf)
-
Thiadiazole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of 5-Chloro-3-phenyl-1,2,4-thiadiazole
Welcome to the technical support center for the purification of 5-Chloro-3-phenyl-1,2,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Here, we address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile of your sample is intrinsically linked to its synthetic route. While various methods exist for synthesizing the 1,2,4-thiadiazole core[1], a common pathway involves the cyclization of benzoyl thiosemicarbazides or related precursors.[2] Consequently, typical impurities may include:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include derivatives of 4-chlorobenzoic acid or thiosemicarbazide.[2][3]
-
Reaction Intermediates: Incomplete cyclization can leave intermediate species in the crude product mixture.
-
Side-Products: Isomeric thiadiazoles (e.g., 2-chloro-5-phenyl-1,3,4-thiadiazole) can form under certain reaction conditions.[4] Hydrolysis of the chloro group to a hydroxyl group is also a potential side reaction, particularly during aqueous workups or if moisture is present.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., THF, ethanol, chloroform) and reagents like phosphorus oxychloride or sulfuric acid may be present in trace amounts.[3][5]
Q2: My crude product is a persistent, impure oil that won't crystallize. How can I purify it?
A2: An oily product is a common challenge, often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.[6] Before resorting to more complex methods, attempt the following:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum for several hours, possibly with gentle heating.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the oil and stir or sonicate vigorously. This can often wash away impurities and induce crystallization. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.
-
Solvent-Assisted Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent (e.g., hexanes) until the solution becomes cloudy. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can promote crystal growth.
If these methods fail, column chromatography is the most effective technique for purifying non-crystalline compounds.[6]
Q3: How can I confirm the purity of my final sample?
A3: Relying on a single analytical technique is often insufficient. A multi-pronged approach using orthogonal methods is recommended for a comprehensive purity assessment.[7]
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of multiple components and to select a solvent system for column chromatography.[8] A single spot on a TLC plate is a good indication of purity but not definitive.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the sample into its components and measuring the area of each peak. It is highly sensitive to non-volatile impurities.[7]
-
Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is invaluable for confirming the structure of the desired compound. The absence of unexpected signals suggests high purity. Integration of impurity peaks against product peaks can provide a quantitative purity estimate.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It separates components and provides the mass of each, helping to identify impurities.[7][9]
| Technique | Primary Use | Advantages | Limitations |
| TLC | Rapid purity check, method development | Fast, inexpensive, requires minimal sample | Not quantitative, lower resolution |
| HPLC | Quantitative purity analysis | Highly sensitive and quantitative, reproducible | Requires method development, more expensive |
| ¹H NMR | Structural confirmation, purity estimation | Provides structural information, can be quantitative (qNMR) | Less sensitive to impurities without protons, requires pure standards for exact quantification |
| GC-MS | Purity analysis and impurity identification | High resolution, provides molecular weight of impurities | Compound must be volatile and thermally stable |
Troubleshooting and Optimization Guides
This section provides detailed workflows to address specific purification challenges. The following decision tree can help you select the appropriate starting point.
Caption: Purification workflow decision tree.
GUIDE 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The goal is to dissolve the crude product in a hot solvent and allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the mother liquor.[6]
Q: How do I select the best solvent for recrystallization?
A: An ideal recrystallization solvent should:
-
Dissolve the compound poorly at room temperature but well at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
Step-by-Step Protocol: Solvent Screening & Recrystallization
-
Solvent Screening:
-
Place ~20 mg of your crude solid into several small test tubes.
-
Add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) dropwise to each tube at room temperature until the total volume is ~0.5 mL. Note the solubility.
-
If the compound doesn't dissolve at room temperature, heat the tube in a water bath. If it dissolves when hot, it's a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a large quantity of clean-looking crystals is your best choice. A two-solvent system (one "good" solvent, one "poor" solvent) may also be effective.[10]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
If colored impurities are present, you may add a small amount of activated charcoal and boil for a few minutes. Caution: Never add charcoal to a boiling solution.
-
If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Caption: Step-by-step recrystallization workflow.
GUIDE 2: Purification by Column Chromatography
Column chromatography is the most versatile method for purifying both solid and liquid samples, separating compounds based on their differential adsorption to a stationary phase.
Q: My thiadiazole seems to be degrading on the silica column. What can I do?
A: The 1,2,4-thiadiazole ring system can be sensitive to acid. Standard silica gel is inherently acidic and can cause decomposition of sensitive compounds.[6] If you observe streaking on TLC or a lower-than-expected yield from your column, consider these options:
-
Neutralized Silica: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. Let it stand for an hour before packing the column.
-
Alumina Stationary Phase: Alumina is available in neutral, basic, or acidic forms. For acid-sensitive compounds, neutral or basic alumina is an excellent alternative to silica gel.[6]
Step-by-Step Protocol: Column Chromatography
-
Eluent Selection via TLC:
-
Dissolve a small amount of your crude material in a solvent like dichloromethane.
-
Spot the solution on several TLC plates and develop them in different solvent systems (eluents). A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate.
-
The ideal eluent system will give your target compound an Rf value of 0.25-0.35 . All impurities should be well-separated from the product spot.
-
-
Column Packing:
-
Choose an appropriate size glass column.
-
Pack the column with the chosen stationary phase (e.g., silica gel) using either a dry packing or slurry packing method. Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, dissolve the product in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a "dry load." Carefully add the dry-loaded silica to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (if needed) to begin the flow.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield your purified compound.
-
Caption: General workflow for column chromatography.
GUIDE 3: Final Purity Assessment
After purification, it is critical to perform a final analysis to confirm the purity and structure of your this compound. As mentioned in the FAQ, using a combination of techniques like ¹H NMR and HPLC will provide the highest level of confidence in your results.[7] For a research-grade sample, a purity of >95% is typically required, while pharmaceutical applications demand >99% purity.[11]
By systematically applying these troubleshooting guides and analytical principles, you can effectively overcome common purification hurdles and obtain high-purity samples of this compound for your research and development needs.
References
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica. [Link]
-
Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][4][12]thiadiazol-2-yl] derivatives as new antimicrobial agents. IOPscience. [Link]
-
(PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][4][12]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. [Link]
-
“Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1, 2, 4-Triazole and 1, 3, 4-Thiadiazole”. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. National Institutes of Health. [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives as new antimicrobial agents - ProQuest [proquest.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 5-Chloro-3-phenyl-[1,2,4]thiadiazole | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up 5-Chloro-3-phenyl-1,2,4-thiadiazole Production
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-3-phenyl-1,2,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the production of this important heterocyclic compound. Our approach is grounded in established chemical principles and practical, field-tested insights to ensure the robustness and scalability of your synthesis.
I. Overview of the Synthetic Workflow
The production of this compound is typically approached via a two-step process. The first stage involves the formation of a key intermediate, 3-phenyl-1,2,4-thiadiazol-5(4H)-one. The subsequent step is the chlorination of this intermediate to yield the final product. Each stage presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
Caption: General two-part synthetic workflow for this compound.
II. Part 1: Precursor Synthesis - 3-phenyl-1,2,4-thiadiazol-5(4H)-one
The synthesis of the thiadiazolone intermediate is a critical foundation for the overall process. Common issues in this stage often relate to reaction kinetics, purity of starting materials, and control of side reactions.
Frequently Asked Questions & Troubleshooting
Q1: My cyclization reaction to form the 3-phenyl-1,2,4-thiadiazol-5(4H)-one intermediate is showing low yield. What are the likely causes?
A1: Low yields in this stage can often be attributed to several factors:
-
Purity of Starting Materials: Ensure your benzamidine and other reactants are of high purity. Impurities can inhibit the reaction or lead to the formation of side products.
-
Reaction Temperature: The optimal temperature for cyclization can be sensitive. Too low a temperature may result in an impractically slow reaction, while excessive heat can lead to decomposition of reactants or the desired product.
-
Incorrect Stoichiometry: Precise molar ratios of the reactants are crucial. An excess or deficit of one component can halt the reaction or favor alternative pathways.
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.
Q2: I'm observing multiple spots on my TLC plate during the synthesis of the intermediate. What are the potential side products?
A2: The formation of multiple products is a common challenge. Potential side products can include unreacted starting materials, partially reacted intermediates, or isomers. In syntheses involving amidines, dimerization or trimerization can sometimes occur under certain conditions. It is also possible for hydrolysis of the intermediate to occur if water is not rigorously excluded.
Troubleshooting Protocol for Low Yield and Impurities:
-
Reactant and Solvent Purity:
-
Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Ensure all solvents are anhydrous, as water can interfere with many cyclization reactions.
-
-
Temperature Optimization:
-
Conduct small-scale experiments to determine the optimal temperature range for the reaction.
-
Monitor the internal reaction temperature closely during scale-up, as exothermic reactions can be more difficult to control in larger vessels.
-
-
Reaction Monitoring:
-
Utilize in-process controls (e.g., TLC, HPLC, UPLC) to monitor the consumption of starting materials and the formation of the product and any by-products. This will help you determine the optimal reaction time.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent | Use anhydrous, high-purity solvents. | Water can lead to hydrolysis and other side reactions. |
| Temperature | Implement a robust temperature control system. | Prevents overheating and decomposition, ensuring consistent product quality. |
| Agitation | Ensure efficient and consistent mixing. | Avoids localized concentration gradients and improves heat transfer. |
III. Part 2: Chlorination and Purification
The conversion of 3-phenyl-1,2,4-thiadiazol-5(4H)-one to this compound, often using reagents like thionyl chloride (SOCl₂), is a critical and hazardous step. Careful control of reaction conditions and rigorous safety protocols are paramount.
Frequently Asked Questions & Troubleshooting
Q1: The chlorination with thionyl chloride is sluggish and does not go to completion. What can I do?
A1: An incomplete reaction can be due to several factors:
-
Reagent Quality: Thionyl chloride can degrade over time, especially if exposed to moisture. Use a fresh, high-quality batch of the reagent.
-
Insufficient Reagent: Ensure the stoichiometry of thionyl chloride is appropriate. A slight excess may be required to drive the reaction to completion, but a large excess can complicate purification.
-
Catalyst: Some chlorination reactions with thionyl chloride are accelerated by a catalytic amount of a tertiary amine (like pyridine) or N,N-dimethylformamide (DMF).[1] However, be aware that these can also promote side reactions.
-
Temperature: While the reaction is often exothermic, some initial heating may be required to initiate it. Conversely, if the reaction is too vigorous, cooling may be necessary to prevent runaway conditions.[2]
Q2: After the chlorination step, my work-up is difficult, and I'm struggling to isolate a pure product. What are the best practices?
A2: The work-up of thionyl chloride reactions requires careful planning due to the corrosive and gaseous by-products (HCl and SO₂).[1][3]
-
Quenching: The reaction is typically quenched by carefully adding it to ice-water or a cold, dilute basic solution (e.g., sodium bicarbonate). This must be done slowly and with efficient stirring in a well-ventilated fume hood to manage the vigorous evolution of gases.
-
Extraction: After quenching, the product is usually extracted into an organic solvent. The choice of solvent is critical for good separation and to minimize product loss.
-
Purification: The crude product may contain unreacted starting material, sulfur-containing impurities, and chlorinated by-products. Purification is often achieved through recrystallization or column chromatography.
Q3: What are the primary safety concerns when using thionyl chloride at scale?
A3: Thionyl chloride is a highly reactive and corrosive substance.[1] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection.[4]
-
Ventilation: All work with thionyl chloride must be conducted in a well-ventilated fume hood.
-
Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[1] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
-
By-product Management: The gaseous by-products must be safely vented or scrubbed through a basic solution.[1]
-
Exothermic Reaction: The reaction can be highly exothermic.[2] Use an ice bath to control the temperature, and add reagents slowly. On a larger scale, a reactor with a cooling jacket is essential.
Caption: Troubleshooting common issues in the chlorination step.
Analytical Characterization
Robust analytical methods are essential for monitoring reaction progress and ensuring the purity of the final product.
| Analytical Technique | Application |
| TLC/HPLC | Monitor reaction progress, identify impurities, and assess final product purity.[5][6] |
| GC-MS | Identify volatile impurities and confirm the mass of the product and by-products. |
| ¹H and ¹³C NMR | Confirm the structure of the intermediate and final product.[7] |
| Elemental Analysis | Verify the elemental composition of the final product. |
IV. Scale-Up Challenges
Transitioning from a laboratory-scale synthesis to a larger production scale introduces a new set of challenges that must be carefully managed.
Q1: How do I manage the exothermicity of the chlorination reaction during scale-up?
A1: Heat management is one of the most critical aspects of scaling up this synthesis.
-
Reactor Design: Use a reactor with a cooling jacket and a reliable temperature control system.
-
Rate of Addition: Add the thionyl chloride slowly and in a controlled manner to prevent a rapid temperature increase.
-
Solvent Volume: Increasing the solvent volume can help to dissipate heat, but this may also slow down the reaction rate and reduce throughput.
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment (e.g., using reaction calorimetry) to understand the thermal profile of the reaction before attempting a large-scale synthesis.
Q2: What are the key considerations for ensuring batch-to-batch consistency?
A2: Achieving consistent results across multiple batches requires strict control over all reaction parameters.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the process.
-
Raw Material Qualification: Implement a robust system for qualifying all incoming raw materials to ensure they meet the required specifications.
-
In-Process Controls (IPCs): Use IPCs to monitor the reaction at critical stages and make any necessary adjustments.
-
Process Automation: Where possible, automate key process parameters such as reagent addition and temperature control to minimize human error.
V. References
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Available at: [Link]
-
Chapter 6: Chlorination Using Thionyl Chloride. (2022). In Books - The Royal Society of Chemistry. Available at: [Link]
-
Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (2009). Google Patents. Available at:
-
Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. (2010). Google Patents. Available at:
-
Antony, M. P., Chakravarthy, J. S. A., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
resolving inconsistencies in 5-Chloro-3-phenyl-1,2,4-thiadiazole experimental results
Technical Support Center: 5-Chloro-3-phenyl-1,2,4-thiadiazole
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this heterocyclic scaffold. The 1,2,4-thiadiazole core is a privileged structure in medicinal chemistry, but its synthesis and handling can present unique challenges.[1] Inconsistencies in yield, purity, and analytical data are common hurdles. This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental outcomes, helping you to troubleshoot effectively and achieve reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles typically relies on the oxidative cyclization of N-acylthioamides or related precursors.[2] One of the most established methods involves the reaction of benzamidine with a sulfur- and chlorine-donating reagent. A common and effective approach is the reaction of N-aryl-imidoyl thioureas with an oxidizing agent, which facilitates the intramolecular dehydrogenative N-S bond formation.[3] The choice of oxidizing agent is critical to prevent over-oxidation or unwanted side reactions.
Q2: What is the general stability and reactivity of this compound?
A2: The 1,2,4-thiadiazole ring is aromatic and thus generally stable under neutral conditions.[4] However, the C5 position, bearing the chloro substituent, is electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This makes the chlorine atom susceptible to nucleophilic substitution, a key reactivity pathway for further functionalization.[5] The compound can be sensitive to strong acids, bases, and prolonged heating, which may lead to ring cleavage or hydrolysis of the chloro group.
Q3: What are the expected ¹H and ¹³C NMR characteristics?
A3: For this compound, the ¹H NMR spectrum is dominated by the signals from the phenyl group, typically appearing in the aromatic region (δ 7.0-8.5 ppm). The exact shifts and coupling patterns will depend on the deuterated solvent used. In the ¹³C NMR spectrum, the carbons of the phenyl ring are expected between δ 120-140 ppm. The two carbons of the thiadiazole ring are significantly deshielded and will appear at a lower field, often above δ 150 ppm.[6][7]
Q4: What characteristic fragments should I look for in the mass spectrum?
A4: In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) should be observable at m/z ≈ 196.65 (for ³⁵Cl) and a smaller M+2 peak at ≈ 198.65 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic for a monochlorinated compound. Common fragmentation pathways for halogenated thiadiazoles include the loss of the halogen atom (Cl•) and cleavage of the heterocyclic ring, which can lead to fragments like the phenylnitrile cation (C₆H₅CN⁺) or the NS⁺ radical cation.[8][9]
Part 2: Troubleshooting Guide: Resolving Experimental Inconsistencies
This section uses a problem-and-solution format to address specific experimental failures.
Problem: Consistently Low or No Product Yield
This is the most common issue in heterocyclic synthesis.[10] A systematic approach is crucial for diagnosis.
-
Q: I've followed the literature protocol, but my yield is below 20%. What should I check first?
-
A: Reagent Purity and Moisture. The precursors to thiadiazole synthesis, particularly those involving thioamides and amidines, are often sensitive to moisture. Atmospheric moisture can hydrolyze starting materials or key intermediates.[10]
-
Causality: Water can compete as a nucleophile, leading to the formation of oxadiazoles or other oxygen-containing byproducts instead of the desired thiadiazole.[11]
-
Solution: Ensure all solvents are anhydrous. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored reagents.
-
-
-
Q: My reagents are pure and dry, but the yield is still poor. What's the next step?
-
A: Suboptimal Reaction Conditions. Temperature and reaction time are critical variables that control the kinetics of cyclization versus decomposition.
-
Causality: The intramolecular N-S bond formation is an oxidative process that requires a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, or the reaction runs for too long, the product itself or sensitive intermediates can decompose, leading to tar formation.[12]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[10] Perform small-scale trial reactions at slightly different temperatures (e.g., ±10°C from the literature value) to find the optimal condition for your specific setup.
-
-
Troubleshooting Workflow: Low Yield
Below is a logical decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem: Product Purity Issues & Unexpected Side Products
-
Q: My NMR shows extra aromatic signals and my mass spec has a peak that's 18 amu lower than expected. What's happening?
-
A: Hydrolysis of the Chloro Group. This is a strong possibility. The peak at M-18 (relative to the chloro-compound) suggests the replacement of -Cl (atomic mass ~35.5) with -OH (atomic mass ~17), a net difference of ~18.5. This hydrolysis can occur during the reaction if water is present, or more commonly, during aqueous workup, especially under basic conditions.
-
Causality: The C5 position is activated for nucleophilic aromatic substitution. Water or hydroxide can act as a nucleophile to displace the chloride ion.[5]
-
Solution: Minimize contact with water during workup. If an aqueous wash is necessary, use neutral or slightly acidic water and perform it quickly at low temperatures. Ensure organic extraction solvents are thoroughly dried before evaporation.
-
-
-
Q: I see an isomeric byproduct that has very similar TLC Rf and analytical data. How can I differentiate and prevent it?
-
A: Formation of a 1,3,4-Thiadiazole Isomer. Depending on the starting materials, cyclization can sometimes lead to the formation of the 1,3,4-thiadiazole isomer.
-
Causality: The specific arrangement of nitrogen and sulfur atoms in the final ring is dictated by the precursor structure and the reaction mechanism. For example, starting from a thiosemicarbazide derivative is a common route to 1,3,4-thiadiazoles.[5][13] If your starting materials can rearrange or react via an alternative pathway, isomer formation is possible.
-
Solution:
-
Identification: While ¹H NMR may be very similar, ¹³C NMR can often distinguish between isomers due to the different electronic environments of the ring carbons.[11] High-resolution mass spectrometry can confirm the elemental composition.
-
Prevention: Re-evaluate your synthetic strategy. Ensure your starting materials are precisely what you intend them to be. The choice of cyclizing/oxidizing agent is critical; reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent specifically favor thiadiazole formation from oxygen-containing precursors.[11]
-
-
-
Part 3: Verified Experimental Protocols
These protocols are designed to be self-validating by including checkpoints and expected outcomes.
Protocol 1: Synthesis of this compound
This protocol is based on the oxidative cyclization of an appropriate thio-precursor, a robust method for this class of heterocycles.[3]
Materials:
-
Benzamidine hydrochloride
-
Trichloromethanesulfenyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend benzamidine hydrochloride (1 equivalent) in anhydrous DCM.
-
Basification: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 equivalents) dropwise over 15 minutes. Stir the resulting mixture for 30 minutes at 0°C.
-
Thio-Precursor Formation: In a separate flask, prepare a solution of trichloromethanesulfenyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 30-45 minutes.
-
Causality Check: The reaction is exothermic. A slow addition rate is crucial to prevent the formation of undesired byproducts. The color should change to a deep yellow or orange.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material spot should disappear and a new, UV-active spot corresponding to the product should appear.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol or isopropanol. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum. The expected product should be a solid.[14]
Part 4: Reference Data
This table summarizes key quantitative data for this compound.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂S | [14] |
| Molecular Weight | 196.65 g/mol | [14] |
| Appearance | Solid | [14] |
| ¹H NMR | Phenyl protons expected in the range δ 7.0-8.5 ppm. | [6],[7] |
| ¹³C NMR | Phenyl carbons: δ 120-140 ppm. Thiadiazole carbons: >δ 150 ppm. | [6],[7] |
| Mass Spec (EI) | M⁺ at m/z ≈ 196 (³⁵Cl), M+2 at m/z ≈ 198 (³⁷Cl). Key fragments may include [M-Cl]⁺, [PhCN]⁺. | [8],[9] |
Synthetic Workflow Visualization
Caption: General Experimental Workflow for Synthesis.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- Sarkar, S. (2022).
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[6][10][13]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853(1), 012041.
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[6][10][13]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate.
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 575-609.
- Guidechem. (n.d.). 5-CHLORO-4-PHENYL-1,2,3-THIADIAZOLE 53646-00-7 wiki.
- Polo, C., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.
- ResearchGate. (2025). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles.
- BenchChem. (2025). Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis.
- ISRES. (2021). Thiadiazoles and Their Properties.
- ResearchGate. (n.d.). Building 1,2,4-Thiadiazole: Ten Years of Progress.
- Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
CymitQuimica. (n.d.). 5-Chloro-3-phenyl-[10][12][13]thiadiazole.
- Rap, A., et al. (2017). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 31(2), 165-172.
- BenchChem. (2025). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.
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Technical Support Center: Optimization of Spectroscopic Analysis for 5-Chloro-3-phenyl-1,2,4-thiadiazole
Welcome to the technical support center for the spectroscopic analysis of 5-Chloro-3-phenyl-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Compound at a Glance:
-
Name: this compound
-
Molecular Formula: C₈H₅ClN₂S[1]
-
Molecular Weight: 196.65 g/mol [1]
-
Structure: A five-membered thiadiazole ring substituted with a phenyl group at position 3 and a chlorine atom at position 5. This structure combines an aromatic system with a heteroaromatic ring, presenting unique spectroscopic features.
General Workflow for Spectroscopic Troubleshooting
Before diving into technique-specific issues, it's crucial to have a logical workflow. This ensures that problems are diagnosed systematically, saving time and resources.
Caption: General workflow for spectroscopic analysis and troubleshooting.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural elucidation of organic molecules like this compound. The expected ¹H NMR spectrum would feature signals in the aromatic region for the phenyl group protons. The ¹³C NMR would show distinct signals for the phenyl and thiadiazole ring carbons.
Troubleshooting Guide (NMR)
Q1: My signal-to-noise ratio (S/N) is poor, even with a reasonably concentrated sample. What should I do?
A1:
-
Immediate Check: First, ensure the instrument is properly tuned and shimmed for your specific sample tube. Poor shimming is a common cause of low S/N and broad peaks.
-
Increase Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling your S/N requires quadrupling the NS. While effective, this increases experiment time.[2]
-
Optimize Pulse Angle and Relaxation Delay (D1): For a standard ¹H experiment, using a shorter pulse angle (e.g., 30° or 45°) instead of 90° allows for a much shorter relaxation delay (D1) between scans. This enables more scans to be acquired in the same amount of time, significantly boosting S/N. However, for quantitative ¹³C NMR, a longer D1 (typically 5 times the longest T₁ relaxation time) and a 90° pulse are necessary to ensure all carbons fully relax and integrate properly.[2]
-
Check Sample Concentration and Solubility: If the compound has limited solubility in your chosen deuterated solvent, the effective concentration in the solution will be low. Try a different solvent or gently warm the sample (if thermally stable) to improve solubility.
Q2: I am struggling with phasing my spectrum; the baseline is rolling or distorted.
A2:
-
Acquisition Time (AQ) and D1: A rolling baseline can result from an acquisition time (AQ) that is too short, leading to truncation of the Free Induction Decay (FID). Ensure your AQ is sufficient to allow the FID to decay close to zero (typically 2-3 seconds for ¹H NMR of small molecules).[2]
-
First-Order Phase Correction: A distorted baseline can also be caused by a delay between the end of the RF pulse and the start of acquisition (the "dead time"). Modern spectrometers have algorithms to correct for this, but sometimes manual adjustment of the first-order phase correction is needed.
-
Shimming: Re-shim the sample. A poor magnetic field homogeneity across the sample is a primary cause of baseline and peak shape issues.
Q3: The integrals for my aromatic protons do not match the expected ratios. Why?
A3:
-
Incomplete Relaxation: This is the most common cause. The relaxation time (T₁) of different nuclei in a molecule can vary.[2] If the relaxation delay (D1) is too short, nuclei with longer T₁ values will not fully relax between pulses, leading to attenuated signals and inaccurate integrals. For reliable quantification in ¹H NMR, a D1 of at least 5 seconds is a good starting point.
-
Peak Overlap: The protons on the phenyl ring may have very similar chemical shifts, leading to overlapping multiplets that are difficult to integrate accurately. Consider using a higher-field NMR spectrometer to increase spectral dispersion or using advanced 2D NMR techniques like COSY or HSQC to resolve individual signals.
FAQs (NMR)
What are the expected chemical shifts for this compound? While a specific spectrum is not available in the search results, we can predict ranges based on similar structures.
-
¹H NMR: The phenyl protons will appear in the aromatic region, typically between δ 7.0-8.5 ppm. Protons ortho to the thiadiazole ring will likely be the most downfield due to the ring's electron-withdrawing nature.
-
¹³C NMR: Phenyl carbons are expected between δ 120-140 ppm. The carbons of the thiadiazole ring are typically more deshielded and appear at a lower field, potentially in the δ 150-170 ppm range, similar to other 1,3,4-thiadiazole derivatives.[3][4]
How can I confirm my assignments? Use 2D NMR techniques:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenyl ring to the thiadiazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. For this molecule, it will confirm the presence of the aromatic ring and the C=N and C-S bonds within the thiadiazole ring.
Troubleshooting Guide (IR)
Q1: My spectrum has a noisy or wavy baseline. What's the cause?
A1:
-
Dirty ATR Crystal: If using an Attenuated Total Reflectance (ATR) accessory, this is the most common issue. The background spectrum may have been collected with a contaminated crystal.[5] Clean the crystal thoroughly with a suitable solvent (like isopropanol) and a soft, non-abrasive wipe, let it dry completely, and collect a new background spectrum.[6]
-
Moisture/CO₂: The instrument's sample compartment may not be adequately purged. Broad, rolling bands around 3400 cm⁻¹ (O-H) and sharp, distinct peaks around 2360 cm⁻¹ (CO₂) are indicative of atmospheric interference.[7] Ensure the desiccant is fresh or the instrument is purged with dry nitrogen.
-
Sample Inhomogeneity: For solid samples, ensure the material is finely ground and evenly distributed on the ATR crystal or within a KBr pellet to avoid scattering effects.
Q2: I see inverted (negative) peaks in my absorbance spectrum.
A2: This occurs when a substance was present on the ATR crystal during the background scan that was not present during the sample scan.[5][6] For example, if the background was run with residual cleaning solvent on the crystal, you will see negative peaks corresponding to the solvent in your final spectrum. The solution is to ensure the crystal is clean and dry before collecting the background, then collect a new background and sample spectrum.
FAQs (IR)
What are the key vibrational bands to look for? Based on an available FTIR spectrum and data from similar compounds, expect the following:[3][8][9]
| Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Thiadiazole Ring) | 1610 - 1570 |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 |
| C-S Stretch | ~700 |
| C-Cl Stretch | 800 - 600 |
| Aromatic C-H Bending (Out-of-plane) | 900 - 675 (strong bands indicating substitution pattern) |
ATR vs. KBr Pellet: Which is better?
-
ATR: Is fast, requires minimal sample prep, and is excellent for routine analysis. However, it is a surface technique, so the spectrum might not be representative if the surface chemistry differs from the bulk.[5][10]
-
KBr Pellet: Provides a true transmission spectrum of the bulk sample. However, it is more labor-intensive, requires a hydraulic press, and the sample must be completely dry to avoid a broad O-H band from water. For high-quality reference spectra, KBr is often preferred.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation information for structural confirmation. The presence of both chlorine and sulfur gives this compound a distinctive isotopic pattern.
Troubleshooting Guide (MS)
Q1: I don't see the molecular ion peak (M⁺) or it is very weak.
A1:
-
Ionization Technique: Electron Ionization (EI) can be a "hard" technique that causes extensive fragmentation, sometimes eliminating the molecular ion entirely. If using EI, try reducing the ionization energy.
-
Switch to a "Softer" Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer methods that are much more likely to yield the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Thermal Instability: The compound may be decomposing in the injection port or source if the temperature is too high. Try reducing the source and/or inlet temperature.
Q2: My isotopic pattern doesn't look right.
A2:
-
Check for Both Cl and S: This molecule has two elements with significant isotopes. Chlorine has ³⁵Cl (100%) and ³⁷Cl (~32.5%), leading to a characteristic M+2 peak with about one-third the intensity of the M peak. Sulfur has ³²S (100%), ³³S (~0.8%), and ³⁴S (~4.4%), which adds a smaller M+2 peak. The combination will result in a prominent M+2 peak from chlorine and a smaller M+4 peak.
-
Resolution: Ensure your mass spectrometer is operating at sufficient resolution to clearly distinguish the isotopic peaks. If peaks are broad, recalibrate the instrument.
-
Purity: An incorrect isotopic pattern can also indicate the presence of impurities. Correlate your MS data with purity information from chromatography (LC-MS or GC-MS).
FAQs (MS)
What is the expected fragmentation pattern for this molecule? Thiadiazole rings can fragment in several ways. Based on studies of related compounds, likely fragmentation pathways include:[11][12]
-
Ring Cleavage: A common pathway for thiadiazoles is the elimination of nitrogen (N₂) or cleavage of the ring to yield smaller fragments.[13][14]
-
Loss of Chlorine: Loss of the chlorine radical (·Cl) from the molecular ion.
-
Formation of Phenyl-containing Fragments: Expect to see fragments corresponding to the benzonitrile cation (C₆H₅CN⁺, m/z 103) or the phenyl cation (C₆H₅⁺, m/z 77) after ring cleavage.
Caption: Plausible EI fragmentation pathways for the title compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule.
Troubleshooting Guide (UV-Vis)
Q1: The absorbance reading is unstable or drifting.
A1:
-
Lamp Warm-up: Ensure the spectrophotometer's lamp (deuterium and tungsten) has been on for a sufficient amount of time (usually 15-30 minutes) to stabilize.
-
Sample Degradation: The compound might be photochemically unstable. If the absorbance consistently decreases over time, the molecule may be degrading under the UV light. Try to acquire the spectrum as quickly as possible or use a lower-intensity setting if available.
-
Bubbles in Cuvette: Small air bubbles adhering to the cuvette walls can scatter light and cause erratic readings. Gently tap the cuvette to dislodge any bubbles before placing it in the holder.
Q2: My sample shows a deviation from the Beer-Lambert Law at high concentrations.
A2: This is a common phenomenon. At high concentrations, intermolecular interactions can alter the molar absorptivity of the analyte. Additionally, instrumental effects like stray light can become significant at high absorbance values (> 2.0 AU). For quantitative analysis, it is essential to work within the linear range of the calibration curve, which should be determined experimentally.
FAQs (UV-Vis)
What electronic transitions are expected? For this compound, the conjugated system encompassing both the phenyl and thiadiazole rings will give rise to π→π* transitions. These typically occur in the UV region, often between 250-350 nm.[15] The exact λₘₐₓ will be sensitive to the solvent used; polar solvents may cause shifts in the absorption maxima compared to nonpolar solvents.
References
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Guidi, A., Catinella, S., & Traldi, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]
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Gmaj, J., et al. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 27(19), 6299. Available at: [Link]
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Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. Available at: [Link]
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Shirshikov, F. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1648. Available at: [Link]
-
Goodwin, D. L., & Kuprov, I. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry, 93(31), 10839-10845. Available at: [Link]
-
Spectroscopy Online. (2023). Common Problems with FT-IR Instruments and How to Avoid Them. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 223-233. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Do IR Spectroscopy Problems?. YouTube. Available at: [Link]
-
PIKE Technologies. (2015). IR Troubleshooting: Inverted Bands In The Spectrum. YouTube. Available at: [Link]
-
University of Missouri-St. Louis Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]
-
SpectraBase. (n.d.). 1,2,4-Thiadiazole, 5-chloro-3-phenyl-. [FTIR] - Spectrum. Available at: [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[11][13][14]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041. Available at: [Link]
-
Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 328-339. Available at: [Link]
-
Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Available at: [Link]
-
Foroozandeh, M., & Morris, G. A. (2022). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]
-
d'Auvergne, E. J., & Gooley, P. R. (2003). Optimisation of NMR dynamic models I. Minimisation algorithms and their performance within the model-free and Brownian rotational diffusion spaces. Journal of Biomolecular NMR, 27(3), 241-259. Available at: [Link]
-
ResearchGate. (2013). Problems with Infrared Spectroscopy. Available at: [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2016). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 32(1), 357-366. Available at: [Link]
-
Pasinszki, T., et al. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure, 1103, 150-158. Available at: [Link]
-
Malan, P., & Singh, S. K. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research, 6(6), 212-216. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(21), 5038. Available at: [Link]
-
Liu, Y., et al. (2021). NMR Characterization of RNA Small Molecule Interactions. Molecules, 26(11), 3333. Available at: [Link]
-
de Oliveira, C. M. A., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. Available at: [Link]
-
Tsoler, E. A., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
-
Sharma, V. P., et al. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted 2-Methylchromones. Asian Journal of Chemistry, 16(1), 471-474. Available at: [Link]
-
Sharma, S., et al. (2015). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3894-3900. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (2023). Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1, 2, 4-Triazole and 1, 3, 4-Thiadiazole. 8(1), 1-10. Available at: [Link]
-
Wozniak, M., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5344. Available at: [Link]
-
Al-Azzawi, A. M. J., & Al-Obaidi, A. S. M. (2023). Designed new mesogence containing 5H-thiazolo[3,4-b][11][13][14]ihiadiazole: Synthesis and investigation of liquid crystals propertie. Iraqi Journal of Science, 64(2), 706-715. Available at: [Link]
-
Kula, K. (Ed.). (n.d.). Heterocyclic Compounds: Synthesis, Application and Theoretical Study. MDPI. Available at: [Link]
-
Bojtár, M., et al. (Eds.). (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(17), 3943. Available at: [Link]
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Validation & Comparative
A Guide to the Spectroscopic Characterization of 5-Chloro-3-phenyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Chloro-3-phenyl-1,2,4-thiadiazole
This compound is a heterocyclic compound featuring a phenyl ring attached to a chlorinated 1,2,4-thiadiazole core. The thiadiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The introduction of a chloro-substituent can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable synthon in drug discovery programs. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity and purity of such compounds.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR and MS.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Phenyl H (ortho) | ~ 8.0 - 8.2 | Multiplet | Deshielded due to proximity to the electron-withdrawing thiadiazole ring. |
| Phenyl H (meta, para) | ~ 7.4 - 7.6 | Multiplet | Typical aromatic region for phenyl protons. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thiadiazole C3 | ~ 170 - 175 | Carbon attached to two electronegative nitrogen atoms and the phenyl ring. |
| Thiadiazole C5 | ~ 160 - 165 | Carbon attached to a nitrogen, a sulfur, and a chlorine atom. |
| Phenyl C (ipso) | ~ 130 - 135 | Quaternary carbon attached to the thiadiazole ring. |
| Phenyl C (ortho, meta, para) | ~ 128 - 132 | Typical range for aromatic carbons. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 196/198 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M-Cl]⁺ | 161 | Loss of the chlorine atom. |
| [C₇H₅N₂S]⁺ | 149 | Fragmentation of the thiadiazole ring. |
| [C₆H₅CN]⁺ | 103 | Benzonitrile fragment. |
| [C₆H₅]⁺ | 77 | Phenyl cation. |
Comparative Analysis: this compound vs. 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
To provide a practical context for the predicted data, we compare it with the experimental data of a structurally related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This comparison highlights how subtle structural changes manifest in their respective spectra.
Table 4: Comparative Spectroscopic Data
| Spectroscopic Feature | This compound (Predicted) | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (Experimental) [1] | Key Differences and Rationale |
| ¹H NMR (Aromatic Protons) | Phenyl protons (~7.4-8.2 ppm) | 4-Chlorophenyl protons (~7.1-8.0 ppm) | The position of the phenyl group and the nature of the thiadiazole isomer influence the electronic environment of the aromatic protons. |
| ¹H NMR (NH₂ Protons) | N/A | Singlet at ~3.42 ppm | The presence of the amino group in the analog introduces a characteristic singlet, which is absent in the target molecule. |
| ¹³C NMR (Thiadiazole Carbons) | Two distinct signals predicted (~160-175 ppm) | Data not readily available, but two signals expected. | The chemical shifts of the thiadiazole carbons are highly sensitive to the nature and position of substituents. |
| Mass Spec (Molecular Ion) | 196/198 m/z | 211/213 m/z | The difference in molecular weight is due to the presence of an amino group in the analog instead of a second nitrogen atom within the ring and a chlorine atom at a different position. |
Experimental Protocols
This section provides detailed methodologies for acquiring high-quality NMR and mass spectrometry data for the characterization of this compound and related compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a relaxation delay of 1-5 seconds to ensure quantitative integration if needed.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more).
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this class of compounds, as it is a soft ionization method that typically keeps the molecular ion intact. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Visualization of Structure and Analytical Workflow
To further clarify the structural and analytical aspects, the following diagrams are provided.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-t[1][2][3]hiadiazol-2-yl] derivatives as new antimicrobial agents. [Link]
-
MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]
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Validating 5-Chloro-3-phenyl-1,2,4-thiadiazole: A Comparative Guide to Kinase Inhibitor Efficacy
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the validation of 5-Chloro-3-phenyl-1,2,4-thiadiazole as a potential kinase inhibitor. While direct experimental data on this specific compound is not yet prevalent in published literature, the broader family of thiadiazole derivatives has shown significant promise in targeting various kinases, making this a compelling candidate for investigation.[1][2][3][4] This document outlines a rigorous, multi-faceted approach to not only ascertain its inhibitory potential but also to benchmark its performance against established kinase inhibitors.
The Rationale: Why Investigate this compound?
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities.[5][6] Notably, various substituted thiadiazoles have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[1][2][3] For instance, derivatives of the related 1,3,4-thiadiazole have demonstrated inhibitory activity against c-Met kinase and Abl tyrosine kinase.[1][3] The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings has also yielded compounds with potent anticancer properties through the inhibition of Akt phosphorylation.[7]
The specific structural features of this compound—namely the chloro and phenyl substitutions—provide distinct physicochemical properties that may confer selectivity and potency. The exploration of this compound is therefore a logical and potentially fruitful avenue in the ongoing search for novel kinase inhibitors.
A Phased Approach to Validation: From Biochemical Potency to Cellular Efficacy
A robust validation workflow is crucial to comprehensively characterize a novel kinase inhibitor. The following experimental plan is proposed to systematically evaluate this compound.
Phase 1: Biochemical Assays for Direct Inhibitory Activity
The initial step is to determine if this compound directly inhibits the enzymatic activity of a panel of kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Kinase Selection: A broad panel of kinases should be screened to identify potential targets and assess selectivity. This panel should include representatives from major kinase families (e.g., tyrosine kinases, serine/threonine kinases).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to determine the IC50 value.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the kinase and the test compound to the wells of a microplate and incubate to allow for binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
After a defined incubation period, stop the reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the inhibition data against the compound concentration and fit the curve to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Comparator Compounds: To contextualize the potency of this compound, it should be tested alongside well-characterized kinase inhibitors. The choice of comparators will depend on the identified target kinases. For example, if significant activity against Abl kinase is observed, Imatinib would be an appropriate comparator.
| Compound | Target Kinase(s) | Reported IC50 (nM) | Hypothetical IC50 of this compound (nM) |
| Staurosporine | Broad Spectrum | 1-20 | To be determined |
| Imatinib | Abl, c-Kit, PDGFR | 25-1000 | To be determined |
| Erlotinib | EGFR | 2-20 | To be determined |
| Dasatinib | Broad Spectrum (including Src family) | <1-10 | To be determined |
Phase 2: Cell-Based Assays for Target Engagement and Cellular Potency
Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step.
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a key signaling pathway.
-
Cell Treatment:
-
Culture the selected cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound and comparator compounds for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Use an antibody against the total substrate protein as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
-
Plot this ratio against the compound concentration to determine the cellular IC50.
-
Experimental Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Plating: Seed the selected cancer cell lines in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator drugs.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent, which is converted to formazan by viable cells. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
| Compound | Target Cell Line | Reported GI50 (µM) | Hypothetical GI50 of this compound (µM) |
| 5-Fluorouracil | MCF-7, HepG2 | 6.80, 8.40 | To be determined |
| Doxorubicin | Various | Varies | To be determined |
| Comparator Kinase Inhibitor | Relevant cancer cell line | Varies | To be determined |
Visualizing the Validation Workflow and Underlying Pathways
To provide a clear conceptual overview, the following diagrams illustrate the proposed experimental workflow and a representative signaling pathway that could be targeted.
Caption: Proposed experimental workflow for the validation of this compound as a kinase inhibitor.
Caption: A representative signaling pathway (MAPK/ERK) often targeted by kinase inhibitors.
Concluding Remarks and Future Directions
The validation of this compound as a kinase inhibitor requires a systematic and comparative approach. The experimental framework outlined in this guide provides a clear path from initial biochemical characterization to cellular efficacy studies. Positive results from these assays would establish a strong foundation for further preclinical development, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling. The exploration of this and related thiadiazole derivatives holds the potential to uncover novel therapeutic agents for a range of diseases driven by aberrant kinase activity.
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Discovery of[1][3][7]triazolo[3,4-b][1][2][3]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry. [Link]
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Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Strategic Advantage of the 1,2,4-Thiadiazole Scaffold: A Comparative Analysis of 5-Chloro-3-phenyl-1,2,4-thiadiazole and Other Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the privileged scaffolds that have emerged, five-membered nitrogen- and sulfur-containing heterocycles have garnered significant attention for their versatile biological activities. This guide provides an in-depth, objective comparison of the 5-Chloro-3-phenyl-1,2,4-thiadiazole scaffold and its bioisosteric cousins—the triazoles and oxadiazoles—with a focus on their applications in drug discovery, supported by experimental data from relevant studies. While specific biological data for this compound (CAS 24255-23-0) is not extensively available in public literature, we will extrapolate its potential by examining closely related analogues and the fundamental chemistry of the 1,2,4-thiadiazole core.
The 1,2,4-Thiadiazole Core: A Covalent Warhead with Tunable Reactivity
The 1,2,4-thiadiazole ring is a unique pharmacophore, distinguished by its inherent reactivity that can be harnessed for targeted therapeutic intervention.[1][2] A key feature of this heterocycle is the susceptibility of its N-S bond to nucleophilic attack, particularly by the thiol group of cysteine residues within proteins.[1][2] This interaction results in the formation of a disulfide bond, leading to the inactivation of the target enzyme. This "electrophilic warhead" characteristic makes 1,2,4-thiadiazoles particularly interesting for the design of covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.
The substituents at the C3 and C5 positions of the 1,2,4-thiadiazole ring play a crucial role in modulating both the reactivity of the scaffold and its binding affinity to the target protein. The C5 substituent often serves as a recognition element, guiding the molecule to the active site, while the C3 substituent can fine-tune the electrophilicity of the N-S bond.[1] In the case of this compound, the 3-phenyl group provides a lipophilic anchor that can engage in hydrophobic interactions within a binding pocket, while the 5-chloro group, an electron-withdrawing substituent, is expected to enhance the reactivity of the thiadiazole ring.
Comparative Landscape: 1,2,4-Thiadiazoles vs. Triazoles and Oxadiazoles
In drug design, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy to optimize lead compounds. The 1,2,4-thiadiazole ring is a bioisostere of other five-membered heterocycles such as 1,2,4-triazoles and 1,3,4-oxadiazoles, each imparting distinct properties to the parent molecule.
| Heterocycle | Key Features | Predominant Biological Activities |
| 1,2,4-Thiadiazole | Covalent modification potential (cysteine targeting), tunable reactivity.[1][2] | Anticancer, antimicrobial, anti-inflammatory, enzyme inhibition.[3] |
| 1,2,4-Triazole | Hydrogen bond donor/acceptor capabilities, metabolic stability. | Antifungal (e.g., Fluconazole), anticancer, antiviral, anticonvulsant.[4][5] |
| 1,3,4-Oxadiazole | Amide/ester bioisostere, good metabolic stability, hydrogen bonding. | Anticancer, antimicrobial, anti-inflammatory, analgesic.[6][7] |
dot graph { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
Thiadiazole [label="1,2,4-Thiadiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole [label="1,2,4-Triazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxadiazole [label="1,3,4-Oxadiazole", fillcolor="#FBBC05", fontcolor="#202124"]; DrugDiscovery [label="Drug Discovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiadiazole -- DrugDiscovery [label="Covalent Inhibition"]; Triazole -- DrugDiscovery [label="Metabolic Stability"]; Oxadiazole -- DrugDiscovery [label="Bioisosterism"]; } Caption: Interplay of key heterocycles in drug discovery.
Experimental Insights: A Data-Driven Comparison
While direct comparative data for this compound is scarce, we can draw valuable insights from studies on its isomers and derivatives.
Anticancer Activity
Derivatives of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a study showcased a series of these compounds with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[1][6][8] This suggests that the chlorophenyl-thiadiazole scaffold is a promising starting point for the development of novel anticancer agents.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | 2.34 - 51.56 | 5-Fluorouracil | 6.80 |
| HepG2 | 3.13 - 44.87 | 5-Fluorouracil | 8.40 | |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7 | Sub-micromolar | Doxorubicin | - |
| 1,2,4-Oxadiazole analogues of Tamoxifen | MCF-7 | 15.63 - 31.82 | Tamoxifen | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.[1][6][8][9][10]
dot graph { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Thiadiazole [label="{1,3,4-Thiadiazole Derivative | {Target: MCF-7 | IC50: 2.34 µM}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxadiazole [label="{1,2,4-Oxadiazole Analogue | {Target: MCF-7 | IC50: 15.63 µM}}", fillcolor="#FBBC05", fontcolor="#202124"]; Standard [label="{5-Fluorouracil | {Target: MCF-7 | IC50: 6.80 µM}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thiadiazole -> Standard [label="Potentially More Potent"]; Oxadiazole -> Standard [label="Less Potent"]; } Caption: Comparative anticancer potency against MCF-7 cells.
Antimicrobial Activity
The thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown good inhibitory effects against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 20-28 µg/mL.[11] In comparison, triazole-based drugs like fluconazole are mainstays in antifungal therapy, with some novel triazole-thiol derivatives exhibiting significantly enhanced potency against Candida species.[12][13]
| Compound Class | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | S. aureus | 20-28 | Ciprofloxacin | 18-20 |
| 2,4-dichlorophenyl-1,3,4-thiadiazole derivative | C. albicans | 5 | Fluconazole | - |
| 3-mercapto-1,2,4-triazole analog of Fluconazole | Candida spp. | <0.01 - 0.5 | Fluconazole | 0.25 - 1.0 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.[11][12]
Experimental Protocols
General Synthesis of 5-Substituted-3-phenyl-1,2,4-thiadiazoles
A common route for the synthesis of the 1,2,4-thiadiazole ring involves the oxidative cyclization of thioamides or the reaction of amidines with perchloromethyl mercaptan. A plausible synthesis for this compound is outlined below.
Step 1: Synthesis of N-Phenyl-S-trichloromethyliminothiochloride
-
To a solution of benzamidine hydrochloride in an inert solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) at 0°C.
-
Stir the mixture for 30 minutes to generate the free benzamidine base.
-
To this mixture, add a solution of perchloromethyl mercaptan in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Cyclization to this compound
dot graph { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
Benzamidine [label="Benzamidine", fillcolor="#F1F3F4", fontcolor="#202124"]; PerchloromethylMercaptan [label="Perchloromethyl Mercaptan", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Phenyl-S-trichloromethyl-\niminothiochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="5-Chloro-3-phenyl-\n1,2,4-thiadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Benzamidine -> Intermediate; PerchloromethylMercaptan -> Intermediate; Intermediate -> FinalProduct [label="Cyclization"]; } Caption: Plausible synthetic route to the target compound.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the analysis of its structural features and the biological activities of its close analogues, this class of compounds holds significant potential, particularly in the development of novel anticancer and antimicrobial agents. The inherent reactivity of the 1,2,4-thiadiazole core offers a distinct advantage for the design of targeted covalent inhibitors.
In comparison to its bioisosteres, the triazoles and oxadiazoles, the 1,2,4-thiadiazole scaffold provides a unique combination of tunable reactivity and drug-like properties. While triazoles are well-established in antifungal therapy and oxadiazoles show broad utility as metabolically stable scaffolds, the ability of 1,2,4-thiadiazoles to form covalent bonds with their biological targets presents an exciting avenue for developing next-generation therapeutics with enhanced potency and duration of action.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. Direct, head-to-head comparative studies against established drugs and other heterocyclic compounds under standardized assay conditions are crucial to accurately assess their performance and guide future drug development efforts.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-phenyl-1,2,4-thiadiazole Derivatives
Introduction: The 1,2,4-Thiadiazole Scaffold in Modern Drug Discovery
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,3,4-thiadiazole ring has emerged as a "privileged scaffold." Its unique mesoionic character allows compounds incorporating this moiety to readily cross cellular membranes and interact with biological targets with high specificity.[1][2] The strong aromaticity of the thiadiazole ring system contributes to its high in vivo stability and generally favorable toxicity profile in higher vertebrates.[3][4] This guide focuses on a specific, promising subclass: 5-Chloro-3-phenyl-1,2,4-thiadiazole derivatives .
The strategic placement of a phenyl group at the 3-position and a reactive chloro group at the 5-position provides a foundational structure ripe for chemical modification. The phenyl ring serves as a key interaction point with biological receptors, while the chlorine atom acts as a versatile leaving group, enabling the introduction of a wide array of functional groups. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance as anticancer and antimicrobial agents against established alternatives, supported by detailed experimental protocols and data.
Core Rationale: Why Derivatize this compound?
The decision to explore derivatives of this specific scaffold is rooted in established medicinal chemistry principles. The core structure presents two primary vectors for modification, each with a distinct purpose in modulating biological activity:
-
The Phenyl Ring (Position 3): This aromatic ring is a critical pharmacophoric element. By introducing various substituents (both electron-donating and electron-withdrawing) at its ortho, meta, and para positions, we can finely tune the molecule's electronic properties, lipophilicity, and steric profile. These modifications directly impact how the molecule fits into the binding pocket of a target protein or enzyme, influencing potency and selectivity.
-
The Chloro Group (Position 5): The chlorine atom is an excellent synthetic handle. Its status as a good leaving group allows for nucleophilic substitution reactions, enabling the attachment of diverse functionalities. This position is crucial for expanding the molecule's reach to interact with different regions of a biological target or to improve physicochemical properties like solubility and metabolic stability. Much of the available literature explores derivatives where this position is occupied by an amino group, which is then further modified to build out complex side chains. This guide will extrapolate from these findings to understand the potential of modifying the 5-position.
General Synthetic Strategy and Workflow
The synthesis of 1,3,4-thiadiazole derivatives typically begins with a substituted benzoic acid, which is converted to its corresponding acid hydrazide. Subsequent reaction with a carbon disulfide source or thiosemicarbazide, followed by cyclization, yields the core thiadiazole ring.[5][6] For derivatives where the 5-position is modified, a common starting material is 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, which is then elaborated upon.[7][8]
Below is a generalized workflow for synthesizing derivatives starting from the 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazole core, a close and well-documented analogue to our target scaffold.
Caption: General workflow for synthesizing N-substituted acetamide derivatives.
Experimental Protocol: Synthesis of Intermediate 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
This protocol is adapted from established methodologies for creating a key intermediate used in further derivatization.[7]
-
Preparation: To a solution of dry acetone (30 mL), add 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (2.11 g, 10 mmol) and anhydrous sodium acetate (0.80 g, 10 mmol).
-
Reaction: Stir the mixture and add chloroacetyl chloride (1.12 g, 10 mmol) dropwise.
-
Incubation: Continue stirring the reaction mixture at room temperature for 1 hour in the cold.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and allow it to dry.
-
Purification: Recrystallize the crude product from ethanol to yield pure white crystals of the target intermediate.
Comparative Guide: Anticancer Activity
A significant body of research highlights the potential of thiadiazole derivatives as potent anticancer agents.[1][2][9][10] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the activity of protein kinases.[10]
Structure-Activity Relationship (SAR) Insights
Our analysis focuses on modifications to the core 5-(4-chlorophenyl)-1,3,4-thiadiazole structure, particularly through the addition of various heterocyclic moieties via an acetamide linker at the 2-amino position (analogous to the 5-chloro position in our target).
-
Impact of the Terminal Heterocycle: The nature of the heterocyclic ring attached to the acetamide linker dramatically influences cytotoxicity.
-
Replacing a simple phenylpiperazine with a benzyl piperidine moiety resulted in the most potent compound against the MCF-7 breast cancer cell line (IC50 = 2.32 µg/mL).[7]
-
Bioisosteric replacement of the phenyl ring with a furoyl moiety also significantly enhanced antiproliferative activity (IC50 = 3.21 µg/mL).[7]
-
Derivatives featuring an aryl aminothiazole scaffold also exhibited potent activity, with a para-bromo substitution on the phenyl ring being particularly effective (IC50 = 3.77 µg/mL).[7]
-
-
Influence of Phenyl Ring Substitution (on the Piperazine moiety):
-
Simple alkyl groups like methyl on the piperazine nitrogen lead to fair activity (IC50 = 51.56 µg/mL), which is doubled by elongating to an ethyl group (IC50 = 25.21 µg/mL).[7]
-
Adding electron-donating groups (e.g., o-ethoxy) or electron-withdrawing groups (e.g., p-fluoro) to the terminal phenyl ring of the piperazine moiety leads to a substantial increase in potency (IC50 values of 5.36 µg/mL and 10.10 µg/mL, respectively).[7]
-
Caption: Key structural features leading to high anticancer potency.
Performance Comparison: Thiadiazole Derivatives vs. 5-Fluorouracil (5-FU)
To contextualize the performance of these novel derivatives, we compare their cytotoxic activity against 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.
| Compound ID | Key Structural Feature | IC50 vs. MCF-7 (µg/mL)[7] | IC50 vs. HepG2 (µg/mL)[7] |
| 4i | Benzyl piperidine | 2.32 | 6.51 |
| 4h | Furoyl piperazine | 3.21 | 8.35 |
| 5e | p-Bromo-phenyl aminothiazole | 3.77 | 25.77 |
| 4e | o-Ethoxy-phenyl piperazine | 5.36 | 3.13 |
| 5-FU (Standard) | Pyrimidine analogue | 6.80 | 8.40 |
As the data clearly indicates, several synthesized derivatives (notably 4i, 4h, 5e, and 4e ) demonstrate superior or comparable cytotoxicity against the MCF-7 breast cancer cell line when compared to 5-FU.[7] Compound 4e also showed more than double the potency of 5-FU against the HepG2 liver cancer cell line.[7] This highlights the significant potential of this scaffold in developing novel anticancer agents that may outperform existing treatments.
Comparative Guide: Antimicrobial Activity
The 1,2,4-thiadiazole nucleus is also a component of many compounds with significant antimicrobial properties.[11][12][13][14] Derivatives have shown broad-spectrum activity against various plant and human pathogens.
Structure-Activity Relationship (SAR) Insights
For antimicrobial applications, particularly against plant pathogens like Xanthomonas oryzae (Xoo), SAR studies on 1,2,4-thiadiazole derivatives containing an amide moiety reveal critical insights.
-
Amide Moiety is Key: The presence of an amide linkage is crucial for activity.
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring significantly modulates antibacterial efficacy.
-
A 2,4-dichloro substitution on the phenyl ring (Compound Z4 ) yielded exceptional activity against Xoo, Xoc, and Psa, with EC50 values far exceeding commercial standards.[13]
-
Other effective substitutions include 2-chloro-4-trifluoromethyl and 4-bromo-2-fluoro.
-
-
General Trend: Electron-withdrawing groups on the phenyl ring tend to enhance antibacterial activity.
Performance Comparison: Thiadiazole Derivatives vs. Commercial Bactericides
The performance of optimized thiadiazole derivatives was benchmarked against Bismerthiazol and Thiodiazole copper, two commercially used agents for controlling plant bacterial diseases.
| Compound | EC50 vs. Xoo (mg/L)[13] | EC50 vs. Xoc (mg/L)[13] | EC50 vs. Psa (mg/L)[13] |
| Z4 (2,4-dichloro derivative) | 0.32 | 0.43 | 11.06 |
| Bismerthiazol (Standard) | 75.96 | 117.69 | 87.69 |
| Thiodiazole Copper (Standard) | 84.67 | 129.64 | 125.14 |
The results are striking. Compound Z4 is over 200 times more potent than either commercial standard against Xoo and Xoc.[13] This remarkable increase in potency underscores the value of SAR-guided optimization for developing next-generation antimicrobial agents.
Key Experimental Assay Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives.
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Protocol: Broth Microdilution for Antibacterial Activity (EC50)
This method is used to determine the concentration of an antibacterial agent that inhibits bacterial growth.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension (e.g., Xoo at 10^6 CFU/mL) to each well.
-
Controls: Include positive controls (broth + bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 28-30°C for 48 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm for each well.
-
Analysis: Calculate the percentage of bacterial growth inhibition for each concentration relative to the positive control. The EC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogues reveal a highly versatile and potent scaffold for drug discovery.
-
For Anticancer Applications: The key to high potency lies in attaching complex heterocyclic moieties, such as benzyl piperidine or furoyl piperazine, to the core structure via an acetamide linker. Several derivatives demonstrated superior efficacy against breast cancer cell lines compared to the clinical standard, 5-FU.[7]
-
For Antimicrobial Applications: Potency against plant pathogenic bacteria is dramatically enhanced by introducing multiple electron-withdrawing substituents, like dichlorination, on the terminal phenyl ring. Optimized compounds were over 200-fold more active than commercial bactericides.[13]
The compelling data presented in this guide strongly supports the continued development of this thiadiazole series. Future research should focus on:
-
In Vivo Efficacy: The most promising compounds identified in these in vitro studies must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their cytotoxic and antimicrobial effects will be crucial for rational drug design and identifying potential resistance pathways.
-
Scaffold Hopping and Further Optimization: Exploring alternative linkers to the acetamide and further diversifying the terminal heterocyclic groups could yield compounds with even greater potency and improved drug-like properties.
This scaffold represents a significant opportunity to develop novel, highly effective therapeutics to address critical unmet needs in oncology and infectious disease.
References
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- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756360802032701]
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7242484/]
- Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c06990]
- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Tropical Journal of Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4967812/]
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]
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Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][9][11][13]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c03998]
- Thiadiazole derivatives as anticancer agents. Investigational New Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7441011/]
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. [URL: https://www.tandfonline.com/doi/abs/10.1080/17415993.2021.1894957]
- Thiadiazole derivatives as anticancer agents. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [URL: https://www.researchgate.net/publication/49603527_Synthesis_and_Antiviral_Activity_of_5-4-Chlorophenyl-134-thiadiazole_Sulfonamides]
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398939/]
- Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research. [URL: https://ijpcr.net/ijpcr/issue/view/2]
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. The Scientific World Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3870123/]
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Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[9][11][13]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series. [URL: https://www.proquest.com/openview/622b7a48d48a313e64d7c00e663a8e3d/1?pq-origsite=gscholar&cbl=2044081]
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Preprints.org. [URL: https://www.preprints.org/manuscript/202401.0776/v1]
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745100/]
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Discovery, synthesis and mechanism study of 2,3,5-substituted[11][12][13]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9126344/]
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [URL: https://www.chemmethod.com/article_146814.html]
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- Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science. [URL: http://www.nyxxb.cn/en/article/doi/10.16801/j.issn.1008-7303.2022.0040]
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Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[9][11][13]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [URL: https://www.researchgate.net/publication/350998967_Synthesis_and_in_vitro_assay_of_1-5-4-chloro-phenyl-134thiadiazol-2-yl_derivatives_as_new_antimicrobial_agents] 24.[11][12][13]triazolo[3,4-b][9][11][13]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10288219/]
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A Comparative Analysis of Synthetic Methodologies for 5-Chloro-3-phenyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is recognized as a versatile scaffold for the development of novel therapeutic agents. The presence of a reactive chlorine atom at the 5-position provides a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Method 1: Cyclization of N-Phenylbenzamidine with Perchloromethyl Mercaptan
This approach represents a direct and convergent synthesis of the this compound core. The key transformation involves the reaction of an amidine with a sulfur-containing electrophile, leading to the formation of the thiadiazole ring with the chlorine atom already in place.
Causality Behind Experimental Choices
The selection of N-phenylbenzamidine as the starting material provides the necessary N-C-N backbone and the 3-phenyl substituent for the final product. Perchloromethyl mercaptan (trichloromethanesulfenyl chloride) is a highly reactive electrophilic sulfur reagent that serves as the source of both the sulfur atom and the chlorine atom at the 5-position. The reaction proceeds through a proposed mechanism involving the initial attack of the more nucleophilic nitrogen of the amidine on the sulfur atom of perchloromethyl mercaptan, followed by an intramolecular cyclization and elimination of hydrogen chloride to afford the stable aromatic thiadiazole ring. The choice of an inert solvent like benzene is critical to prevent side reactions with the highly reactive perchloromethyl mercaptan.
Experimental Protocol
Materials:
-
N-Phenylbenzamidine
-
Perchloromethyl mercaptan (Trichloromethanesulfenyl chloride)
-
Anhydrous benzene
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A solution of N-phenylbenzamidine (1.0 eq) in anhydrous benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of perchloromethyl mercaptan (1.1 eq) in anhydrous benzene is added dropwise to the stirred solution of N-phenylbenzamidine over a period of 30 minutes.
-
Following the addition, triethylamine (1.2 eq) is added dropwise to the reaction mixture to act as a base and neutralize the HCl generated during the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.
Reaction Pathway
Caption: Synthesis via cyclization of N-phenylbenzamidine.
Method 2: Diazotization of 5-Amino-3-phenyl-1,2,4-thiadiazole and Sandmeyer Reaction
This two-step approach involves the initial synthesis of an amino-substituted thiadiazole, followed by the conversion of the amino group into a chloro group via a classical Sandmeyer reaction. This method offers a different strategic approach, where the thiadiazole ring is first constructed and then functionalized.
Causality Behind Experimental Choices
The synthesis of the precursor, 5-amino-3-phenyl-1,2,4-thiadiazole, is typically achieved by the oxidative cyclization of N-phenyl-thiosemicarbazide. This provides the core thiadiazole ring with an amino group at the 5-position, which is a versatile functional group for further transformations.
The subsequent diazotization of the amino group is a well-established method for converting aromatic amines into diazonium salts. This is achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures to ensure the stability of the diazonium salt.
The final step, the Sandmeyer reaction, utilizes a copper(I) salt, typically copper(I) chloride, to catalyze the replacement of the diazonium group with a chlorine atom.[1] The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent reaction with the chloride ion.[1]
Experimental Protocol
Part A: Synthesis of 5-Amino-3-phenyl-1,2,4-thiadiazole
Materials:
-
N-Phenyl-thiosemicarbazide
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
N-Phenyl-thiosemicarbazide (1.0 eq) is dissolved in ethanol in a round-bottom flask.
-
A solution of sodium hydroxide (1.1 eq) in water is added to the flask.
-
The mixture is cooled in an ice bath, and 30% hydrogen peroxide (1.2 eq) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
The resulting precipitate of 5-amino-3-phenyl-1,2,4-thiadiazole is collected by filtration, washed with cold water, and dried.
Part B: Diazotization and Sandmeyer Reaction
Materials:
-
5-Amino-3-phenyl-1,2,4-thiadiazole
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
Procedure:
-
5-Amino-3-phenyl-1,2,4-thiadiazole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in cold water is added dropwise to the stirred amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored (e.g., with starch-iodide paper).
-
In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.
-
The freshly prepared cold diazonium salt solution is added slowly to the cold cuprous chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and then gently heated on a water bath (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Reaction Pathway
Caption: Synthesis via diazotization and Sandmeyer reaction.
Comparative Analysis
| Feature | Method 1: Cyclization with Perchloromethyl Mercaptan | Method 2: Diazotization and Sandmeyer Reaction |
| Overall Strategy | Convergent; direct formation of the chloro-substituted ring. | Linear; formation of the ring followed by functional group interconversion. |
| Number of Steps | One-pot reaction (excluding workup and purification). | Two distinct synthetic steps. |
| Starting Materials | N-Phenylbenzamidine and perchloromethyl mercaptan. | N-Phenyl-thiosemicarbazide. |
| Reagent Handling | Perchloromethyl mercaptan is highly toxic, corrosive, and moisture-sensitive, requiring careful handling in a fume hood under inert conditions. | Diazonium salts are unstable and potentially explosive, requiring low temperatures and careful handling. Sodium nitrite is toxic. |
| Reaction Conditions | Generally mild (0 °C to room temperature). | Requires low temperatures (0-5 °C) for the diazotization step. |
| Potential Yield | Can be high, but may be sensitive to reaction conditions and purity of reagents. | Yields can be variable, particularly for the Sandmeyer step, which is known to sometimes produce side products. |
| Scalability | The use of highly hazardous perchloromethyl mercaptan may pose challenges for large-scale synthesis. | The instability of the diazonium intermediate can be a concern for scalability. |
| Purification | Column chromatography is typically required. | Purification is required after each step. |
Conclusion
Both methods present viable pathways for the synthesis of this compound, each with its own set of advantages and challenges.
Method 1 offers a more direct and convergent route. Its one-pot nature is attractive from a process efficiency standpoint. However, the primary drawback is the use of the highly hazardous and difficult-to-handle perchloromethyl mercaptan. This may limit its applicability, especially in academic settings or for large-scale production where safety and environmental concerns are paramount.
Method 2 , while being a two-step process, utilizes more common and arguably less hazardous starting materials. The synthesis of the aminothiadiazole precursor is straightforward. The main challenge lies in the diazotization and Sandmeyer reaction, which requires careful temperature control and handling of the unstable diazonium salt intermediate. While the yields of Sandmeyer reactions can sometimes be moderate, the overall process may be considered more amenable to standard laboratory practices.
The choice of synthetic route will ultimately depend on the specific needs and capabilities of the researcher or organization. For small-scale exploratory synthesis where directness is prioritized and appropriate safety measures are in place, Method 1 may be suitable. For larger-scale synthesis or in environments where the handling of extremely hazardous materials is restricted, the two-step approach of Method 2, despite its potential for lower overall yield, might be the more prudent choice.
References
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Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]
-
Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link] (accessed Jan 16, 2026).
-
Organic Chemistry Portal. Diazotisation. [Link] (accessed Jan 16, 2026).
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Validating the Mechanism of Action of 5-Chloro-3-phenyl-1,2,4-thiadiazole: A Comparative Guide to Target Deconvolution and Mechanistic Validation
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MOA). This guide provides an in-depth, experience-driven framework for validating the MOA of a novel compound, using the hypothetical case of 5-Chloro-3-phenyl-1,2,4-thiadiazole. The 1,2,4-thiadiazole scaffold is a recurring motif in compounds with a wide range of biological activities, including anticancer properties.[1][2] This guide will not only detail the necessary experimental steps but also delve into the scientific rationale behind these choices, ensuring a self-validating and robust investigative process.
Initial Hypothesis and Comparative Framework
Given the prevalence of thiadiazole derivatives as anticancer agents, a plausible starting hypothesis is that this compound exerts its biological effect through the inhibition of a key cellular signaling pathway implicated in cancer progression. For the purpose of this guide, we will hypothesize that our compound of interest is an inhibitor of a critical enzyme in a cancer-related pathway.
To provide a robust comparative analysis, we will benchmark our experimental workflow and hypothetical data against a well-characterized, clinically relevant alternative. For this guide, we will use a known inhibitor of a hypothetical enzyme target as our comparator. This comparative approach is essential for contextualizing the potency, specificity, and cellular effects of our novel compound.
The Experimental Validation Workflow: A Step-by-Step Guide
The process of validating a compound's MOA can be visualized as a funnel, starting with broad, cell-based observations and progressively narrowing down to specific molecular interactions.
Figure 2: A simplified hypothetical signaling pathway illustrating the inhibitory action of the compound.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its cellular IC50.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate of the target kinase and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in the phosphorylation status of the downstream substrate.
Expertise & Experience: A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with this compound provides the definitive link between the biochemical inhibition of the target enzyme and the observed cellular phenotype. This is a cornerstone of MOA validation.
Conclusion: A Self-Validating Approach to MOA Elucidation
References
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BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
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Gao, C., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal of Chemistry, 13(7), 6045-6058. [Link]
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Kamal, A., et al. (2021). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Research in Pharmaceutical Sciences, 11(3), 1-15. [Link]
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Sharma, S., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 98(9), 100125. [Link]
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A Researcher's Guide to Characterizing the Selectivity of 5-Chloro-3-phenyl-1,2,4-thiadiazole
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. A compound that engages its intended target with high potency is promising, but its ultimate therapeutic value is dictated by its selectivity profile—its propensity to interact with unintended biological targets. These off-target interactions can lead to unforeseen side effects, toxicity, or even novel therapeutic activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cross-reactivity of 5-Chloro-3-phenyl-1,2,4-thiadiazole, a member of the pharmacologically significant thiadiazole family.
The Imperative of Selectivity Profiling
A fundamental principle in drug development is that no compound is entirely specific.[4][5] Understanding the degree of selectivity is paramount for several reasons:
-
Predicting Potential Side Effects: Off-target binding is a primary cause of adverse drug reactions. Identifying these interactions early allows for risk mitigation and the design of safer molecules.
-
Mechanism Deconvolution: A clean selectivity profile strengthens the association between the observed phenotype and the engagement of the intended target. Conversely, promiscuous binding can confound mechanistic studies.[6]
-
Drug Repurposing: Uncovering unexpected off-target activities can open new therapeutic avenues for a compound, a concept known as polypharmacology.[4]
Given the diverse activities of the thiadiazole class, it is plausible that this compound could interact with a range of protein families. Therefore, a multi-faceted approach to profiling is essential.
Strategic Framework for Assessing Cross-Reactivity
A logical workflow for assessing the selectivity of a novel compound like this compound involves a tiered approach, starting with broad screening and progressing to more focused validation.
Figure 1: A tiered experimental workflow for comprehensive selectivity profiling of a novel compound. This approach begins with broad screening to identify potential interactions, followed by validation and functional characterization of confirmed off-targets.
Experimental Protocols for Cross-Reactivity Assessment
The following sections provide detailed methodologies for key assays that form the backbone of a robust selectivity profiling campaign.
Protocol 1: Broad Kinase Panel Profiling
Kinases are a large family of enzymes frequently implicated in the off-target effects of small molecules.[7][8][9][10] Several contract research organizations (CROs) offer comprehensive kinase profiling services.
Objective: To quantitatively assess the inhibitory activity of this compound against a large, representative panel of human kinases.
Methodology: Radiometric Kinase Assay (e.g., ³³PanQinase™)
This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to achieve final assay concentrations (e.g., ranging from 10 µM to 1 nM).
-
Assay Plate Preparation: Dispense the kinase, buffer, and the appropriate substrate into a 96- or 384-well plate.
-
Compound Addition: Add the test compound dilutions to the assay plate. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a physiologically relevant measure of potency.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the residual [γ-³³P]ATP. This is typically achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control. Plot the inhibition data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for each kinase.
Data Presentation:
Summarize the results in a table, highlighting kinases that show significant inhibition (e.g., >50% inhibition at 1 µM).
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Example: EGFR | Data | Data | |
| Example: SRC | Data | Data | |
| Example: CDK2 | Data | Data | |
| ... (and so on for the entire panel) |
Protocol 2: Receptor-Ligand Binding Assays
This class of assays is crucial for identifying interactions with cell surface receptors, such as G-protein coupled receptors (GPCRs), which are common off-targets.[11][12][13]
Objective: To determine the binding affinity of this compound for a panel of common receptors.
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Step-by-Step Procedure:
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the receptor of interest or prepare them in-house.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-dopamine for the D2 receptor), and the test compound dilutions.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The incubation time and temperature are receptor-specific.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer. This traps the membranes with the bound radioligand while unbound ligand passes through.
-
Detection: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Data Presentation:
| Receptor Target | Radioligand Used | Ki (nM) | Fold Selectivity (vs. Primary Target) |
| Example: Adrenergic α2A | [³H]-Rauwolscine | Data | Data |
| Example: Dopamine D2 | [³H]-Spiperone | Data | Data |
| Example: Serotonin 5-HT2A | [³H]-Ketanserin | Data | Data |
| ... (and so on for the entire panel) |
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify direct target engagement within a physiological context—the intact cell.[14][15][16][17] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[14]
Objective: To confirm the intracellular binding of this compound to its primary target and any identified off-targets from initial screens.
Methodology: Western Blot-Based CETSA®
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture an appropriate cell line known to express the target protein(s). Treat the cells with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release their protein content. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
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Benchmarking 5-Chloro-3-phenyl-1,2,4-thiadiazole: A Comparative Guide to its Anticancer and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for benchmarking the anticancer and antimicrobial potential of a specific derivative, 5-Chloro-3-phenyl-1,2,4-thiadiazole, against established standard reference compounds. By presenting detailed experimental protocols and contextualizing performance data, this document serves as a critical resource for researchers seeking to evaluate the therapeutic promise of this compound class.
Introduction: The Therapeutic Potential of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms that has garnered significant interest in drug discovery. Its derivatives have been reported to exhibit a diverse range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The presence of the toxophoric =N-C-S moiety is believed to contribute to its biological efficacy. The subject of this guide, this compound, combines the thiadiazole core with a phenyl group and a reactive chloro-substituent, making it a compelling candidate for biological evaluation.
This guide will delineate the methodologies to objectively assess the in vitro efficacy of this compound in two key therapeutic areas: oncology and infectious diseases.
Part 1: Benchmarking Anticancer Activity
The evaluation of a novel compound's anticancer potential necessitates a direct comparison with clinically relevant cytotoxic agents. This section outlines the protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against representative cancer cell lines and compares it to the performance of Doxorubicin, a widely used anthracycline chemotherapeutic.
Standard Reference Compound: Doxorubicin
Doxorubicin is a cornerstone of many chemotherapy regimens and functions primarily by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. Its well-characterized cytotoxic profile across a broad range of cancer cell lines makes it an ideal benchmark for novel anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture: Human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture medium to achieve a range of final concentrations. Doxorubicin is prepared similarly to serve as the positive control. A vehicle control (DMSO) is also included.
-
Treatment: The culture medium is replaced with medium containing the test compounds at various concentrations. The cells are then incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity
The following table presents a hypothetical comparison of the IC50 values for this compound against Doxorubicin. Note: The data for this compound is illustrative and should be replaced with experimentally determined values.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Doxorubicin | 0.68 - 4.0[1][2] | >5.0 |
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Part 2: Benchmarking Antimicrobial Activity
The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This section details the standardized methodology for assessing the antimicrobial efficacy of this compound against clinically relevant bacterial strains, benchmarked against the broad-spectrum antibiotic, Ciprofloxacin.
Standard Reference Compound: Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Its potent activity against a wide range of Gram-positive and Gram-negative bacteria makes it a suitable standard for comparison.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. The protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923) are used as representative Gram-negative and Gram-positive bacteria, respectively.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Two-fold serial dilutions are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Ciprofloxacin is prepared in the same manner as the positive control.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (bacteria and MHB) and a negative control well (MHB only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Data Presentation: Comparative Antimicrobial Activity
The following table provides a hypothetical comparison of the MIC values for this compound against Ciprofloxacin. Note: The data for this compound is illustrative and should be replaced with experimentally determined values.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | ≤0.06 - 2[3][4][5] | 0.12 - 1 |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
This guide provides a standardized and objective framework for the initial benchmarking of this compound's anticancer and antimicrobial activities. By employing established protocols and comparing against well-characterized reference compounds, researchers can generate robust and reproducible data. The provided workflows and data tables serve as a template for organizing and interpreting experimental findings. Meaningful activity in these initial screens, benchmarked against standards like Doxorubicin and Ciprofloxacin, would provide a strong rationale for further preclinical development of this compound and its analogs as potential therapeutic agents.
References
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Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. Available at: [Link]
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Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. PMC. Available at: [Link]
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Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Ciprofloxacin MIC of 108 E. coli isolates and their corresponding genotypes. ResearchGate. Available at: [Link]
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Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PMC. Available at: [Link]
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European Emergence of Ciprofloxacin-Resistant Escherichia coli Clonal Groups O25:H4-ST 131 and O15:K52:H1 Causing Community-Acquired Uncomplicated Cystitis. PMC. Available at: [Link]
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MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. HAYATI Journal of Biosciences. Available at: [Link]
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Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Spandidos Publications. Available at: [Link]
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Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Frontiers in Microbiology. Available at: [Link]
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Literature MIC values for tested antibiotics. ResearchGate. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of 5-Chloro-3-phenyl-1,2,4-thiadiazole and its Analogs
This guide provides a comparative analysis of the cytotoxic profiles of thiadiazole derivatives, with a focus on the 1,2,4-thiadiazole scaffold. While specific experimental data for 5-Chloro-3-phenyl-1,2,4-thiadiazole is not extensively available in the current body of literature, this document will delve into the cytotoxic effects of structurally related 1,2,4-thiadiazole analogs and the more broadly studied 1,3,4-thiadiazole isomers. This comparative approach aims to provide researchers, scientists, and drug development professionals with a valuable framework for understanding the structure-activity relationships that govern the anticancer potential of this class of heterocyclic compounds.
The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a "privileged" scaffold in medicinal chemistry.[1] Its various isomers, including 1,2,4-thiadiazole and 1,3,4-thiadiazole, are bioisosteres of naturally occurring pyrimidines, suggesting a potential to interact with biological targets involved in nucleic acid synthesis and other critical cellular processes.[2] This has led to the exploration of numerous thiadiazole derivatives for their therapeutic potential, particularly in oncology.[3][4]
Comparative Cytotoxicity of Thiadiazole Analogs
The cytotoxic efficacy of thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and associated phenyl rings. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1,2,4-thiadiazole and 1,3,4-thiadiazole analogs against various human cancer cell lines, providing a basis for a comparative assessment of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Thiadiazole Analogs | |||
| 3,5-bis(indolyl)-1,2,4-thiadiazole (4a) | HeLa | >100 | [5] |
| 3,5-bis(5-methoxy-1H-indol-3-yl)-1,2,4-thiadiazole (4b) | HeLa | 85.2 | [5] |
| 3,5-bis(1-(4-chlorobenzyl)-5-methoxy-1H-indol-3-yl)-1,2,4-thiadiazole (4h) | HeLa | 2.1 | [5] |
| 3-(3-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,2,4-thiadiazole (Resveratrol analog) | MCF-7 | 4.7 | [1] |
| 3-substituted benzo[2][5]imidazo[1,2-d][5][6][7]thiadiazole derivative (1) | HL-60 | 0.24 | [1] |
| 1,3,4-Thiadiazole Analogs | |||
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 µg/mL | [8] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl)acetamide derivative (4e) | MCF-7 | 5.36 µg/mL | [9] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl)acetamide derivative (4i) | MCF-7 | 2.32 µg/mL | [9] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative (3g) | MDA-MB-231 | 9 µM | [10] |
| Phthalimide-thiadiazole derivative (3d) | HeLa | 29 µM | [11] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | 49.6 | [6] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | [12] |
Expert Insights on Structure-Activity Relationship (SAR):
The data presented reveals critical insights into the SAR of thiadiazole derivatives. For the 1,2,4-thiadiazole series, the introduction of bulky, lipophilic groups, such as the 4-chlorobenzyl moiety in compound 4h, dramatically enhances cytotoxic activity against HeLa cells.[5] This suggests that increased lipophilicity may facilitate cell membrane penetration and interaction with intracellular targets. In the 1,3,4-thiadiazole series, the nature of the substituent on the C-5 phenyl ring is a key determinant of cytotoxicity.[8] For instance, electron-donating groups like hydroxyl and methoxy, as well as electron-withdrawing groups, can modulate the electronic properties of the molecule and influence its binding affinity to target proteins.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The determination of a compound's cytotoxic potential is a cornerstone of preclinical cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation. Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made in culture medium to achieve a range of final concentrations for testing.
-
The culture medium from the seeded plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to each well.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, the medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Potential Mechanisms of Action: Induction of Apoptosis
The cytotoxic effects of many thiadiazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death.[9] This is a critical mechanism for anticancer agents, as it leads to the orderly dismantling of cancer cells without eliciting an inflammatory response. Several signaling pathways are implicated in apoptosis, and thiadiazoles may exert their effects by modulating key proteins within these cascades.
One of the central pathways is the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In response to cellular stress, such as that induced by a cytotoxic compound, the balance between these proteins shifts in favor of the pro-apoptotic members. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Generalized Apoptotic Signaling Pathway:
Caption: Generalized intrinsic pathway of apoptosis induced by thiadiazole analogs.
References
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel). 2022;15(12):1476. doi: 10.3390/ph15121476. Available from: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. 2023;28(24):8047. doi: 10.3390/molecules28248047. Available from: [Link]
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3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Ac. OTT. Available from: [Link]
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Thiadiazole derivatives as anticancer agents. Pharmacol Rep. 2020;72(3):543-561. doi: 10.1007/s43440-020-00085-3. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-3-phenyl-1,2,4-thiadiazole
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-3-phenyl-1,2,4-thiadiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Assessment & Waste Characterization
Structural Analysis: this compound is a halogenated, heterocyclic organic compound. This classification is critical, as federal and local regulations mandate a specific disposal pathway for halogenated organic wastes. The presence of a chlorine atom necessitates disposal via methods, such as high-temperature incineration, that can safely neutralize the compound and prevent the formation of toxic byproducts.[1]
Analog-Based Hazard Profile: Data from analogs like 5-Chloro-3-methyl-1,2,4-thiadiazole and 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole provide a strong basis for inferring the primary hazards.[2][3]
| Hazard Category | Anticipated Risk for this compound | Source (Analog Data) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | [2][4] |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe skin burns. | [5] |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage. | [2][4] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors. | [2] |
| Environmental Hazard | Phenyl-thiadiazole analogs are known to be very toxic to aquatic life with long-lasting effects. |
Based on this assessment, all waste containing this compound must be classified and handled as hazardous waste .[6]
Part 2: Personnel Safety & Spill Management
Before handling the compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) and be prepared for accidental spills.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield conforming to OSHA regulations (29 CFR 1910.133) must be worn.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or Viton) are required to prevent skin contact.[3]
-
Body Protection: A fully fastened lab coat and closed-toe shoes are mandatory.[2]
-
Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.
Spill Cleanup Protocol: For small spills (those that can be cleaned up in under 10 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste.
-
Dispose: Seal the container and manage it as halogenated organic waste.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Part 3: Step-by-Step Segregation and Collection Protocol
Proper segregation is the most critical step in the laboratory phase of waste disposal. Mixing incompatible waste streams is dangerous and can significantly increase disposal costs.
Step 1: Identify the Correct Waste Stream this compound waste is classified as Halogenated Organic Waste . It must not be mixed with non-halogenated solvents (e.g., acetone, hexane, ethanol), aqueous waste, acids, bases, or solid waste.
Step 2: Select an Appropriate Waste Container
-
Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, threaded screw cap.[5]
-
Avoid Metals: Do not use metal safety cans, as halogenated compounds can degrade to form acids that corrode metal.[5]
-
Condition: Ensure the container is in good condition, free of cracks or leaks.
Step 3: Label the Container Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste this compound".
-
If in solution, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").
Step 4: Accumulate Waste Safely
-
Solid Waste: Collect unadulterated solid this compound, contaminated gloves, weigh boats, and absorbent materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsates into a designated liquid hazardous waste container.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.
-
Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment bin to catch any potential leaks.
Part 4: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility in compliance with EPA's Resource Conservation and Recovery Act (RCRA).
-
EHS Coordination: Once your waste container is nearly full (around 80% capacity), contact your institution's EHS office to schedule a pickup. Do not overfill containers.
-
Transportation: The waste will be transported under a manifest system, which tracks the waste from its point of generation to its final destination—a concept known as "cradle-to-grave" management.
-
Incineration: The standard and required method for disposing of halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the molecule, preventing its release into the environment.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Bucknell University . (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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PubChem . 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency . Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Springer . (2016). Disposal of Chlorine-Containing Wastes. Chemistry Beyond Chlorine. [Link]
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United Nations Office on Drugs and Crime . Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Scribd . Chlorine Waste Disposal Strategies. Retrieved from [Link]
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ResearchGate . (2001). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Environmental Science & Technology. [Link]
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AEG Environmental . (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration . Laboratory Safety Guidance. Retrieved from [Link]
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Chemistry For Everyone . (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 5-Chloro-3-phenyl-1,2,4-thiadiazole
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides essential, field-tested guidance for the safe handling and disposal of 5-Chloro-3-phenyl-1,2,4-thiadiazole, ensuring the well-being of laboratory personnel and the integrity of research. This document is designed to be a dynamic resource, augmenting, but not replacing, your institution's specific Chemical Hygiene Plan and the material's Safety Data Sheet (SDS).
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound containing a chlorinated aromatic moiety. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from its structural components: the thiadiazole ring and the chlorinated phenyl group.
-
Thiadiazole Derivatives: This class of compounds can exhibit a range of biological activities and, consequently, potential toxicities. Some thiadiazole derivatives are known to be skin and eye irritants and may cause respiratory irritation.[1]
-
Chlorinated Aromatic Compounds: These compounds are known for their potential toxicity and persistence.[2] Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to downstream cellular damage.[2] Exposure can lead to a variety of adverse health effects, including neurological disorders and reproductive anomalies.[3] A related compound, 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole, is classified as causing severe skin burns and eye damage.[4][5]
Given these characteristics, a thorough risk assessment is mandatory before any handling of this compound. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against accidental splashes of the compound, which, based on related structures, could cause serious eye irritation or damage.[1][6] |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for any defects prior to use.[1] | Prevents skin contact. Chlorinated aromatic compounds can be absorbed through the skin, and related thiadiazole compounds are known skin irritants.[1][2] Contaminated gloves should be removed promptly using the proper technique and disposed of as hazardous waste. |
| Lab Coat | A long-sleeved lab coat is mandatory and should be fully buttoned.[2] | Provides a primary barrier against accidental spills and contamination of personal clothing. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[2] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[2] | Minimizes inhalation exposure to any dust or aerosols.[1] If there is a potential for exposure above established limits, or if irritation is experienced, appropriate respiratory protection as determined by a qualified safety professional is required.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][7]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Keep the container tightly closed when not in use.[7]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Spill Cleanup:
-
In the event of a small spill, carefully contain the material with an inert absorbent (e.g., sand, vermiculite).
-
Wearing the appropriate PPE, collect the absorbed material and place it in a designated, labeled hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[2]
Disposal:
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[2]
-
Dispose of this waste in accordance with all local, state, and federal regulations.[7]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- This compound - Safety Data Sheet. ChemicalBook.
- Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole. Benchchem.
- Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information.
- 5-CHLORO-3-METHYLSULFONYL-1,2,4-THIADIAZOLE - Safety Data Sheet. ChemicalBook.
- Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. National Center for Biotechnology Information.
- 5-Chloro-3-methyl-1,2,4-thiadiazole. Apollo Scientific.
- Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
